Product packaging for Sodium hydroxymethanesulfinate(Cat. No.:CAS No. 149-44-0)

Sodium hydroxymethanesulfinate

Cat. No.: B048382
CAS No.: 149-44-0
M. Wt: 119.10 g/mol
InChI Key: SAJLIOLJORWJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium hydroxymethanesulfinate, more commonly known by its trademarked name Rongalite, is a sulfur-based reducing agent of significant importance in chemical and biochemical research. Its primary value lies in its ability to act as a source of formaldehyde sulfoxylate ion (HOCH₂SO₂⁻), a powerful and selective reductant. In synthetic organic chemistry, it is extensively employed for the reductive cleavage of disulfide bonds, the dehalogenation of organic halides, and as a key reagent in various catalytic reductions. Within biochemistry and proteomics, Rongalite is indispensable for the reduction and subsequent alkylation of cysteine disulfide bridges in proteins and peptides, a critical step for mass spectrometry analysis and structural characterization. Its mechanism of action involves decomposition under specific conditions (often thermal or basic) to generate the active sulfoxylate species, which then participates in nucleophilic substitution or electron transfer reactions. Compared to other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), Rongalite offers a unique profile of reactivity, solubility in aqueous systems, and often milder or more specific action, making it a versatile tool for method development and complex molecule manipulation. This product is presented as a high-purity solid to ensure consistent and reliable performance in your investigative workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4NaO3S B048382 Sodium hydroxymethanesulfinate CAS No. 149-44-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149-44-0

Molecular Formula

CH4NaO3S

Molecular Weight

119.10 g/mol

IUPAC Name

sodium;hydroxymethanesulfinate

InChI

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);

InChI Key

SAJLIOLJORWJIO-UHFFFAOYSA-N

SMILES

C(O)S(=O)[O-].[Na+]

Isomeric SMILES

C(O)S(=O)[O-].[Na+]

Canonical SMILES

C(O)S(=O)O.[Na]

Color/Form

HARD WHITE MASSES

melting_point

63-64 °C

Other CAS No.

149-44-0

physical_description

Dry Powder, Water or Solvent Wet Solid;  Liquid;  Pellets or Large Crystals
White solid;  [HSDB] White powder with mild garlic odor;  [MSDSonline]

Pictograms

Health Hazard

Related CAS

79-25-4 (Parent)

solubility

White solid;  sol in water and alcohol /dihydrate/
FREELY SOL IN WATER;  PRACTICALLY INSOL IN ETHER;  PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE
PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE

Synonyms

1-Hydroxymethanesulfinic Acid Sodium Salt (1:1);  Hydroxymethanesulfinic Acid Monosodium Salt;  Sodium Formaldehydesulfoxylate;  Aldanil;  Bleachit D;  Bruggolit C;  Bruggolit E 01;  Bruggolit SFS;  C.I. Reducing Agent 2;  Cosmolit;  Formaldehyde Sodium Sulfo

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Rongalite (Sodium Formaldehyde Sulfoxylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rongalite, chemically known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (Na+HOCH₂SO₂⁻), is a potent reducing agent with significant applications across various industries, including textiles, polymer manufacturing, and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing processes of Rongalite. It details the core chemical reactions, experimental protocols, and quantitative process parameters for the two predominant industrial methods: the sodium dithionite (B78146) process and the zinc powder process. This document is intended to serve as a detailed resource for researchers, chemists, and professionals in drug development, offering insights into the production of this versatile chemical compound.

Introduction

Sodium formaldehyde sulfoxylate, widely recognized by its trade name Rongalite, is a water-soluble salt typically sold as the dihydrate (NaHSO₂·CH₂O·2H₂O).[1] Its utility stems from its strong reducing properties, particularly at elevated temperatures.[2] Historically, Rongalite was developed for the textile industry as a stable source of the sulfoxylate ion, which is a powerful reducing agent for vat dyeing.[3] Over time, its applications have expanded to include roles as a redox initiator in emulsion polymerization, a bleaching agent, and a pharmaceutical intermediate.[3][4]

This guide will delve into the two principal methods of Rongalite synthesis:

  • The Sodium Dithionite Process: This method involves the reaction of sodium dithionite with formaldehyde.[5]

  • The Zinc Powder Process: This traditional method utilizes zinc powder, sulfur dioxide, and formaldehyde as primary reactants.[6]

A thorough understanding of these manufacturing processes is crucial for optimizing reaction conditions, improving yield and purity, and ensuring safe handling and application of this important chemical.

Synthesis and Manufacturing Processes

Sodium Dithionite Process

The synthesis of Rongalite from sodium dithionite and formaldehyde is a common industrial method.[5] The overall chemical reaction is as follows:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHSO₂·CH₂O + NaHSO₃·CH₂O

This reaction produces both sodium formaldehyde sulfoxylate (Rongalite) and sodium formaldehyde bisulfite.

2.1.1. Reaction Mechanism

The reaction is believed to proceed through the nucleophilic attack of the dithionite ion on the carbonyl carbon of formaldehyde. This is followed by a rearrangement and subsequent reaction with a second formaldehyde molecule. The process can be influenced by the pH of the reaction medium.

Diagram: Proposed Reaction Pathway for the Sodium Dithionite Process

G Na2S2O4 Sodium Dithionite Intermediate_1 Initial Adduct Na2S2O4->Intermediate_1 + CH2O CH2O_1 Formaldehyde CH2O_1->Intermediate_1 Rongalite Rongalite (NaHSO2·CH2O) Intermediate_1->Rongalite + H2O Bisulfite_Adduct Sodium Formaldehyde Bisulfite (NaHSO3·CH2O) Intermediate_1->Bisulfite_Adduct + H2O CH2O_2 Formaldehyde

A simplified diagram illustrating the key steps in the formation of Rongalite and its byproduct from sodium dithionite and formaldehyde.

2.1.2. Experimental Protocol

A detailed laboratory-scale protocol for the synthesis of Rongalite via the sodium dithionite method is outlined below:

Materials:

  • Sodium dithionite (Na₂S₂O₄)

  • Formaldehyde solution (37% w/w)

  • Deionized water

  • Ethanol (B145695)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a solution of sodium dithionite in deionized water.

  • Addition of Formaldehyde: While stirring vigorously, slowly add the formaldehyde solution to the sodium dithionite solution. An exothermic reaction may be observed, and the temperature should be maintained within a controlled range.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, and the mixture is stirred for a specific duration to ensure complete reaction.

  • Precipitation and Isolation: After the reaction is complete, the solution is cooled. Rongalite is less soluble than the bisulfite adduct in certain solvent mixtures. Ethanol is added to the aqueous solution to precipitate the sodium sulfite (B76179) byproduct.[7]

  • Purification: The resulting syrup containing Rongalite is solidified and can be further purified by recrystallization from water or hot ethanol to yield prismatic crystals or silvery leafs, respectively.[7] The final product is filtered, washed with a small amount of cold solvent, and dried under vacuum.

Zinc Powder Process

The zinc powder process is a traditional and widely used industrial method for Rongalite production.[6] This multi-step process involves the initial formation of zinc dithionite, followed by reaction with formaldehyde and subsequent conversion to the sodium salt.

2.2.1. Reaction Mechanism

This process involves a series of redox and addition reactions. Initially, zinc powder reacts with sulfur dioxide to form zinc dithionite. This intermediate then reacts with formaldehyde. A further reduction step with zinc powder is often included. Finally, the zinc salt is converted to the sodium salt by the addition of sodium hydroxide (B78521) or sodium carbonate.

Diagram: Industrial Workflow for the Zinc Powder Process

G cluster_0 Step 1: Zinc Dithionite Formation cluster_1 Step 2: Addition and Reduction cluster_2 Step 3: Conversion to Sodium Salt cluster_3 Step 4: Purification and Isolation Zinc_Powder_1 Zinc Powder Reactor_1 Reactor 1 Zinc_Powder_1->Reactor_1 Water_1 Water Water_1->Reactor_1 SO2 Sulfur Dioxide SO2->Reactor_1 Zinc_Dithionite Zinc Dithionite Solution Reactor_1->Zinc_Dithionite Reactor_2 Reactor 2 Zinc_Dithionite->Reactor_2 Formaldehyde Formaldehyde Formaldehyde->Reactor_2 Zinc_Powder_2 Zinc Powder Zinc_Powder_2->Reactor_2 Zinc_Salt_Suspension Alkaline Zinc Formaldehyde Sulfoxylate Suspension Reactor_2->Zinc_Salt_Suspension Reactor_3 Reactor 3 Zinc_Salt_Suspension->Reactor_3 NaOH Sodium Hydroxide NaOH->Reactor_3 Rongalite_Solution Rongalite Solution Reactor_3->Rongalite_Solution Filtration Filtration Rongalite_Solution->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization & Drying Evaporation->Crystallization Final_Product Rongalite Product Crystallization->Final_Product

A flowchart illustrating the multi-step industrial manufacturing process of Rongalite using the zinc powder method.

2.2.2. Experimental Protocol

The following protocol is a generalized representation of the industrial zinc powder process, with quantitative data derived from various patents.

Materials:

  • Zinc powder

  • Water

  • Sulfur dioxide (gas)

  • Formaldehyde solution

  • Sodium hydroxide solution

Procedure:

  • Formation of Zinc Dithionite:

    • A suspension of zinc powder in water is prepared in a reactor.[1]

    • Sulfur dioxide gas is bubbled through the suspension while maintaining the temperature between 30-55°C.[1]

    • The reaction is typically carried out for 100-120 minutes.[1]

  • Addition and Reduction:

    • The resulting zinc dithionite solution is transferred to a second reactor.

    • Formaldehyde and additional zinc powder are added to the reactor.

    • The mixture is heated to 95-108°C and reacted for 60-75 minutes to form an alkaline zinc formaldehyde sulfoxylate suspension.[8]

  • Conversion to Sodium Salt:

    • The suspension is allowed to settle, and the supernatant is transferred to a third reactor.

    • Sodium hydroxide solution is added to the supernatant to precipitate zinc salts and form a solution of sodium formaldehyde sulfoxylate (Rongalite).

  • Purification and Isolation:

    • The solution is filtered to remove insoluble zinc byproducts.

    • The filtrate is then concentrated by evaporation under vacuum at a temperature below 75°C.[1]

    • The concentrated solution is cooled to induce crystallization.

    • The resulting solid Rongalite is then dried and packaged.

Quantitative Data and Process Parameters

The following tables summarize the quantitative data for the zinc powder process, as extracted from various industrial patents.

Table 1: Reactant Ratios for the Zinc Powder Process

ReactantPercentage by Weight (Embodiment 1)[1]Percentage by Weight (Embodiment 2)[1]Percentage by Weight (Embodiment 3)[1]
Water30%32%34%
Zinc Powder (Step 1)7%6.5%6%
Sulfur Dioxide13%12.5%12%
Formaldehyde12-17%12-17%12-17%
Zinc Powder (Step 2)5-6%5-6%5-6%

Table 2: Reaction Conditions for the Zinc Powder Process

ParameterStep 1: Zinc Dithionite Formation[1]Step 2: Addition and Reduction[8]Step 3: Evaporation[1]
Temperature 30-55°C95-108°C< 75°C
Reaction Time 100-120 minutes60-75 minutes-
Pressure Normal PressureNormal Pressure< -0.088 MPa (Vacuum)

Table 3: Product Yield and Purity

ParameterZinc Powder Process (One-Step)[9]Zinc Powder Process (Multi-Step)[1]
Yield (based on Zinc) -86-88%
Purity (Rongalite Content) 97.0-99.2%-
Zinc Content (ppm) 10-30-
Free Formaldehyde (ppm) 100-200-

Purification of Rongalite

The final purity of Rongalite is critical for many of its applications, especially in the pharmaceutical industry. The primary method for purification is recrystallization.

4.1. Recrystallization Protocol

Solvent Selection: A suitable solvent for recrystallization is one in which Rongalite is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Water and ethanol are commonly used solvents.[7]

Procedure:

  • Dissolution: Dissolve the crude Rongalite in a minimum amount of hot solvent (e.g., water or ethanol) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Conclusion

The synthesis and manufacturing of Rongalite can be achieved through two primary industrial routes: the sodium dithionite process and the zinc powder process. The zinc powder method, while being a more traditional and multi-step process, is well-documented with specific quantitative data available from various patents. The sodium dithionite process offers a more direct route. The choice of manufacturing process depends on factors such as raw material availability, desired product purity, and environmental considerations. This technical guide provides a foundational understanding of these processes, offering detailed protocols and quantitative data to aid researchers and professionals in the chemical and pharmaceutical industries. Further research into optimizing these processes can lead to improved yields, higher purity, and more environmentally benign manufacturing practices.

References

An In-depth Technical Guide to the Core Chemical Properties of Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, a compound with a rich history in the chemical industry, is increasingly finding applications in pharmaceutical sciences as a potent antioxidant and reducing agent. Also known by its trivial name, Rongalite, and systematic name, sodium formaldehyde (B43269) sulfoxylate, this organosulfur salt offers a unique combination of stability and reactivity that makes it a valuable excipient in drug formulations and a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its synthesis, purification, analytical methods, and its role as an antioxidant in the context of drug development.

Core Chemical and Physical Properties

This compound is typically available as a white, crystalline dihydrate. It is highly soluble in water and has a characteristic faint leek-like or garlic odor upon standing.[1] The anhydrous form has a molecular weight of 118.09 g/mol , while the dihydrate is 154.12 g/mol .[2][3]

Quantitative Data Summary
PropertyValueReferences
Molecular Formula CH₃NaO₃S[1]
Molecular Weight (Anhydrous) 118.09 g/mol [4]
Molecular Weight (Dihydrate) 154.12 g/mol [3]
Appearance White to off-white crystalline solid[5]
Melting Point ~120 °C (decomposes)[1]
Density 1.744 g/cm³ at 20°C[1]
Vapor Pressure 0.003 Pa at 20°C[1]
Solubility in Water 50 mg/mL, clear, colorless solution[6]
pH (of aqueous solution) 9.5 - 10.5[6]

Synthesis and Purification

The primary industrial synthesis of this compound involves the reaction of sodium dithionite (B78146) with formaldehyde in an aqueous medium.[7] The overall reaction is:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃

Experimental Protocol: Synthesis

A detailed experimental protocol for the laboratory-scale synthesis is outlined below, based on established chemical principles.

Materials:

  • Sodium dithionite (Na₂S₂O₄)

  • Formaldehyde solution (37% w/w)

  • Deionized water

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH) (optional, for pH adjustment)

Procedure:

  • In a well-ventilated fume hood, prepare an aqueous solution of sodium dithionite.

  • Slowly add formaldehyde solution to the sodium dithionite solution with constant stirring. An excess of formaldehyde is often used to drive the reaction to completion and stabilize the product.[7]

  • The reaction is exothermic; maintain the temperature of the reaction mixture between 40-50°C.

  • After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • The resulting solution contains this compound and sodium hydroxymethanesulfonate.

Experimental Protocol: Purification by Recrystallization

Purification of the crude this compound can be achieved through recrystallization from water.[2]

Procedure:

  • Dissolve the crude solid in a minimum amount of hot deionized water (e.g., at 60-70°C) to form a saturated solution.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound dihydrate will form.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a desiccator or under vacuum at room temperature.

G cluster_synthesis Synthesis cluster_purification Purification Sodium Dithionite Sodium Dithionite Reaction Reaction Sodium Dithionite->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Crude Product Crude Product Reaction->Crude Product Dissolution Dissolution Crude Product->Dissolution Cooling Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Pure Crystals Pure Crystals Filtration->Pure Crystals G Sample Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition G Sodium_Hydroxymethanesulfinate Sodium_Hydroxymethanesulfinate Decomposition Decomposition Sodium_Hydroxymethanesulfinate->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Sulfoxylate_Ion Sulfoxylate Ion (HSO₂⁻) Decomposition->Sulfoxylate_Ion Radical_Scavenging Radical_Scavenging Sulfoxylate_Ion->Radical_Scavenging Neutralized_Products Neutralized_Products Radical_Scavenging->Neutralized_Products Free_Radicals Harmful Free Radicals (e.g., ROS) Free_Radicals->Radical_Scavenging

References

An In-depth Technical Guide to the Stability and Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate (B1233899), is a versatile and powerful reducing agent with significant applications across various industries, including pharmaceuticals.[1] In pharmaceutical formulations, it serves as an antioxidant, protecting active pharmaceutical ingredients (APIs) from oxidative degradation and thereby enhancing the stability and shelf-life of medicinal products.[1] Its efficacy is intrinsically linked to its chemical stability, particularly in aqueous environments, which are common in drug development and formulation.

This technical guide provides a comprehensive overview of the stability and decomposition of this compound in aqueous solutions. It delves into the kinetics of its degradation, the influence of various environmental factors, and the mechanisms that govern its decomposition. Detailed experimental protocols for the analysis of its stability are also provided, along with a summary of quantitative data to aid researchers and drug development professionals in its effective application.

Chemical Properties and Stability Profile

This compound (CH₃NaO₃S) is the sodium salt of hydroxymethanesulfinic acid. It is typically available as a dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O).[2] The stability of this compound in aqueous solutions is highly dependent on the pH of the medium.

General Stability:

  • Alkaline and Neutral Conditions: this compound exhibits relative stability in neutral to alkaline aqueous solutions.[3][4] It is in these conditions that it is most effectively utilized as a stabilizing agent in pharmaceutical preparations.

  • Acidic Conditions: In contrast, it undergoes rapid decomposition in acidic media.[3][4][5] This decomposition is accompanied by the release of various degradation products, including sulfur dioxide.[3][4]

The hydroxymethanesulfinate ion is inherently unstable in solution and exists in equilibrium with formaldehyde and sulfite (B76179).[3] The addition of excess formaldehyde can shift this equilibrium, forming a more stable bis-(hydroxymethyl)sulfone adduct, which can render the solution stable indefinitely.[3]

Decomposition Pathways

The decomposition of this compound in aqueous solutions is a complex process that can proceed through different pathways depending on the pH and the presence of oxygen.

Aerobic Decomposition in Slightly Acidic Media

In the presence of oxygen and under slightly acidic conditions (e.g., pH 6.5), the decomposition of this compound is characterized by an initial induction period. During this phase, molecular oxygen in the solution is consumed.[5] Following the depletion of oxygen, the formation of dithionite (B78146) (S₂O₄²⁻) is observed.[5] The sulfite radical (SO₃⁻) has been identified as a key intermediate in this process.[5] The presence of superoxide (B77818) dismutase has been shown to nearly double the induction period, suggesting the involvement of superoxide radicals in the reaction mechanism.

Below is a diagram illustrating the proposed aerobic decomposition pathway.

AerobicDecomposition HMS This compound (HOCH₂SO₂⁻) Equilibrium Equilibrium with Formaldehyde (CH₂O) + Sulfoxylate (HSO₂⁻) HMS->Equilibrium Dissociation SO2_radical Sulfoxylate Radical (SO₂⁻•) Equilibrium->SO2_radical + O₂ (Induction Period) SO2 Sulfur Dioxide (SO₂) Equilibrium->SO2 Acidic Decomposition Oxygen O₂ (aq) Oxygen->SO2_radical Sulfite_radical Sulfite Radical (SO₃⁻•) SO2_radical->Sulfite_radical Further Oxidation Dithionite Dithionite (S₂O₄²⁻) Sulfite_radical->Dithionite Dimerization (O₂ depleted)

Figure 1: Proposed pathway for the aerobic decomposition of this compound in slightly acidic aqueous solution.
Anaerobic Decomposition

In the absence of oxygen (anaerobic conditions), the decomposition pathway is altered. Studies have shown that dithionite is not formed under strictly anaerobic conditions.[5] The decomposition in an inert atmosphere at elevated temperatures (e.g., 100°C) can lead to an increase in pH due to the formation of sodium hydroxide.[2]

Decomposition in Acidic vs. Alkaline Media

As previously mentioned, the stability of this compound is highly pH-dependent.

  • Acidic Decomposition: In acidic solutions, the compound rapidly decomposes, releasing formaldehyde and the reducing sulfoxylate ion.[3] Further decomposition can lead to the formation of sulfur dioxide and even hydrogen sulfide (B99878) at elevated temperatures (e.g., 120°C).[6]

  • Alkaline Decomposition: In alkaline environments (pH > 8), this compound is significantly more stable.[6] However, prolonged heating (e.g., 80°C) can still lead to decomposition, producing sodium sulfite, sodium sulfide, and formaldehyde.[2]

The logical relationship of factors influencing decomposition is depicted in the diagram below.

DecompositionFactors cluster_factors Influencing Factors cluster_outcomes Decomposition Outcomes Decomposition Decomposition of This compound Rate Decomposition Rate Decomposition->Rate Products Decomposition Products (e.g., SO₂, Dithionite) Decomposition->Products pH pH pH->Decomposition Temperature Temperature Temperature->Decomposition Oxygen Presence of Oxygen Oxygen->Decomposition Concentration Concentration Concentration->Decomposition

Figure 2: Factors influencing the decomposition of this compound and the resulting outcomes.

Quantitative Data on Stability

The rate of decomposition of this compound is influenced by several factors, with pH and temperature being the most critical. The following tables summarize the available quantitative data on its stability.

Table 1: Decomposition Rate Constant at a Specific pH and Temperature

pHTemperature (°C)Effective Rate Coefficient (s⁻¹)Reference
5.6251.1 x 10⁻⁵[7]

Table 2: Thermodynamic Parameters for the Equilibrium with Formaldehyde and Bisulfite

The equilibrium reaction is: CH₂(OH)₂ + HSO₃⁻ ⇌ CH₂(OH)SO₃⁻ + H₂O

ParameterValueConditionsReference
Reaction Enthalpy (ΔH)-54.60 ± 1.10 kJ/molpH 5-6, 288-318 K[7]
Reaction Entropy (ΔS)57.6 ± 3.7 J/(mol·K)pH 5-6, 288-318 K[7]
Temperature Dependence of log(1/K)(2854 ± 59)/T - (3.0 ± 0.2)pH 5-6[7]

Experimental Protocols

To assess the stability of this compound and its degradation products, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are particularly useful.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying the parent compound from its degradation products. The following provides a general protocol for such a method.

Objective: To develop a stability-indicating reverse-phase HPLC method for the determination of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

Chromatographic Conditions (Example):

  • Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with an acid like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have absorbance.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9]

    • Acidic: Treat the sample with 0.1 M HCl.

    • Basic: Treat the sample with 0.1 M NaOH.

    • Oxidative: Treat the sample with 3% H₂O₂.

    • Thermal: Expose the sample to dry heat (e.g., 80°C).

    • Photolytic: Expose the sample to UV light.

  • Analysis: Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

The workflow for developing a stability-indicating HPLC method is outlined below.

HPLC_Workflow start Start: Method Development Goal select_column Select HPLC Column (e.g., C18, Newcrom R1) start->select_column optimize_mp Optimize Mobile Phase (Acetonitrile/Water/Acid) select_column->optimize_mp set_conditions Set Other Conditions (Flow rate, Temp, Wavelength) optimize_mp->set_conditions forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) set_conditions->forced_degradation analyze_samples Analyze Stressed and Unstressed Samples forced_degradation->analyze_samples validate_method Validate the Method (Specificity, Linearity, Accuracy, Precision) analyze_samples->validate_method end End: Stability-Indicating Method validate_method->end

Figure 3: Workflow for the development of a stability-indicating HPLC method.
Kinetic Study using UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to monitor the decomposition of this compound over time, allowing for the determination of reaction kinetics.

Objective: To determine the rate of decomposition of this compound under specific pH and temperature conditions.

Instrumentation:

  • UV-Visible spectrophotometer with a thermostatted cell holder.

  • Quartz cuvettes.

  • pH meter.

  • Water bath or thermostat.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen aqueous medium.

  • Solution Preparation: Prepare a solution of this compound of a known concentration in a buffer solution of the desired pH.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the sample solution to the desired temperature.

    • Place the sample solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer.

    • Record the absorbance at the λmax at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for its effective use, particularly in pharmaceutical applications. This guide has provided a detailed overview of its decomposition pathways, the factors influencing its stability, and quantitative data on its degradation kinetics. The provided experimental protocols for HPLC and UV-Visible spectrophotometry offer practical guidance for researchers and drug development professionals to assess its stability in their specific formulations. A thorough understanding of the stability profile of this compound is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products in which it is used as a stabilizer.

References

An In-depth Technical Guide to the Solubility of Sodium Hydroxymethanesulfinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, a potent reducing agent also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate, is a compound of significant interest in various chemical and pharmaceutical applications. Its efficacy in these roles is often dictated by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information. Furthermore, it furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, which can be adapted for specific laboratory contexts. This guide also includes visualizations of key reaction pathways involving this compound to provide a deeper understanding of its chemical reactivity.

Introduction

This compound (NaHOCH₂SO₂) is a versatile chemical reagent widely utilized in industrial processes and organic synthesis.[1][2][3] Its applications range from its use as a bleaching agent in the textile industry to its role as a reducing agent in the synthesis of pharmaceuticals and polymers.[1][2] The solubility of this compound is a critical parameter that governs its utility in various reaction media. While its high solubility in water is well-documented, its behavior in organic solvents is less well-characterized.[1][2][4] This guide aims to consolidate the existing knowledge on the solubility of this compound in organic solvents and to provide the necessary tools for researchers to conduct their own precise solubility assessments.

Physicochemical Properties of this compound

  • Molecular Formula: CH₃NaO₃S[2]

  • Molecular Weight: 118.09 g/mol (anhydrous)[2]

  • Appearance: White crystalline solid.[4]

  • Common Forms: Typically available as the dihydrate (CH₃NaO₃S · 2H₂O).[3]

Solubility of this compound in Organic Solvents

A comprehensive review of available literature indicates a general consensus on the qualitative solubility of this compound in various organic solvents. However, precise quantitative data is largely unavailable. The following table summarizes the reported qualitative solubility information.

Solvent CategorySolventQualitative SolubilitySource
Alcohols MethanolSlightly Soluble[1][4]
EthanolSlightly Soluble[1][4][5]
Dehydrated/Absolute EthanolPractically Insoluble[1]
Ethers Diethyl EtherPractically Insoluble[1]
Aromatic Hydrocarbons BenzenePractically Insoluble[1]
Amides Dimethylformamide (DMF)Fairly Good Solubility[6]
Sulfoxides Dimethyl Sulfoxide (B87167) (DMSO)Soluble[7][8]

It is important to note that one source describes the solubility in alcohol as "highly soluble," which contradicts the more common finding of "slightly soluble."[9] This discrepancy highlights the need for standardized experimental determination of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method followed by gravimetric analysis.[10]

4.1. Materials

  • This compound (analytical grade)

  • Organic solvent of interest (high purity)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a specific volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

  • Gravimetric Analysis:

    • Record the exact mass of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The decomposition temperature of this compound should be considered.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Key Reaction Pathways

To provide a more complete profile of this compound's utility, this section visualizes two of its key reaction types in organic synthesis.

5.1. Synthesis of Anilinomethanesulfonates

This compound reacts with substituted anilines to form anilinomethanesulfonates. This reaction is often carried out in a mixed solvent system, such as 50% ethanol-water.

G Synthesis of Anilinomethanesulfonates cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sodium_Hydroxymethanesulfinate This compound (NaHOCH₂SO₂) Anilinomethanesulfonate Anilinomethanesulfonate (Ar-NHCH₂SO₂Na) Sodium_Hydroxymethanesulfinate->Anilinomethanesulfonate + Substituted_Aniline Substituted Aniline (Ar-NH₂) Substituted_Aniline->Anilinomethanesulfonate Solvent 50% Ethanol-Water Temperature 0-50 °C Water Water (H₂O)

Caption: Reaction of this compound with a substituted aniline.

5.2. Formation of Sulfones from Alkylating Agents

As a nucleophile, this compound reacts with alkylating agents, such as alkyl halides, to produce sulfones.

G Formation of Sulfones cluster_reactants Reactants cluster_products Products Sodium_Hydroxymethanesulfinate This compound (NaHOCH₂SO₂) Sulfone Sulfone (R-SO₂-R) Sodium_Hydroxymethanesulfinate->Sulfone + Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Sulfone Sodium_Halide Sodium Halide (NaX) Formaldehyde Formaldehyde (CH₂O) Hydrogen_Halide Hydrogen Halide (HX)

References

Toxicological Profile and Safety Data for Rongalite (Sodium Formaldehyde Sulfoxylate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rongalite, chemically known as sodium formaldehyde (B43269) sulfoxylate (B1233899), is a potent reducing agent with diverse industrial applications. This document provides a comprehensive overview of its toxicological profile and safety data, compiled from a thorough review of available literature and safety data sheets. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Rongalite exhibits low acute toxicity via oral and dermal routes. It is not a skin irritant but can cause reversible eye irritation. The primary toxicological concerns are its classification as a substance suspected of causing genetic defects and of damaging the unborn child. These effects are largely attributed to the release of formaldehyde, a known mutagen and carcinogen, upon decomposition of Rongalite in aqueous or acidic conditions, or at elevated temperatures. This guide summarizes key toxicological data in tabular format, details the methodologies of pivotal safety studies, and provides visual representations of its toxicological mechanism and experimental workflows.

Chemical and Physical Properties

PropertyValue
Chemical Name Sodium hydroxymethanesulfinate
Synonyms Rongalite, Sodium formaldehyde sulfoxylate, Rongalit
CAS Number 149-44-0 (anhydrous), 6035-47-8 (dihydrate)
Molecular Formula CH₃NaO₃S
Molecular Weight 118.09 g/mol (anhydrous), 154.11 g/mol (dihydrate)
Appearance White crystalline solid
Solubility Soluble in water

Toxicological Data Summary

Acute Toxicity
EndpointSpeciesRouteValueGuideline
LD₅₀Rat (female)Oral> 2000 mg/kg bwOECD TG 423
LD₅₀RatDermal> 2000 mg/kg bwOECD TG 402
LD₅₀MouseSubcutaneous4.0 g/kg-

Table 1: Acute Toxicity Data for Rongalite.

Skin and Eye Irritation
EndpointSpeciesResultGuideline
Skin IrritationRatNot an irritantOECD TG 402
Skin IrritationRabbitNot an irritantOECD TG 404
Eye IrritationRabbitReversible irritationOECD TG 405

Table 2: Skin and Eye Irritation Data for Rongalite.

Mutagenicity and Carcinogenicity
EndpointSystemResultClassification
Germ Cell MutagenicityIn vitroPositive mutagenic effectsSuspected of causing genetic defects (Category 2)[1]
CarcinogenicityIARCNot classifiable as to its carcinogenicity to humans-

Table 3: Mutagenicity and Carcinogenicity of Rongalite.

Reproductive and Developmental Toxicity
Study TypeSpeciesDosingNOAEL/LOAELGuideline
Reproductive ToxicityWistar RatOral gavageParental NOAEL: 300 mg/kg bw/dayOECD TG 422
Reproductive NOAEL: 1000 mg/kg bw/day
Developmental ToxicityWistar RatOral gavageDevelopmental effects (impaired ossification) observed.OECD TG 414

Table 4: Reproductive and Developmental Toxicity Data for Rongalite.

Mechanism of Toxicity

The toxicological effects of Rongalite are primarily linked to its decomposition products: formaldehyde and the sulfoxylate anion. In aqueous solutions, particularly under acidic conditions or upon heating, Rongalite can hydrolyze to release these reactive species.

G Rongalite Rongalite (Sodium Formaldehyde Sulfoxylate) Decomposition Decomposition (Aqueous/Acidic Conditions, Heat) Rongalite->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Sulfoxylate Sulfoxylate Anion Decomposition->Sulfoxylate Genotoxicity Genotoxicity Formaldehyde->Genotoxicity Reducing_Agent Strong Reducing Agent Sulfoxylate->Reducing_Agent DNA_Damage DNA Adducts & Cross-linking Genotoxicity->DNA_Damage Cellular_Stress Cellular Stress Reducing_Agent->Cellular_Stress

Figure 1: Proposed mechanism of Rongalite toxicity.

Formaldehyde is a well-documented genotoxic agent that can form adducts with DNA and create DNA-protein cross-links, leading to mutations. The sulfoxylate anion is a strong reducing agent which can contribute to cellular stress.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a small number of animals (typically female rats) per step. The substance is administered in a single dose by gavage. Depending on the mortality and/or moribund status of the animals, further steps with increased or decreased doses may be performed to classify the substance into a specific toxicity class. Observations of clinical signs, body weight changes, and mortality are recorded for up to 14 days.

start Start dose Administer single oral dose (e.g., 2000 mg/kg bw) start->dose observe Observe animals for 14 days (mortality, clinical signs, body weight) dose->observe outcome Outcome? observe->outcome no_mortality No mortality or moribundity outcome->no_mortality No mortality Mortality or moribundity outcome->mortality Yes classify Classify substance based on outcome no_mortality->classify mortality->classify end End classify->end

Figure 2: Workflow for OECD TG 423 Acute Oral Toxicity Study.
Acute Dermal Toxicity - OECD Test Guideline 402

This guideline is designed to assess the potential for a substance to cause toxicity when applied to the skin. A single dose of the test substance is applied to a small area of the skin of experimental animals (usually rats). The treated area is typically covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for mortality, clinical signs of toxicity, and local skin reactions for up to 14 days. Body weights are recorded periodically.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The reversibility of any observed effects is also assessed.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 422

This screening test provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction and development. The test substance is administered orally to male and female rats for a defined period before mating, during mating, and for females, throughout gestation and early lactation.[2] Observations include clinical signs, body weight, food consumption, mating performance, fertility, and parturition. The offspring are also examined for any adverse effects. At the end of the study, a comprehensive necropsy and histopathological examination of the parent animals are performed.

start Start premating Pre-mating Dosing (Males and Females) start->premating mating Mating Period premating->mating gestation Gestation Dosing (Females) mating->gestation lactation Lactation Dosing (Females) gestation->lactation observe_parents Observe Parents (Toxicity, Reproduction) lactation->observe_parents observe_offspring Observe Offspring (Viability, Growth, Development) lactation->observe_offspring necropsy Necropsy and Histopathology (Parents) observe_parents->necropsy observe_offspring->necropsy end End necropsy->end

Figure 3: Workflow for OECD TG 422 Combined Study.
Prenatal Developmental Toxicity Study - OECD Test Guideline 414

This guideline is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus. The test substance is administered to pregnant animals (typically rats or rabbits) during the period of organogenesis.[3] Dams are observed for clinical signs of toxicity, body weight changes, and food consumption. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal abnormalities.

Safety Precautions and Handling

Given its toxicological profile, appropriate safety measures should be implemented when handling Rongalite:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles. In case of dust formation, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Keep away from acids and oxidizing agents.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.

Conclusion

Rongalite possesses a low acute toxicity profile but presents significant hazards related to its potential for mutagenicity and reproductive/developmental toxicity. These effects are primarily mediated by the release of formaldehyde. Researchers and professionals in drug development must be aware of these risks and implement stringent safety protocols to minimize exposure. The data and experimental outlines provided in this guide serve as a critical resource for risk assessment and the safe application of Rongalite in a research and development setting.

References

Spectroscopic Characterization of Sodium Hydroxymethanesulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known by the trade name Rongalite, is a versatile and potent reducing agent with significant applications in organic synthesis and the pharmaceutical industry. Its efficacy is derived from the hydroxymethanesulfinate anion (HOCH₂SO₂⁻), which serves as a source of the sulfoxylate (B1233899) radical anion. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with a discussion of its expected mass spectrometry behavior.

Spectroscopic Data Summary

The following table summarizes the available quantitative spectroscopic data for this compound. It is important to note that due to the compound's reactivity and potential for confusion with the related but structurally distinct sodium hydroxymethanesulfonate, careful sample handling and data interpretation are crucial.

Spectroscopic TechniqueParameterObserved Value(s)Assignment/Interpretation
¹H NMR Chemical Shift (δ)~4.2 ppm (s)Methylene (B1212753) protons (-CH₂-)
¹³C NMR Chemical Shift (δ)~65 ppmMethylene carbon (-CH₂-)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3400 (broad)O-H stretch (hydroxyl group and water of hydration)
~2950, ~2850C-H stretch (methylene group)
995 (strong) S=O stretch (sulfinate)
~1050C-O stretch
727 (strong) C-S stretch
Raman Spectroscopy Wavenumber (cm⁻¹)990-950 SO₂ symmetric stretch
720-650 C-S stretch
Mass Spectrometry (Expected) m/z95.98[HOCH₂SO₂]⁻ (anion)
63.96[SO₂]⁻• (radical anion from fragmentation)
31.02[CH₂OH]⁺ (cation from fragmentation)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show a single sharp peak for the two equivalent methylene protons (CH₂). The chemical shift is typically observed around 4.2 ppm. The integration of this peak corresponds to two protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the methylene carbon atom, typically in the range of 65 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the key functional groups and confirming the C-S bond characteristic of the sulfinate structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of solid this compound is characterized by several key absorption bands. A broad absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and any associated water of hydration. C-H stretching vibrations of the methylene group are observed around 2950 and 2850 cm⁻¹. Crucially, a strong band at approximately 995 cm⁻¹ is assigned to the S=O stretching of the sulfinate group.[1] Another strong absorption at 727 cm⁻¹ confirms the presence of the C-S bond.[1]

  • Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the SO₂ group in sulfinates typically appears in the 990-950 cm⁻¹ region, while the C-S stretching vibration is found in the 720-650 cm⁻¹ range.[1] These observations are consistent with the structure of this compound.

Mass Spectrometry (MS)

The parent ion would be the hydroxymethanesulfinate anion [HOCH₂SO₂]⁻ with an expected m/z of 95.98. Common fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the formation of the sulfite (B76179) radical anion ([SO₂]⁻•, m/z 63.96) and a hydroxymethyl radical, or the hydroxymethyl cation ([CH₂OH]⁺, m/z 31.02) in positive ion mode.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Given the compound's ionic nature and potential for hydrogen exchange, D₂O is the solvent of choice.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Reference: The residual water peak in D₂O can be used for referencing, or an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid this compound powder onto a clean microscope slide or into a glass capillary tube.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a microscope.

    • Excitation Laser: A common laser wavelength such as 532 nm or 785 nm. The power of the laser should be minimized to avoid sample degradation.

    • Spectral Range: Typically 200-3500 cm⁻¹.

    • Acquisition Time and Accumulations: These will vary depending on the instrument and sample scattering efficiency. Start with an acquisition time of 10-30 seconds and 2-4 accumulations.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of water and methanol.

  • Instrument Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: Typically -2.5 to -4.0 kV.

    • Nebulizing Gas Flow: Adjust as per instrument manufacturer's recommendations.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without thermal degradation of the analyte.

    • Mass Range: Scan from m/z 50 to 200 to observe the parent ion and expected fragments.

    • Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 95.98) to observe the characteristic fragment ions.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound (Solid Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in D₂O FTIR FTIR Spectroscopy Sample->FTIR Solid on ATR Raman Raman Spectroscopy Sample->Raman Solid Sample MS Mass Spectrometry (ESI-MS) Sample->MS Dilute Solution Structure Structural Confirmation (HOCH₂SO₂⁻Na⁺) NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity Raman->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Fragmentation_Pathway cluster_legend Legend Parent [HOCH₂SO₂]⁻ (m/z 95.98) Fragment1 [SO₂]⁻• (m/z 63.96) Parent->Fragment1 C-S Bond Cleavage Fragment2 [CH₂OH] Parent->Fragment2 C-S Bond Cleavage Detected_Ion Detected Ion Neutral_Loss Neutral Loss

Caption: Proposed ESI-MS fragmentation pathway for the hydroxymethanesulfinate anion.

References

The Dual Role of Formaldehyde in the Structure and Reactivity of Rongalite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and powerful reducing agent with significant applications across various scientific and industrial domains, including organic synthesis, emulsion polymerization, and the textile industry.[1][2] Its stability, reactivity, and utility are intrinsically linked to the pivotal role of formaldehyde (B43269) in its molecular structure. This technical guide provides a comprehensive exploration of how formaldehyde dictates the structure and chemical behavior of Rongalite, offering valuable insights for professionals in research and development.

The Structural Cornerstone: Formaldehyde in the Genesis of Rongalite

Rongalite is not a simple salt but rather an adduct of formaldehyde and sodium dithionite (B78146).[1] The synthesis of Rongalite fundamentally involves the reaction of sodium dithionite with formaldehyde in an aqueous medium.[1][2] The most common form of Rongalite is its dihydrate, Na⁺HOCH₂SO₂⁻·2H₂O.[3]

Synthesis Reaction: Na₂S₂O₄ + 2CH₂O + H₂O → HOCH₂SO₃Na + HOCH₂SO₂Na[1]

The structure of the resulting hydroxymethanesulfinate ion has been unequivocally confirmed by X-ray crystallography.[1][3] In this structure, the formaldehyde molecule is covalently bonded to the sulfur atom, forming a stable adduct. This structural feature is paramount, as it effectively "captures" and stabilizes the otherwise labile sulfoxylate (B1233899) ion (SO₂²⁻), rendering Rongalite a shelf-stable and manageable source of this potent reducing species.[1][2]

Tabulated Physicochemical and Structural Data

For ease of reference and comparison, the key quantitative data for Rongalite are summarized in the table below.

PropertyValueCitation(s)
Chemical Formula CH₃NaO₃S (anhydrous), CH₇NaO₅S (dihydrate)[1]
Molar Mass 118.10 g/mol (anhydrous), 154.14 g/mol (dihydrate)[1][4]
Appearance Colorless crystals[1]
Density (dihydrate) 1.75 g/cm³[1]
Melting Point (dihydrate) 64.5 °C[1]
Solubility in Water (dihydrate) ~600 g/L[1][4]

The Dichotomy of Reactivity: Formaldehyde as both a Stabilizer and a Leaving Group

The role of formaldehyde in the reactivity of Rongalite is twofold. It acts as a stabilizing agent in the solid state and in neutral solutions, yet it is also the key to unlocking the potent reducing power of the sulfoxylate ion under specific conditions.

Stabilization and Equilibrium

In aqueous solutions, the hydroxymethanesulfinate ion exists in equilibrium with its constituent parts: formaldehyde and sulfite.[1][2]

HOCH₂SO₂⁻ ⇌ HCHO + SO₂²⁻

The presence of excess formaldehyde can shift this equilibrium to the left, favoring the formation of the more stable bis-(hydroxymethyl)sulfone, which contributes to the long-term stability of Rongalite solutions.[1][2]

Activation and Release of the Reducing Species

The true reducing power of Rongalite is unleashed upon the release of the sulfoxylate ion (SO₂²⁻). This is typically achieved by altering the pH of the solution. Under acidic conditions, Rongalite decomposes to release formaldehyde and the active sulfoxylate ion in equimolar amounts.[1][2] This controlled release is a critical aspect of its application, allowing for the generation of the reducing agent in situ.

The liberated sulfoxylate ion is a powerful reducing agent capable of participating in a wide range of chemical transformations.

Visualizing the Core Processes

To better illustrate the fundamental concepts discussed, the following diagrams, generated using the DOT language, depict the key structural and reactive pathways of Rongalite.

Rongalite_Formation Na2S2O4 Sodium Dithionite (Na₂S₂O₄) Rongalite Rongalite (HOCH₂SO₂Na) Na2S2O4->Rongalite CH2O Formaldehyde (CH₂O) CH2O->Rongalite H2O Water (H₂O) H2O->Rongalite Side_Product Sodium Hydroxymethanesulfonate (HOCH₂SO₃Na) Rongalite->Side_Product Side Product Rongalite_Decomposition_and_Reactivity cluster_stabilized Stabilized Form cluster_active Active Reducing Species Rongalite Rongalite (HOCH₂SO₂⁻) SO2_ion Sulfoxylate Ion (SO₂²⁻) Rongalite->SO2_ion Acidification CH2O Formaldehyde (HCHO) Rongalite->CH2O Acidification Products Products SO2_ion->Products Reduction of Substrate

References

A Comprehensive Technical Guide to Sodium Hydroxymethanesulfinate: A Comparative Analysis of its Hydrated and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, a compound with significant applications in various industrial and pharmaceutical sectors, exists in both hydrated and anhydrous forms. This technical guide provides an in-depth comparative analysis of the physicochemical properties, stability, and characterization of this compound hydrate (B1144303) (primarily the dihydrate) and its anhydrous counterpart. Detailed experimental protocols for characterization are provided, alongside a discussion of its role as a pharmaceutical antioxidant. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this versatile molecule.

Introduction

This compound (NaHOCH₂SO₂), also known under various synonyms including Rongalite and sodium formaldehyde (B43269) sulfoxylate (B1233899), is a potent reducing agent and antioxidant.[1][2] It is widely utilized in the textile industry for dyeing and printing, in polymer chemistry as a redox initiator, and notably in the pharmaceutical industry as a stabilizer and antioxidant in injectable drug formulations.[1][3] While it is most commonly available and used as the dihydrate (NaHOCH₂SO₂ · 2H₂O), an anhydrous form also exists. The presence or absence of water of crystallization significantly influences the material's properties, including its stability, solubility, and thermal behavior. Understanding these differences is paramount for its effective application, particularly in the stringent environment of pharmaceutical development.

Physicochemical Properties: A Comparative Overview

The fundamental properties of this compound are summarized in the tables below, offering a direct comparison between the commonly available dihydrate and the anhydrous form.

Table 1: General and Physical Properties
PropertyThis compound DihydrateThis compound Anhydrous
Synonyms Rongalite C, Sodium formaldehyde sulfoxylate dihydrateSodium formaldehyde sulfoxylate (anhydrous)
CAS Number 6035-47-8[4]149-44-0[1]
Molecular Formula CH₃NaO₃S · 2H₂OCH₃NaO₃S[3]
Molecular Weight 154.12 g/mol [5]118.09 g/mol [3]
Appearance Colorless crystals or white crystalline powder[1][6]White solid
Density 1.75 g/cm³[1][6]1.744 g/cm³ at 20°C
Melting Point 64.5 °C[1][6]~120 °C (decomposes)[7]
Solubility in Water 600 g/L (approximate)[1][6]Freely soluble[2]
Solubility in Other Solvents Slightly soluble in alcohol; Insoluble in EtOH and Et2O.[1][3]Soluble in alcohol[3]
Table 2: Stability and Reactivity
PropertyThis compound DihydrateThis compound Anhydrous
Stability Gradually decomposes in humid air.[5]More stable than the hydrated form.[5] Stable under an inert atmosphere.
Thermal Decomposition Decomposes above 120°C.[5] When heated to decomposition, it emits toxic fumes of sulfur dioxide and sodium oxide.[3]Decomposes at ~120 °C.[7]
Incompatibilities Strong oxidizing agents; decomposed by dilute acid.[3]Strong oxidizing agents.

Synthesis and Production

This compound is commercially produced from sodium dithionite (B78146) and formaldehyde in an aqueous solution.[1] The reaction can be represented as:

Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃

The dihydrate crystallizes from the aqueous solution.[3] The anhydrous form can be obtained by carefully drying the hydrate.

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of this compound is crucial for quality control and for understanding its behavior in various applications.

Determination of Water Content by Karl Fischer Titration

This method is ideal for quantifying the water content to differentiate between the hydrate and anhydrous forms.

  • Principle: The Karl Fischer titration is a specific method for water determination based on the Bunsen reaction between iodine, sulfur dioxide, and water in the presence of a base and a solvent.

  • Apparatus: Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (one-component or two-component), anhydrous methanol.

  • Procedure (Volumetric Titration):

    • Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate).

    • Accurately weigh a sample of this compound (typically 100-200 mg) and transfer it to the titration vessel containing pre-titrated anhydrous methanol.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content (in %) using the following formula: Water (%) = (V × F × 100) / W Where: V = Volume of Karl Fischer reagent consumed (mL) F = Water equivalent factor of the Karl Fischer reagent (mg/mL) W = Weight of the sample (mg)

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information on the dehydration process, thermal stability, and decomposition of the different forms.

  • Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

  • Apparatus: A simultaneous TGA-DSC instrument is ideal.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum or platinum pan.

    • Place the sample pan and an empty reference pan into the instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (purge rate e.g., 50 mL/min).

    • Expected Results for Dihydrate: The TGA curve will show a weight loss corresponding to the two water molecules, typically starting around the melting point of the dihydrate. The DSC curve will show an endothermic peak corresponding to the dehydration and another for the decomposition.

    • Expected Results for Anhydrous: The TGA curve should be relatively flat until the onset of decomposition at a higher temperature. The DSC will show an endotherm associated with decomposition.

Spectroscopic Analysis

FTIR spectroscopy is a powerful tool to identify the presence of water of crystallization and to characterize the functional groups.

  • Principle: This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The presence of water molecules will result in characteristic O-H stretching and H-O-H bending vibrations.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry potassium bromide (KBr) powder in an oven.

    • Grind a small amount of the this compound sample (1-2 mg) with about 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Expected Spectra: The spectrum of the dihydrate will show broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending), which will be absent or significantly diminished in the spectrum of the anhydrous form.

¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of this compound.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Expected Spectra:

    • ¹H NMR: A singlet corresponding to the methylene (B1212753) protons (-CH₂-) would be expected. In D₂O, the hydroxyl proton (-OH) may exchange with deuterium and not be observed.

    • ¹³C NMR: A single resonance for the methylene carbon would be expected.

Role in Drug Development: Antioxidant Mechanism

This compound is utilized in pharmaceutical formulations, particularly in injectable products, as an antioxidant to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[1][3]

The primary mechanism of its antioxidant activity is through its action as a potent reducing agent.[1] It can scavenge free radicals and prevent oxidative chain reactions that can compromise the stability and efficacy of the drug product. Its stability in alkaline environments makes it suitable for certain pharmaceutical preparations.

Visualizing Key Processes

Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G Synthesis of this compound Na2S2O4 Sodium Dithionite NaHOCH2SO2 This compound Na2S2O4->NaHOCH2SO2 + 2CH2O + H2O NaHOCH2SO3 Sodium Hydroxymethanesulfonate Na2S2O4->NaHOCH2SO3 CH2O Formaldehyde H2O Water

Caption: Synthesis of this compound.

Thermal Decomposition Pathway of the Dihydrate

This diagram illustrates the sequential loss of water and subsequent decomposition of the dihydrate upon heating.

G Thermal Decomposition of the Dihydrate Dihydrate NaHOCH2SO2 · 2H2O Anhydrous NaHOCH2SO2 Dihydrate->Anhydrous Heat (-2H2O) Decomposition Decomposition Products (e.g., SO2, Na2O) Anhydrous->Decomposition Further Heating

Caption: Thermal Decomposition of the Dihydrate.

Experimental Workflow for Characterization

The logical flow for the characterization of a sample of this compound is depicted below.

G Characterization Workflow Sample This compound Sample KF Karl Fischer Titration Sample->KF TGA_DSC TGA-DSC Analysis Sample->TGA_DSC FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR WaterContent Water Content (%) KF->WaterContent ThermalProfile Thermal Profile (Dehydration, Decomposition) TGA_DSC->ThermalProfile StructuralInfo Structural Information (Functional Groups, Water of Crystallization) FTIR->StructuralInfo MolecularStructure Molecular Structure Confirmation NMR->MolecularStructure

Caption: Characterization Workflow.

Conclusion

The choice between the hydrated and anhydrous forms of this compound has significant implications for its application, particularly in the pharmaceutical industry where stability and purity are of utmost importance. The dihydrate is the more common form, with well-characterized physical properties. The anhydrous form offers greater stability, a key consideration for long-term storage and formulation. This guide has provided a comparative analysis of their properties and detailed experimental protocols to aid in their characterization. A thorough understanding of these two forms is essential for harnessing the full potential of this compound in research, development, and manufacturing.

References

Methodological & Application

Application Notes and Protocols for Sodium Hydroxymethanesulfinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile and environmentally benign reagent with a rich history in organic synthesis. Its utility stems from its ability to act as a potent reducing agent and as a convenient source of the sulfoxylate (B1233899) dianion (SO₂²⁻), making it a valuable tool for the construction of various sulfur-containing compounds and for reductive transformations.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights for key synthetic transformations utilizing this powerful reagent.

Synthesis of Sulfones

Rongalite serves as an excellent and straightforward source of the SO₂²⁻ dianion for the synthesis of sulfones, a crucial functional group in many pharmaceuticals and agrochemicals.[1][3] The reaction typically proceeds by the nucleophilic attack of the in situ generated sulfoxylate ion on alkyl halides.

General Experimental Protocol: Synthesis of Dibenzyl Sulfone

A foundational example of sulfone synthesis using Rongalite is the preparation of dibenzyl sulfone from benzyl (B1604629) chloride.[1]

Reaction Scheme:

2 PhCH₂Cl + NaHO₂SCH₂OH → (PhCH₂)₂SO₂ + NaCl + CH₂O + HCl

Procedure:

To a solution of benzyl chloride (2.0 mmol) in aqueous ethanol (B145695), this compound (1.0 mmol) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to afford the desired dibenzyl sulfone.

Quantitative Data for Sulfone Synthesis
EntrySubstrateProductYield (%)Reference
1Benzyl chlorideDibenzyl sulfoneModerate[1]
2Activated Olefinsβ,β′-disubstituted diethyl sulfones64-91[1]
3p-Quinone Methides and Alkyl HalidesDiaryl methine substituted alkyl sulfonesGood to excellent[3]

Logical Relationship for Sulfone Synthesis from Alkyl Halides

sulfone_synthesis Rongalite This compound (Rongalite) SO2_dianion Sulfoxylate Dianion (SO₂²⁻) Rongalite->SO2_dianion Decomposition Intermediate Alkylsulfinate (R-SO₂⁻) SO2_dianion->Intermediate Nucleophilic Attack AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Intermediate Sulfone Symmetrical Sulfone (R-SO₂-R) Intermediate->Sulfone Nucleophilic Attack AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Sulfone

Caption: General pathway for symmetrical sulfone synthesis.

Reductive Dehalogenation of α-Halo Ketones

Rongalite is an effective reagent for the reductive dehalogenation of α-halo ketones, providing a mild and efficient method to obtain the corresponding parent ketones.[4] This transformation is believed to proceed through a single-electron transfer (SET) mechanism.

General Experimental Protocol: Reductive Dehalogenation

Reaction Scheme:

R-C(=O)-CH(X)-R' + NaHO₂SCH₂OH → R-C(=O)-CH₂-R'

Procedure:

The α-halo ketone (1.0 mmol) is dissolved in a suitable solvent such as ethanol or DMF. This compound (2.0 mmol) is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Reductive Dehalogenation
EntrySubstrateProductYield (%)Reference
1Halogenodifluoromethylated aromaticsMonofluoromethylated aromaticsGood[1]
2Perfluoroaryl halidesPentafluorobenzenesGood[1]

Workflow for Reductive Dehalogenation

reductive_dehalogenation_workflow start Start dissolve Dissolve α-Halo Ketone in Solvent start->dissolve add_rongalite Add Sodium Hydroxymethanesulfinate dissolve->add_rongalite react Stir at RT or Heat add_rongalite->react monitor Monitor by TLC react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End Product: Parent Ketone purify->end

Caption: Experimental workflow for reductive dehalogenation.

Synthesis of Allylic Alcohols from Epoxides

In combination with elemental tellurium, Rongalite provides a powerful system for the synthesis of allylic alcohols from epoxides.[1] This method is particularly useful for the conversion of 2-substituted 2-chloromethyloxiranes.

General Experimental Protocol: Synthesis of Allylic Alcohols

Reaction Scheme:

R-C(O)CH₂-epoxide + Te + NaHO₂SCH₂OH → R-C(OH)=CH₂

Procedure:

To a stirred solution of elemental tellurium (catalytic amount) and this compound (1.5 mmol) in an aqueous NaOH solution, the 2-substituted 2-chloromethyloxirane (1.0 mmol) is added. The reaction is stirred at room temperature until the epoxide is consumed (monitored by TLC). The reaction mixture is then extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the allylic alcohol.

Quantitative Data for Allylic Alcohol Synthesis
EntrySubstrateProductYield (%)Reference
12-substituted 2-chloromethyloxiranes2-substituted allyl alcohols40-90[1]

Signaling Pathway for Te-Rongalite Mediated Allylic Alcohol Synthesis

allylic_alcohol_synthesis Rongalite Rongalite Te_ion Telluride Ion (Te²⁻) Rongalite->Te_ion Reduces Te Tellurium (Te) Te->Te_ion Intermediate Telluro-alkoxide Intermediate Te_ion->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Allylic_Alcohol Allylic Alcohol Intermediate->Allylic_Alcohol Elimination

Caption: Proposed mechanism for allylic alcohol synthesis.

Synthesis of Aryl Alkyl Sulfides

Rongalite promotes a smooth, one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature.[5][6] This protocol is advantageous due to its metal-free and strong-base-free conditions.

General Experimental Protocol: Synthesis of Aryl Alkyl Sulfides

Reaction Scheme:

Ar-S-S-Ar + R-X + NaHO₂SCH₂OH → 2 Ar-S-R

Procedure:

To a solution of the disulfide (1.0 mmol) and an alkyl halide (2.2 mmol) in DMF, this compound (1.5 mmol) and potassium carbonate (2.0 mmol) are added. The mixture is stirred at room temperature for a short period (typically 15-30 minutes), with the reaction progress monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the aryl alkyl sulfide (B99878).

Quantitative Data for Aryl Alkyl Sulfide Synthesis
EntryDisulfideAlkyl HalideProductYield (%)Reference
1Diphenyl disulfideBenzyl bromideBenzyl phenyl sulfide>90[6]
2Di-p-tolyl disulfideEthyl bromideEthyl p-tolyl sulfide>90[6]

Reaction Workflow for Aryl Alkyl Sulfide Synthesis

sulfide_synthesis_workflow start Start mix Mix Disulfide, Alkyl Halide, Rongalite, and K₂CO₃ in DMF start->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC (15-30 min) stir->monitor workup Aqueous Work-up & Ether Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End Product: Aryl Alkyl Sulfide purify->end

Caption: Step-by-step workflow for sulfide synthesis.

Chemoselective Reduction of α-Keto Esters and Amides

A significant application of Rongalite is the transition metal- and hydride-free chemoselective reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives.[7][8][9] This method is highly valued for its mild conditions and tolerance of other reducible functional groups.

General Experimental Protocol: Reduction of α-Keto Esters

Reaction Scheme:

R-C(=O)-C(=O)OR' + NaHO₂SCH₂OH → R-CH(OH)-C(=O)OR'

Procedure:

To a solution of the α-keto ester (1.0 mmol) in a suitable solvent like ethanol, this compound (2.0 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is then subjected to an aqueous work-up and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Chemoselective Reduction
EntrySubstrate TypeProduct TypeYield (%)Reference
1α-Keto Estersα-Hydroxy Esters85-98[7][8]
2α-Keto Amidesα-Hydroxy Amides85-98[7][8]

Proposed Radical Mechanism for α-Keto Ester Reduction

keto_ester_reduction Rongalite Rongalite SET_reagent SO₂⁻ radical anion Rongalite->SET_reagent Generates Radical_Anion Keto Ester Radical Anion SET_reagent->Radical_Anion Single Electron Transfer (SET) Keto_Ester α-Keto Ester Keto_Ester->Radical_Anion Radical_Intermediate Hydroxyalkyl Radical Radical_Anion->Radical_Intermediate Protonation Protonation Protonation Protonation->Radical_Intermediate Product α-Hydroxy Ester Radical_Intermediate->Product H-atom Abstraction H_atom_abstraction H-atom Abstraction H_atom_abstraction->Product

Caption: Radical mechanism for α-keto ester reduction.

References

Application Notes and Protocols: Rongalite as a Reducing Agent for Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, the common name for sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and inexpensive reducing agent with applications in various organic transformations. While its direct use for the reduction of nitro compounds to primary amines is not widely reported, it serves as a key reagent in two effective methodologies for the transformation of nitroarenes: an indirect reduction to primary amines via the in-situ generation of sodium telluride, and a direct reductive N-formylation to yield N-aryl formamides.

These protocols offer mild and efficient alternatives to traditional reduction methods, such as catalytic hydrogenation or the use of metal hydrides. The tellurium-mediated method is notable for its high yields and the catalytic use of tellurium, while the N-formylation protocol showcases the dual role of Rongalite as both a reductant and a C1 source in a transition-metal-free system.

Methodology 1: Indirect Reduction of Aromatic Nitro Compounds to Primary Amines

This method relies on the in-situ formation of sodium telluride (Na₂Te), a potent reducing agent, from the reaction of elemental tellurium with Rongalite in an alkaline aqueous solution. The generated sodium telluride then reduces the aromatic nitro group to a primary amine. A key advantage of this protocol is that tellurium can be used in catalytic amounts as it is regenerated by excess Rongalite.[1] This reaction proceeds smoothly without the formation of bimolecular reduction byproducts such as azo or azoxy compounds.

Signaling Pathway: Tellurium-Mediated Reduction

G cluster_0 Generation of Reducing Agent Rongalite Rongalite (HOCH₂SO₂Na) Na2Te Sodium Telluride (Na₂Te) Rongalite->Na2Te Te Tellurium (Te) Te->Na2Te NaOH NaOH (aq) Amine Ar-NH₂ Na2Te->Amine Reduction Te_regen Te (regenerated) Na2Te->Te_regen Oxidation Nitroarene Ar-NO₂ Nitroarene->Amine

Caption: In-situ generation of sodium telluride for nitroarene reduction.

Experimental Workflow: Tellurium-Mediated Reduction

G start Start reactants Combine Rongalite, NaOH, and Tellurium in water start->reactants heat Heat mixture (e.g., 50 °C) reactants->heat add_nitro Add Nitroarene in Dioxane heat->add_nitro react Stir for specified time (e.g., 8h) add_nitro->react workup Work-up: Filter through Celite, Extract with CH₂Cl₂ react->workup isolate Isolate Product workup->isolate end End isolate->end

Caption: General workflow for the tellurium-mediated reduction of nitroarenes.

Quantitative Data

The reduction of various aromatic nitro compounds using the Rongalite-tellurium system provides good to excellent yields. For dinitro compounds, the stoichiometry of Rongalite can be adjusted to achieve selective reduction to either the nitroamine or the diamine.

EntrySubstrateRongalite (equiv.)ProductYield (%)
1NitrobenzeneExcessAniline96
24-NitrotolueneExcess4-Methylaniline95
34-NitrochlorobenzeneExcess4-Chloroaniline92
41,3-DinitrobenzeneLess3-Nitroaniline89
51,3-DinitrobenzeneExcess1,3-Diaminobenzene90
61,4-DinitrobenzeneLess4-Nitroaniline96
71,4-DinitrobenzeneExcess1,4-Diaminobenzene93
82-NitrophenolExcess2-Aminophenol85
93-NitrophenolExcess3-Aminophenol88
104-NitrophenolExcess4-Aminophenol90

Yields are based on published data and may vary depending on specific reaction conditions.

Experimental Protocol

Materials:

  • Rongalite (this compound dihydrate)

  • Sodium hydroxide (B78521) (NaOH)

  • Tellurium powder

  • Aromatic nitro compound

  • Dioxane

  • Deionized water

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Celite

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of Rongalite (5 equivalents) in 1 M aqueous sodium hydroxide, add a catalytic amount of tellurium powder (0.2 equivalents).

  • Heat the mixture to 50 °C with stirring.

  • Add a solution of the aromatic nitro compound (1 equivalent) in dioxane to the reaction mixture.

  • Continue stirring at 50 °C for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove elemental tellurium and other insoluble materials.

  • Extract the filtrate with methylene chloride (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Methodology 2: Reductive N-Formylation of Nitroarenes

In this transition-metal-free approach, Rongalite uniquely functions as both a reducing agent and a C1 building block for the formylation of the in-situ generated amine.[2][3] This one-pot reaction provides a straightforward synthesis of N-aryl formamides directly from nitroarenes.

Reaction Pathway: Reductive N-Formylation

G Nitroarene Ar-NO₂ Intermediate_Amine [Ar-NH₂] Nitroarene->Intermediate_Amine Reduction Rongalite Rongalite (HOCH₂SO₂Na) Rongalite->Intermediate_Amine Formyl_Source [HCHO] Rongalite->Formyl_Source C1 Source Formamide Ar-NHCHO Intermediate_Amine->Formamide Formylation Formyl_Source->Formamide

Caption: Dual role of Rongalite in the reductive N-formylation of nitroarenes.

Quantitative Data

This protocol is effective for a range of substituted nitroarenes, affording the corresponding N-aryl formamides in good yields.

EntrySubstrateProductYield (%)
14-NitrotolueneN-(p-tolyl)formamide85
24-NitroanisoleN-(4-methoxyphenyl)formamide82
34-NitrochlorobenzeneN-(4-chlorophenyl)formamide78
4Methyl 4-nitrobenzoateMethyl 4-formamidobenzoate75
53-NitrobenzonitrileN-(3-cyanophenyl)formamide72
62-NitronaphthaleneN-(naphthalen-2-yl)formamide80
74-NitrobiphenylN-(biphenyl-4-yl)formamide88
83-NitropyridineN-(pyridin-3-yl)formamide65

Yields are based on published data and may vary depending on specific reaction conditions.

Experimental Protocol

Materials:

  • Nitroarene

  • Rongalite (this compound dihydrate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oven-dried reaction tube with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the nitroarene (1 equivalent, e.g., 0.20 mmol), Rongalite (3 equivalents, e.g., 0.60 mmol), and DMSO (e.g., 2.0 mL).

  • Seal the reaction tube and heat the mixture at a specified temperature (as determined by optimization for the specific substrate, typically in the range of 100-120 °C).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring completion by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-aryl formamide.

Safety Precautions

  • Rongalite is a strong reducing agent and should be handled with care. It is hygroscopic and should be stored in a cool, dry place.

  • Tellurium and its compounds are toxic. Handle tellurium powder in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reactions should be conducted in a well-ventilated fume hood.

  • Standard safety procedures for handling organic solvents and reagents should be followed.

References

Application Notes and Protocols for Redox Polymerization Using Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting redox polymerization utilizing Sodium Hydroxymethanesulfinate. This versatile reducing agent, also known as Sodium Formaldehyde Sulfoxylate (SFS) or by the trade name Rongalite, is a key component in various polymerization processes, particularly in the synthesis of polymers for pharmaceutical and industrial applications.[1] Its utility as a component of a redox initiator system allows for polymerization at lower temperatures than conventional thermal initiation, offering better control over the reaction and the properties of the resulting polymer.[2][3]

Introduction to Redox Polymerization with this compound

Redox polymerization is a type of free-radical polymerization where the radicals that initiate the process are generated from a redox reaction.[4] This method is highly effective for initiating polymerization under mild conditions and has significant industrial importance, for example, in low-temperature emulsion polymerizations.[4] A typical redox initiator system consists of a reducing agent and an oxidizing agent. This compound serves as a potent water-soluble reducing agent in these systems.[1][5]

When paired with a suitable oxidizing agent, such as tert-butyl hydroperoxide (tBHP) or ammonium (B1175870) persulfate (APS), this compound facilitates the generation of free radicals at a controlled rate, even at or below room temperature.[2][3] This is particularly advantageous for the polymerization of temperature-sensitive monomers or when precise control over the polymer's molecular weight and structure is required. In the pharmaceutical industry, this controlled polymerization is crucial for creating polymers with desired characteristics for drug delivery systems and other biomedical applications.[6]

Key Advantages of Using this compound in Redox Polymerization

  • Low-Temperature Polymerization: Enables polymerization to be initiated and carried out at significantly lower temperatures (e.g., 20-50°C) compared to thermal initiation (typically >80°C).[2][3]

  • Enhanced Control: Allows for better control over the polymerization rate and the molecular weight of the resulting polymer.

  • Reduced Side Reactions: Lower reaction temperatures minimize the occurrence of side reactions, leading to a more linear and higher molecular weight polymer.[3]

  • Improved Monomer Conversion: Redox initiation can lead to higher monomer conversion rates and lower residual monomer content compared to thermal polymerization.[2][3]

  • Versatility: It can be used in various polymerization techniques, including emulsion and solution polymerization.

Experimental Data and Observations

The following tables summarize quantitative data from studies on redox polymerization, highlighting the effectiveness of redox initiator systems, which can include this compound.

Table 1: Comparison of Thermal vs. Redox Initiation in Emulsion Polymerization

Parameter80°C Thermal Initiation40°C Redox Initiation20°C Redox Initiation
Total Free Monomer (ppm) HigherLowerSlightly Higher (can be reduced with extra reducer)
Process Control GoodGoodRequires careful control to prevent monomer pooling
Reaction Exotherm N/A (constant temp)Slow rise from 40°C to 60°CAdiabatic heating

Data adapted from studies on emulsion polymerization comparing thermal and redox initiation methods.[2][3]

Table 2: Influence of Initiator System on Acrylamide (B121943) Polymerization

Redox Initiator SystemMonomerTemperature (°C)Observations
Ammonium Persulfate / Sodium BisulfiteAcrylamide65Optimum condition for high conversion (96.89%) in 10 minutes.[7]
Ammonium Persulfate / TEMEDAcrylamideAmbientCommonly used for polyacrylamide gel electrophoresis.[8]
Potassium Persulfate / Sodium MetabisulfiteAcrylamideAmbientA viable redox pair for acrylamide polymerization.[9]

Experimental Protocols

Protocol for Emulsion Polymerization of Acrylic Monomers using a this compound / t-Butyl Hydroperoxide Redox Initiator System

This protocol describes a general procedure for the emulsion polymerization of acrylic monomers. The specific amounts of monomers and surfactants will depend on the desired polymer characteristics.

Materials:

  • Deionized water

  • Surfactant (e.g., Sodium Lauryl Sulfate)

  • Acrylic Monomers (e.g., Butyl Acrylate, Methyl Methacrylate)

  • This compound (SFS)

  • tert-Butyl Hydroperoxide (tBHP)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a stirrer, condenser, thermocouple, and inlets for nitrogen and reagent addition.

  • Monomer pre-emulsion vessel

  • Metering pumps

Procedure:

  • Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to remove oxygen. Maintain a nitrogen blanket throughout the reaction.

  • Initial Charge: Add a portion of the deionized water and surfactant to the reactor. Heat the reactor to the desired initiation temperature (e.g., 40°C).

  • Monomer Pre-emulsion: In a separate vessel, prepare a stable pre-emulsion of the acrylic monomers, the remaining deionized water, and surfactant.

  • Initiator Solutions: Prepare separate aqueous solutions of this compound and tert-Butyl Hydroperoxide.

  • Initiation: Once the reactor reaches the set temperature, add a small initial charge of the monomer pre-emulsion. Then, add the this compound solution followed by the tert-Butyl Hydroperoxide solution to initiate the polymerization.

  • Monomer Feed: After the initial polymerization is observed (often indicated by a slight temperature increase or change in appearance), begin the continuous feed of the monomer pre-emulsion over a period of 2-4 hours.

  • Monitoring: Monitor the reaction temperature throughout the feed. For an adiabatic process, a gradual temperature rise is expected.

  • Completion and Chase: After the monomer feed is complete, hold the reaction at the final temperature for an additional hour to ensure high monomer conversion. To reduce residual monomer, a "chase" step can be performed by adding small amounts of the SFS and tBHP solutions.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for properties such as particle size, molecular weight, and monomer conversion.

Protocol for Solution Polymerization of Acrylamide using a Redox Initiator Pair

This protocol outlines the polymerization of acrylamide in an aqueous solution.

Materials:

  • Acrylamide monomer

  • Deionized water

  • This compound (or another suitable reducing agent like sodium metabisulfite)[9]

  • Ammonium Persulfate (oxidizing agent)

  • Nitrogen or Argon gas

Equipment:

  • Reaction flask with a magnetic stirrer, gas inlet, and thermometer.

  • Water bath for temperature control.

Procedure:

  • Solution Preparation: Prepare an aqueous solution of acrylamide at the desired concentration (e.g., 10-30 wt%).

  • Deoxygenation: Sparge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[6]

  • Initiator Addition: While maintaining a positive inert gas pressure, add the reducing agent (this compound) to the solution and stir until dissolved. Subsequently, add the oxidizing agent (Ammonium Persulfate). The polymerization should begin shortly after the addition of the second initiator component.

  • Polymerization: The reaction is exothermic, and a temperature increase will be observed.[6] Maintain the desired reaction temperature using a water bath if necessary. The solution will become increasingly viscous as the polymer forms.

  • Completion: Allow the reaction to proceed for a sufficient time (e.g., 1-3 hours) to achieve high monomer conversion.

  • Isolation: The resulting polyacrylamide can be used as an aqueous solution or precipitated by adding a non-solvent like methanol (B129727) or ethanol.

Visualizations

Signaling Pathway and Mechanisms

The following diagram illustrates the general mechanism of free radical generation by a redox initiator system, such as this compound and an organic hydroperoxide.

Redox_Initiation_Mechanism cluster_redox_reaction Redox Reaction ROOH ROOH (Oxidizing Agent) Fe2 Fe²⁺ (Optional Catalyst) RO_radical RO• (Alkoxy Radical) ROOH->RO_radical Reduction SFS HOCH₂SO₂⁻Na⁺ (this compound) SFS_oxidized Oxidized SFS Products SFS->SFS_oxidized Oxidation Fe3 Fe³⁺ Fe2:e->Fe3:w Monomer Monomer RO_radical->Monomer Initiation OH_ion OH⁻ Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Caption: Redox initiation mechanism for polymerization.

Experimental Workflow

The diagram below outlines a typical experimental workflow for redox-initiated emulsion polymerization.

Emulsion_Polymerization_Workflow start Start setup Reactor Setup and Nitrogen Purge start->setup initial_charge Add Initial Water and Surfactant setup->initial_charge heat Heat to Initiation Temperature initial_charge->heat initiation Initiate Polymerization heat->initiation prepare_preemulsion Prepare Monomer Pre-emulsion monomer_feed Continuous Monomer Feed prepare_preemulsion->monomer_feed prepare_initiators Prepare Initiator Solutions (SFS and Oxidant) prepare_initiators->initiation initiation->monomer_feed hold Hold Period monomer_feed->hold chase Residual Monomer Chase hold->chase cool Cool to Room Temperature chase->cool characterize Characterize Polymer Latex cool->characterize end_node End characterize->end_node

Caption: Workflow for redox-initiated emulsion polymerization.

References

Application Notes and Protocols for Protein Disulfide Bond Reduction using Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of disulfide bonds is a critical step in protein characterization, proteomics, and the production of therapeutic proteins. While thiol-based reagents like dithiothreitol (B142953) (DTT) and phosphine-based reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are widely used, there is a growing interest in exploring alternative reducing agents with unique properties. Sodium hydroxymethanesulfinate, also known as Rongalite, is a potent reducing agent with a history of use in various industrial applications.[1][2] This document provides a detailed, albeit theoretical, protocol for its application in reducing protein disulfide bonds, based on its known chemical properties.

This compound is valued as a stable, solid source of the potent but unstable sulfoxylate (B1233899) ion (SO₂²⁻).[3] It is known to be stable in alkaline environments but decomposes in acidic conditions.[4] Its application in protein chemistry is not yet well-documented, and the protocols provided herein are proposed based on chemical principles and should be optimized for specific applications.

Comparison with Standard Reducing Agents

FeatureThis compound (Rongalite)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Sulfinic acid derivativeThiol-basedPhosphine-based
Odor Faint leek-like odor[5]Strong, unpleasantOdorless
Effective pH Range Stable in alkaline solutions, decomposes in acidic solutions[4]Optimal at pH > 7Wide range, pH 1.5-8.5
Mechanism Acts as a source of the reducing species SO₂²⁻[3]Thiol-disulfide exchangeNucleophilic attack on disulfide bond
Interference with Alkylation Unlikely to interfere with maleimide-based alkylationReacts with maleimidesGenerally does not interfere[6]
Stability Stable as a solid, hygroscopic[5]Prone to oxidation, especially in the presence of metal ionsMore stable to air oxidation than DTT

Proposed Mechanism of Action

The reducing action of this compound stems from its ability to generate the sulfoxylate anion (SO₂²⁻) in solution.[3] This highly reactive species is believed to be responsible for the cleavage of disulfide bonds. The proposed mechanism involves the nucleophilic attack of the sulfoxylate anion on the disulfide bridge, leading to the formation of two free thiol groups.

G cluster_reduction Disulfide Bond Reduction cluster_reagent Reducing Agent Protein_Disulfide Protein with Disulfide Bond (P-S-S-P) Reduced_Protein Reduced Protein (P-SH + HS-P) Protein_Disulfide->Reduced_Protein Reduced by SO₂²⁻ SHMS This compound (Na⁺HOCH₂SO₂⁻) SO2_ion Sulfoxylate Anion (SO₂²⁻) SHMS->SO2_ion Generates

Caption: Proposed mechanism of disulfide bond reduction by this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed based on the chemical properties of this compound and have not been empirically validated for protein disulfide bond reduction. Optimization will be required for each specific protein and application.

Materials
  • This compound (Rongalite), dihydrate

  • Protein sample with disulfide bonds

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0-9.0)

  • Denaturing agent (optional, e.g., 6 M Guanidine HCl or 8 M Urea)

  • Alkylation agent (e.g., Iodoacetamide (B48618) or N-ethylmaleimide)

  • Quenching reagent for alkylation (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Proposed Protocol for Protein Reduction
  • Sample Preparation: Dissolve the protein sample in the chosen buffer to a final concentration of 1-10 mg/mL. If the disulfide bonds are not accessible, a denaturing agent can be included in the buffer.

  • Preparation of Reducing Agent Solution: Prepare a fresh stock solution of this compound (e.g., 1 M in water). Due to its hygroscopic nature, it should be weighed quickly in a low-humidity environment.

  • Reduction Reaction: Add the this compound stock solution to the protein sample to a final concentration of 10-50 mM. The optimal concentration will need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined for the specific protein.

  • Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, alkylate the newly formed free thiol groups. Add a freshly prepared solution of iodoacetamide to a final concentration of 2-5 fold molar excess over the reducing agent. Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the alkylation reaction by adding a thiol-containing reagent such as DTT or L-cysteine to a final concentration slightly higher than the alkylating agent.

  • Removal of Reagents: Remove the excess reducing and alkylating agents by dialysis or using a desalting column.

G Start Start: Protein Sample with Disulfide Bonds Preparation Prepare Protein Solution (1-10 mg/mL in Buffer pH 8-9) Start->Preparation Add_Reducing_Agent Add this compound (10-50 mM) Preparation->Add_Reducing_Agent Incubation Incubate (Room Temp or 37°C, 1-4h) Add_Reducing_Agent->Incubation Alkylation Alkylate with Iodoacetamide (in dark, 30-60 min) Incubation->Alkylation Quenching Quench Alkylation Reaction Alkylation->Quenching Cleanup Remove Excess Reagents (Dialysis or Desalting) Quenching->Cleanup End End: Reduced and Alkylated Protein Cleanup->End

Caption: Proposed workflow for protein disulfide bond reduction using this compound.

Downstream Application Compatibility

The compatibility of residual this compound and its byproducts with downstream analytical techniques such as mass spectrometry or chromatography is currently unknown. Therefore, efficient removal of the reagent after reduction is highly recommended.

Safety Precautions

This compound should be handled with care. It is hygroscopic and can decompose upon contact with acids, potentially releasing toxic gases.[5] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound presents a potential alternative to traditional reducing agents for protein disulfide bonds, particularly in applications where thiol- or phosphine-based reagents may be problematic. Its stability in alkaline solutions and its potent reducing capability are advantageous. However, the lack of established protocols necessitates a thorough optimization of reaction conditions for each specific protein and application. The proposed protocols and information in this document serve as a starting point for researchers interested in exploring the utility of this reagent in their workflows. Further research is required to fully characterize its efficacy, mechanism, and compatibility with various protein analysis techniques.

References

Application of Rongalite in the Synthesis of Sulfones and Sultines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite, the common name for sodium hydroxymethanesulfinate (NaHOCH₂SO₂), is an inexpensive, commercially available, and environmentally benign reagent.[1] While traditionally used in the textile industry as a bleaching agent, it has emerged as a versatile and convenient source of the sulfoxylate (B1233899) dianion (SO₂²⁻) or sulfur dioxide (SO₂) in organic synthesis.[1][2][3][4] Its stability, ease of handling, and multifaceted reactivity make it a compelling alternative to gaseous SO₂ for the introduction of sulfonyl and sulfinyl functionalities into organic molecules, particularly for the synthesis of sulfones and sultines.[1][5] This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of Rongalite in these key transformations.

Core Applications of Rongalite in Sulfone and Sultine Synthesis

Rongalite serves as a robust reagent for the formation of C-S bonds, enabling the synthesis of a diverse array of sulfur-containing compounds. Key applications in the synthesis of sulfones and sultines include:

  • Synthesis of Symmetrical Sulfones: Reaction with alkyl halides or activated olefins.

  • Synthesis of Unsymmetrical Sulfones: One-pot, three-component reactions involving p-quinone methides and alkyl halides.

  • Synthesis of Cyclic Sulfones (Thiaflavanone Sulfones): Copper-catalyzed intramolecular cyclization of 2'-iodochalcone derivatives.

  • Synthesis of Sultines (Cyclic Sulfinates): Reaction with dihaloarenes.

Mechanistic Considerations

The reactivity of Rongalite stems from its ability to generate a nucleophilic sulfur species in solution. Under basic conditions, the hydroxymethanesulfinate anion can decompose to release the sulfoxylate dianion (SO₂²⁻), which is a potent nucleophile.[5][6] Alternatively, it can act as a source of sulfur dioxide radical anion (SO₂⁻•) in radical processes. The specific reactive intermediate depends on the reaction conditions and substrates involved.

dot graph "Rongalite_Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Rongalite [label="Rongalite\n(Na⁺HOCH₂SO₂⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; SO2_dianion [label="Sulfoxylate Dianion\n(SO₂²⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack\non Electrophiles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Rongalite -> SO2_dianion [label="Decomposition"]; Base -> SO2_dianion [style=invis]; SO2_dianion -> Nucleophilic_Attack; } dot Caption: Activation of Rongalite to form the nucleophilic sulfoxylate dianion.

Application Notes and Experimental Protocols

Synthesis of Symmetrical Sulfones from Alkyl Halides

The reaction of alkyl halides with Rongalite provides a straightforward route to symmetrical sulfones. The reaction typically proceeds in a polar aprotic solvent in the presence of a base.

General Reaction:

2 R-X + NaHOCH₂SO₂ → R-SO₂-R + NaX + CH₂O + H₂O

Experimental Protocol: Synthesis of Dibenzyl Sulfone [5]

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl (B1604629) bromide (2.0 mmol, 1.0 equiv), Rongalite (1.2 mmol, 0.6 equiv), and potassium bicarbonate (2.4 mmol, 1.2 equiv).

  • Solvent Addition: Add a mixture of dimethylformamide (DMF) and water (4:1, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford dibenzyl sulfone.

Table 1: Synthesis of Symmetrical Sulfones from Various Alkyl Halides

EntryAlkyl HalideProductYield (%)
1Benzyl bromideDibenzyl sulfone88
2p-Methylbenzyl bromideDi(p-methylbenzyl) sulfone85
3p-Chlorobenzyl bromideDi(p-chlorobenzyl) sulfone75
4Allyl bromideDiallyl sulfone20

dot graph "Symmetrical_Sulfone_Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=10];

Start [label="Start: Combine Reagents\n(Alkyl Halide, Rongalite, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Add Solvent\n(e.g., DMF/H₂O)"]; Reaction [label="Heat and Stir\n(e.g., 80 °C, 6-8 h)"]; Workup [label="Aqueous Work-up\n(Quench with H₂O)"]; Extraction [label="Extract with Organic Solvent\n(e.g., Ethyl Acetate)"]; Purification [label="Purify by Column Chromatography"]; Product [label="Symmetrical Sulfone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Product; } dot Caption: Experimental workflow for the synthesis of symmetrical sulfones.

Synthesis of Unsymmetrical Sulfones from p-Quinone Methides and Alkyl Halides

A one-pot, three-component reaction of p-quinone methides, Rongalite, and alkyl or allyl halides provides an efficient route to unsymmetrical sulfones under mild, metal-free conditions.[1][7][8]

General Reaction:

p-Quinone Methide + R-X + NaHOCH₂SO₂ → Ar-CH(Ar)-SO₂-R

Experimental Protocol: Synthesis of a Diarylmethyl Alkyl Sulfone [1]

  • Reagents and Setup: To a solution of the p-quinone methide (0.5 mmol, 1.0 equiv) in DMF (2.0 mL) in a sealed tube, add Rongalite (1.0 mmol, 2.0 equiv) and the alkyl halide (1.0 mmol, 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the unsymmetrical sulfone.

Table 2: Substrate Scope for the Synthesis of Unsymmetrical Sulfones

Entryp-Quinone MethideAlkyl HalideProductYield (%)
12,6-Di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneMethyl iodide2,6-Di-tert-butyl-4-(1-(methylsulfonyl)benzyl)phenol86
22,6-Di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneEthyl bromide2,6-Di-tert-butyl-4-(1-(ethylsulfonyl)benzyl)phenol82
32,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienonePropyl iodide2,6-Di-tert-butyl-4-(1-(propylsulfonyl)-4-methoxybenzyl)phenol75
42,6-Di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneAllyl bromide2,6-Di-tert-butyl-4-(1-(allylsulfonyl)benzyl)phenol78
Copper-Catalyzed Synthesis of 1-Thiaflavanone Sulfones

Rongalite can be used as a sulfur dioxide source in a copper-catalyzed cascade reaction of 2'-iodochalcone derivatives to synthesize 1-thiaflavanone sulfones.[6][9] This transformation involves the formation of two C-S bonds in a single operation.

General Reaction:

2'-Iodochalcone + NaHOCH₂SO₂ --(CuI, Ligand)--> 1-Thiaflavanone Sulfone

Experimental Protocol: Synthesis of a 1-Thiaflavanone Sulfone [6]

  • Reagents and Setup: In a Schlenk tube, combine the 2'-iodochalcone derivative (0.2 mmol, 1.0 equiv), Rongalite (0.4 mmol, 2.0 equiv), copper(I) iodide (0.02 mmol, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.04 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous DMF (2.0 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Table 3: Examples of Synthesized 1-Thiaflavanone Sulfones

Entry2'-Iodochalcone Substituent (R)ProductYield (%)
1H2-Phenyl-2,3-dihydrobenzo[b][2][7]thiazepine 1,1,5-trione85
24-Me2-(p-Tolyl)-2,3-dihydrobenzo[b][2][7]thiazepine 1,1,5-trione82
34-Cl2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][2][7]thiazepine 1,1,5-trione78
44-OMe2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][2][7]thiazepine 1,1,5-trione80

dot graph "Copper_Catalyzed_Sulfone_Synthesis" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=3]; edge [fontname="Arial", fontsize=10];

Start [label="Start: Combine Reactants\n(2'-Iodochalcone, Rongalite, CuI, Ligand)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Add Anhydrous Solvent\n(e.g., DMF) under Inert Atmosphere"]; Reaction [label="Heat Reaction Mixture\n(e.g., 100 °C, 12 h)"]; Workup [label="Quench with aq. NH₄Cl\nand Extract"]; Purification [label="Purify by Flash Column Chromatography"]; Product [label="1-Thiaflavanone Sulfone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: Workflow for the copper-catalyzed synthesis of 1-thiaflavanone sulfones.

Synthesis of Sultines from Dihaloarenes

Rongalite is an effective reagent for the synthesis of sultines (cyclic sulfinates) from α,α'-dihalo-o-xylenes. The reaction conditions can be tuned to favor the formation of the sultine over the corresponding sulfone.

General Reaction:

α,α'-Dihalo-o-xylene + NaHOCH₂SO₂ → Benzo[c]thiophene 2-oxide

Experimental Protocol: Synthesis of Benzo[c]thiophene 2-oxide [5]

  • Reagents and Setup: In a round-bottom flask, dissolve α,α'-dichloro-o-xylene (1.0 mmol, 1.0 equiv) and sodium iodide (2.2 mmol, 2.2 equiv) in DMF (10 mL).

  • Rongalite Addition: Add Rongalite (1.5 mmol, 1.5 equiv) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 25 °C for 24 hours.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Table 4: Synthesis of Sultines

EntryDihaloareneAdditiveProductYield (%)
1α,α'-Dibromo-o-xyleneNoneBenzo[c]thiophene 2-oxide43
2α,α'-Dichloro-o-xyleneNaIBenzo[c]thiophene 2-oxide70

Conclusion

Rongalite is a highly valuable, cost-effective, and safe reagent for the synthesis of sulfones and sultines. Its ability to serve as a convenient source of a sulfonylating or sulfinylating species under various reaction conditions makes it an attractive tool for organic synthesis in both academic and industrial research. The protocols outlined in this document provide a foundation for the application of Rongalite in the development of novel sulfur-containing molecules for pharmaceutical and materials science applications. The mild reaction conditions and broad substrate scope associated with many Rongalite-mediated transformations highlight its potential for green and sustainable chemistry.

References

Application Notes and Protocols: Sodium Hydroxymethanesulfinate as an In Situ Source of Sulfur Dioxide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile and commercially available reagent that serves as a convenient and safer alternative to gaseous sulfur dioxide (SO₂) in a variety of chemical transformations.[1] This salt, typically sold as a dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O), is a stable, crystalline solid that is highly soluble in water and polar organic solvents.[1] Its utility in organic synthesis stems from its ability to generate the sulfoxylate (B1233899) dianion (SO₂²⁻) or sulfite (B76179) anions in situ, which can then participate in a range of reactions, most notably in the formation of carbon-sulfur bonds to produce sulfones and sultines.[1] The use of Rongalite avoids the hazards associated with handling toxic and corrosive SO₂ gas, making it an attractive option for both academic and industrial laboratories.

This document provides detailed application notes and experimental protocols for the use of this compound as an in situ source of sulfur dioxide in the synthesis of key sulfur-containing functional groups.

Core Applications and Reaction Mechanisms

The primary application of this compound in this context is the introduction of the sulfonyl group (-SO₂-) into organic molecules. This is typically achieved through two main pathways:

  • Reaction with Alkyl Halides and Activated Olefins: Rongalite reacts with electrophilic partners such as alkyl halides or Michael acceptors to form sulfones. The reaction is believed to proceed through the in situ generation of a sulfinate intermediate which then undergoes further reaction.

  • Synthesis of Cyclic Sulfonates (Sultines): Dihaloalkanes can be treated with Rongalite to afford cyclic sulfinates, known as sultines.

The general mechanism for the formation of sulfones from alkyl halides involves the initial displacement of the halide by the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde (B43269) to generate a sulfinate anion. This sulfinate then reacts with a second molecule of the alkyl halide to yield the corresponding sulfone.

G cluster_0 Step 1: Formation of Sulfinate Intermediate cluster_1 Step 2: Sulfone Formation Rongalite This compound (HOCH₂SO₂⁻Na⁺) AlkylHalide1 Alkyl Halide (R-X) Intermediate HOCH₂SO₂R Sulfinate Alkylsulfinate (RSO₂⁻Na⁺) AlkylHalide2 Alkyl Halide (R-X) Sulfone Dialkyl Sulfone (R-SO₂-R)

Experimental Protocols

Synthesis of Dibenzyl Sulfone

This protocol is a classic example of the synthesis of a symmetrical sulfone from an alkyl halide.

Reaction Scheme:

2 Ph-CH₂-Cl + Na⁺HOCH₂SO₂⁻ → Ph-CH₂-SO₂-CH₂-Ph + NaCl + CH₂O + H₂O

Experimental Data:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
Benzyl (B1604629) Chloride2.0126.58Variable
This compound1.0118.09 (anhydrous)Variable
Solvent--Aqueous Ethanol
Temperature--Reflux
Reaction Time--Not specified
Yield--Not specified

Protocol:

  • Dissolve this compound in aqueous ethanol.

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, dibenzyl sulfone, will precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Note: This is a generalized protocol based on early reports. Optimization of solvent ratios, temperature, and reaction time may be necessary for optimal yields.

Synthesis of β,β′-Disubstituted Diethyl Sulfones

This method is applicable to the synthesis of sulfones from activated olefins (Michael acceptors).

Reaction Scheme:

2 CH₂=CH-Z + Na⁺HOCH₂SO₂⁻ → Z-CH₂-CH₂-SO₂-CH₂-CH₂-Z + ... (Z = electron-withdrawing group)

Experimental Data:

SubstrateProduct Yield
Acrylonitrile85%
Methyl Acrylate91%
Acrylamide64%

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in aqueous methanol (B129727).

  • Add the activated olefinic substrate (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the desired β,β′-disubstituted diethyl sulfone.

Synthesis of Sultines from α,α'-Dihalo-o-xylenes

This protocol details the synthesis of a cyclic sulfinate (sultine) from a dihaloalkane.

Reaction Scheme:

o-Xylylene dichloride + Na⁺HOCH₂SO₂⁻ → o-Xylylene sultine + ...

Experimental Data:

Dihalo-o-xyleneAdditiveSolventTemperature (°C)Yield
α,α'-Dibromo-o-xyleneNoneaq. DMFNot specified43%
α,α'-Dichloro-o-xyleneSodium IodideDMF2570%

Protocol (Improved Procedure):

  • To a solution of α,α′-dichloro-o-xylene (1.0 equiv) in dimethylformamide (DMF), add this compound (1.2 equiv) and sodium iodide (1.2 equiv).

  • Stir the reaction mixture at 25 °C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the sultine derivative.[2]

G Start Start Reagents Combine α,α'-dichloro-o-xylene, Rongalite, and NaI in DMF Start->Reagents Reaction Stir at 25 °C Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with water, extract with ether Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Sultine Purification->Product

One-Pot Synthesis of Aliphatic Sulfonamides

This protocol describes a one-pot synthesis of aliphatic sulfonamides from alkyl halides using Rongalite.

Reaction Scheme:

R-X + Na⁺HOCH₂SO₂⁻ → [RSO₂⁻Na⁺] → RSO₂-NR'R''

Experimental Data Summary:

Alkyl HalideAmineYield
Benzyl bromideMorpholine85%
1-IodobutanePiperidine75%
Cyclohexyl iodideBenzylamine60%

Protocol:

  • To a solution of this compound (1.5 equiv) in a mixture of acetonitrile (B52724) and water, add the alkyl halide (1.0 equiv).

  • Heat the mixture to 60 °C for 2-4 hours to form the sodium sulfinate in situ.

  • Cool the reaction mixture to room temperature and add the amine (1.2 equiv) followed by N-chlorosuccinimide (NCS) (1.3 equiv).

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired sulfonamide.

Safety and Handling

This compound is a relatively stable solid, but it is hygroscopic and should be stored in a cool, dry place away from moisture. It is important to note that upon decomposition, especially under acidic conditions, it can release sulfur dioxide and formaldehyde, both of which are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound (Rongalite) is a highly effective and practical reagent for the in situ generation of sulfur dioxide in organic synthesis. Its use provides a safer and more convenient route to a variety of important sulfur-containing compounds, including sulfones, sultines, and sulfonamides. The protocols outlined in this document provide a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.

References

Application Notes and Protocols for Sodium Hydroxymethanesulfinate in Vat Dyeing of Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes are a class of water-insoluble colorants that are applied to cellulosic fibers, such as cotton, in a reduced, water-soluble "leuco" form. This process, known as vatting, requires a reducing agent in an alkaline medium. While sodium hydrosulfite is a conventional reducing agent for this purpose, sodium hydroxymethanesulfinate (also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) or by trade names like Rongalite® C) offers an alternative with distinct properties. These application notes provide a comprehensive overview of the experimental conditions and protocols for utilizing this compound in the vat dyeing of textiles. Vat dyes are renowned for their excellent all-around fastness properties, making them suitable for applications demanding high performance, such as military textiles.[1]

Chemical Mechanism of Vat Dyeing

The vat dyeing process involves the chemical reduction of the insoluble vat dye to a soluble leuco form, which has an affinity for the textile fiber. After the fiber is impregnated with the leuco dye, it is oxidized back to its insoluble form, trapping the dye molecules within the fiber structure. This process results in high wash fastness.[2] The key stages are:

  • Vatting: The insoluble vat dye is reduced to its soluble leuco form using a reducing agent (this compound) and an alkali (sodium hydroxide).

  • Dyeing: The textile substrate is immersed in the leuco dye bath, allowing the soluble dye to penetrate the fibers.

  • Oxidation: The dyed substrate is exposed to an oxidizing agent (e.g., air, hydrogen peroxide) to convert the leuco dye back to its insoluble pigment form.

  • Soaping: The dyed fabric is washed at a high temperature with a detergent to remove unfixed dye particles and to stabilize the final shade.[3][4]

Experimental Protocols

The following protocols are generalized for the exhaust dyeing of cotton fabric with vat dyes using this compound. It is recommended to perform preliminary trials to optimize conditions for specific dyes and shades.

Protocol 1: Exhaust Dyeing of Cotton Fabric

1. Materials and Reagents:

  • Scoured and bleached cotton fabric

  • Vat dye

  • This compound (e.g., Rongalite® C)

  • Sodium Hydroxide (B78521) (NaOH)

  • Dispersing agent

  • Wetting agent

  • Sequestering agent

  • Sodium Chloride (NaCl) (optional, for increasing exhaustion)

  • Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂) (35% solution)

  • Non-ionic detergent

  • Soda Ash (Na₂CO₃)

2. Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Stirring apparatus

  • pH meter

  • Water bath

3. Procedure:

a. Pre-treatment of Fabric:

  • Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities that could interfere with dyeing.[4][5]

  • Wet out the fabric in a bath containing a wetting agent (e.g., 1 g/L) before dyeing to ensure uniform dye uptake.

b. Vatting (Reduction of Vat Dye):

  • Prepare a stock solution of the vat dye by pasting the required amount of dye with a dispersing agent and warm water.

  • In the dyeing vessel, add the required volume of water and a sequestering agent (e.g., 1 g/L).

  • Add the prepared dye paste to the bath and stir.

  • Add the required amount of sodium hydroxide and stir until dissolved.

  • Gradually add the this compound.

  • Raise the temperature to the recommended vatting temperature for the specific vat dye class (see Table 2) and maintain for 15-20 minutes to ensure complete reduction. The color of the bath will change, indicating the formation of the leuco-vat dye.[4]

c. Dyeing:

  • Introduce the pre-wetted cotton fabric into the prepared leuco-vat dye bath.

  • Raise the temperature to the dyeing temperature (see Table 2) and hold for 45-60 minutes.[4]

  • If required for pale to medium shades, sodium chloride can be added to promote dye exhaustion.[6]

d. Rinsing and Oxidation:

  • After dyeing, remove the fabric and squeeze out the excess liquor.

  • Rinse the fabric in cold water to remove loose dye and chemicals.

  • Oxidize the fabric to convert the leuco dye back to its insoluble form. This can be achieved by:

    • Air Oxidation: Exposing the fabric to the atmosphere for 10-20 minutes.[4]

    • Chemical Oxidation: Treating the fabric in a bath containing hydrogen peroxide (e.g., 1-2 ml/L of 35% H₂O₂) and acetic acid (to maintain a slightly acidic to neutral pH) at 50-60°C for 10-15 minutes.

e. Soaping (After-treatment):

  • To improve fastness properties and stabilize the final shade, a soaping treatment is essential.[4]

  • Prepare a soaping bath containing a non-ionic detergent (e.g., 1-2 g/L) and soda ash (e.g., 1-2 g/L).[4]

  • Treat the dyed and oxidized fabric in this bath at 95-100°C for 10-15 minutes.[4]

  • Rinse the fabric thoroughly with hot water followed by cold water.

  • Dry the dyed fabric.

Data Presentation

The following tables provide a summary of typical experimental parameters for vat dyeing. Note that optimal conditions can vary depending on the specific vat dye, desired shade, and fabric type.

Table 1: Reagents and Their Functions in Vat Dyeing

Reagent/MaterialPurpose
Vat DyeColorant
This compoundReducing agent for the vatting process
Sodium Hydroxide (NaOH)Provides the alkaline medium for reduction and dyeing
Dispersing/Wetting AgentEnsures uniform dispersion of the dye and wetting of the fabric
Sequestering AgentChelates metal ions in the water that can interfere with dyeing
Sodium Chloride (NaCl)Acts as an electrolyte to promote dye exhaustion, especially for lighter shades
Hydrogen Peroxide (H₂O₂)Oxidizing agent to convert the leuco dye back to its insoluble form
Non-ionic Detergent/Soda AshUsed in the soaping process to remove unfixed dye and improve fastness
Acetic Acid (CH₃COOH)Neutralizing agent and pH control during oxidation

Table 2: General Experimental Parameters for Exhaust Vat Dyeing of Cotton

ParameterValueUnitStage
Liquor Ratio1:10 - 1:30-Vatting & Dyeing
Dye Concentration0.5 - 4.0% on weight of fabric (owf)Dyeing
This compound5 - 15g/LVatting & Dyeing
Sodium Hydroxide5 - 20g/LVatting & Dyeing
Dyeing Temperature60 - 80°CDyeing
Dyeing Time45 - 60minutesDyeing
Oxidation (H₂O₂)1 - 2mL/L (35%)Oxidation
Soaping Temperature95 - 100°CSoaping
Soaping Time10 - 15minutesSoaping

Table 3: Typical Colorfastness Properties of Vat Dyes on Cotton

Vat dyes are known for their excellent fastness properties.[1] The following table provides typical ratings on a scale of 1 to 5, where 5 indicates excellent fastness.[7]

Fastness PropertyTypical RatingTest Method (Example)
Washing Fastness (Color Change)4-5ISO 105-C06
Washing Fastness (Staining)4-5ISO 105-C06
Rubbing Fastness (Dry)4-5ISO 105-X12
Rubbing Fastness (Wet)3-4ISO 105-X12
Light Fastness (Xenon Arc)5-7 (on a 1-8 scale)ISO 105-B02

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Fabric Scouring & Bleaching D Exhaust Dyeing A->D B Dye Stock Preparation C Vatting (Reduction with Sodium Hydroxymethanesulfinate & NaOH) B->C C->D E Rinsing D->E F Oxidation (Air or H₂O₂) E->F G Soaping at 95-100°C F->G H Final Rinsing & Drying G->H

Caption: Experimental workflow for vat dyeing of cotton.

Logical Relationship of Vat Dyeing Stages

G cluster_0 Insoluble State cluster_1 Soluble State A Insoluble Vat Dye B Soluble Leuco-Vat Dye A->B Reduction (+ this compound & NaOH) D Fixed Insoluble Dye in Fiber D->A (Theoretically Reversible, Practically Fixed) B->D Dyeing & Oxidation

Caption: Chemical state transitions in the vat dyeing process.

References

Application Notes and Protocols for the Quantification of Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Sodium Hydroxymethanesulfinate (also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate), a compound used in various industrial and pharmaceutical applications. The following methods offer a range of techniques suitable for different laboratory settings and analytical requirements.

Introduction

This compound (NaHSO₂·CH₂O) is a versatile reducing agent. Its accurate quantification is crucial for quality control in manufacturing processes and for stability studies in pharmaceutical formulations. This document outlines three validated analytical methods for determining its concentration: a classical iodometric titration, a sensitive High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization, and a high-resolution Capillary Electrophoresis (CE) method.

Quantitative Data Summary

The performance characteristics of the described analytical methods are summarized in the table below for easy comparison.

ParameterIodometric TitrationHPLC with DNPH DerivatizationCapillary Electrophoresis (CE-C4D)
Principle Redox titrationReverse-phase chromatography of a derivatized analyteSeparation based on electrophoretic mobility with conductivity detection
Linearity Range Dependent on titrant concentration0.1 - 5.0 mg/L (as formaldehyde)[1]1.00 - 200 µg/mL[2]
Correlation Coefficient (r²) Not Applicable> 0.999[1]0.9998[2]
Limit of Detection (LOD) Typically in the mg range0.4 mg/kg (as formaldehyde)[1]10 mg/kg[2]
Limit of Quantification (LOQ) Typically in the mg rangeNot explicitly stated, but quantifiable within linearity range10 mg/kg[2]
Accuracy (Recovery) High for pure substances89.84% - 97.46%[1]84.0% - 94.7%[2]
Precision (%RSD) < 2% for replicate titrations0.25% - 0.43%[1]< 5%[2]
Analysis Time ~15-30 minutes per sample~30-60 minutes per sample (including derivatization)~15-20 minutes per sample
Selectivity Low, susceptible to interference from other reducing or oxidizing agentsHigh, specific to formaldehyde released from the analyteHigh, separates analyte from matrix components
Instrumentation Standard laboratory glassware (burette, flasks)HPLC system with UV/DAD detectorCapillary Electrophoresis system with a contactless conductivity detector

Method 1: Iodometric Titration

This method is based on the oxidation of this compound by iodine. The endpoint is determined by the disappearance of the blue color of the starch-iodine complex upon titration with a standardized sodium thiosulfate (B1220275) solution.

Experimental Protocol

1. Reagents and Solutions:

  • 0.1 N Iodine Solution: Prepare and standardize according to standard laboratory procedures.

  • 0.1 N Sodium Thiosulfate Solution: Prepare and standardize against a primary standard like potassium dichromate.

  • Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to make a paste. Pour this paste into 100 mL of boiling water with constant stirring. Cool before use.

  • Acetic Acid (Glacial)

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium Iodide (KI)

2. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the this compound sample.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.

3. Titration Procedure:

  • To the dissolved sample, add 1 g of sodium bicarbonate and swirl to dissolve.

  • Add 50.0 mL of 0.1 N iodine solution to the flask.

  • Stopper the flask and allow the reaction to proceed in the dark for 30 minutes.

  • After incubation, add 10 mL of glacial acetic acid.

  • Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution.

  • When the solution turns a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Perform a blank titration using 50 mL of deionized water in place of the sample solution.

4. Calculation:

This compound (%) = [(V_blank - V_sample) × N × E] / W × 100

Where:

  • V_blank = Volume of sodium thiosulfate used for the blank titration (mL)

  • V_sample = Volume of sodium thiosulfate used for the sample titration (mL)

  • N = Normality of the sodium thiosulfate solution

  • E = Equivalent weight of this compound (0.05704 g/meq )

  • W = Weight of the sample (g)

Diagrams

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_titration Titration Sample Weigh Sample Dissolve Dissolve in Water Sample->Dissolve NaHCO3 Add NaHCO₃ Dissolve->NaHCO3 Iodine Add excess 0.1N Iodine NaHCO3->Iodine Incubate Incubate 30 min (dark) Iodine->Incubate Acidify Add Acetic Acid Incubate->Acidify Titrate Titrate with 0.1N Na₂S₂O₃ Acidify->Titrate Starch Add Starch Indicator Titrate->Starch Endpoint Endpoint (Blue to Colorless) Starch->Endpoint

Caption: Experimental workflow for the iodometric titration of this compound.

G Reactants NaHSO₂·CH₂O + 2I₂ + 2H₂O Products NaHSO₃ + HCHO + 4HI Reactants->Products Oxidation-Reduction

Caption: Overall reaction in the iodometric determination of this compound.

Method 2: HPLC with Pre-column Derivatization

This method involves the decomposition of this compound to release formaldehyde, which is then derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting formaldehyde-2,4-dinitrophenylhydrazone is then quantified by reverse-phase HPLC with UV detection.[1][3]

Experimental Protocol

1. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) Solution: Dissolve 150 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated hydrochloric acid.

  • Standard Formaldehyde Solution (1000 mg/L): Prepare by diluting a certified standard.

  • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v).[3]

2. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of water to achieve a concentration within the linear range of the assay after derivatization.

  • Transfer an aliquot of the sample solution to a reaction vial.

  • Add the DNPH solution and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

3. Standard Curve Preparation:

  • Prepare a series of calibration standards by diluting the standard formaldehyde solution with water.

  • Derivatize each standard in the same manner as the sample.

4. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile:Water (70:30).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 355 nm.[3]

5. Calculation:

  • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative versus the concentration of the formaldehyde standards.

  • Determine the concentration of formaldehyde in the sample from the calibration curve.

  • Calculate the concentration of this compound in the original sample based on the stoichiometry of formaldehyde release.

Diagrams

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Prepare Sample Solution Aliquot Take Aliquot Sample->Aliquot Add_DNPH Add DNPH Solution Aliquot->Add_DNPH Heat Heat (e.g., 60°C, 30 min) Add_DNPH->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection (355 nm) Inject->Detect

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_decomp Decomposition cluster_deriv Derivatization SHS NaHSO₂·CH₂O Formaldehyde HCHO (Formaldehyde) SHS->Formaldehyde Heat/Acid Derivative Formaldehyde-2,4-dinitrophenylhydrazone Formaldehyde->Derivative DNPH 2,4-Dinitrophenylhydrazine DNPH->Derivative

Caption: Chemical reactions in the derivatization of formaldehyde for HPLC analysis.

Method 3: Capillary Electrophoresis

This method allows for the direct determination of this compound without the need for derivatization. Separation is achieved based on the analyte's electrophoretic mobility, and detection is performed using a capacitively coupled contactless conductivity detector (CE-C4D).[2]

Experimental Protocol

1. Reagents and Solutions:

  • Running Buffer: Prepare a suitable buffer solution (e.g., 20 mM MES/His, pH 6.0).

  • Sample Diluent: Deionized water.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in deionized water.

  • Perform ultrasonic extraction for samples in complex matrices (e.g., food products) to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter into a CE vial.

3. Standard Curve Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations spanning the expected sample concentration range.

4. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): Running buffer.

  • Separation Voltage: e.g., -25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Capillary Temperature: 25°C.

  • Detector: Capacitively Coupled Contactless Conductivity Detector (C4D).

5. Calculation:

  • Construct a calibration curve by plotting the peak area of this compound versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Diagrams

G cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Weigh Sample Dissolve Dissolve in Water Sample->Dissolve Ultrasonic Ultrasonic Extraction (if needed) Dissolve->Ultrasonic Filter Filter (0.45 µm) Ultrasonic->Filter Inject Inject into CE System Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect Conductivity Detection (C4D) Separate->Detect

Caption: Experimental workflow for the Capillary Electrophoresis analysis of this compound.

G cluster_injection Injection cluster_separation Separation cluster_detection Detection Sample_Vial Sample Vial Capillary_Inlet Capillary Inlet Sample_Vial->Capillary_Inlet Hydrodynamic Injection Capillary Fused-Silica Capillary (filled with BGE) Capillary_Inlet->Capillary Detector C4D Detector Capillary->Detector Voltage Applied Voltage (-25 kV) Voltage->Capillary Analyte [HOCH₂SO₂]⁻ Analyte->Capillary Matrix Matrix Ions Matrix->Capillary Signal Conductivity Signal Detector->Signal

Caption: Logical relationship of the Capillary Electrophoresis separation and detection process.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Hydroxymethanesulfinate (Rongalite) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium hydroxymethanesulfinate (also known as Rongalite). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low yields in chemical reactions involving this versatile reducing agent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in reactions using this compound often stem from the degradation of the reagent itself. The most critical factors to investigate are:

  • Reagent Quality and Storage: this compound is a strongly hygroscopic substance and is sensitive to air and moisture.[1] Improper storage can lead to degradation, which is sometimes indicated by a faint fishy or garlic-like smell.[1] For optimal results, it should be stored in a dry, cool, dark place under an inert atmosphere.[1][2]

  • Reaction pH: The stability of this compound is highly dependent on pH. It is most stable in a neutral to alkaline range (pH 6–9) and decomposes rapidly in acidic conditions.[1][3] If your reaction medium is acidic, the reagent is likely decomposing before it can effectively participate in the desired reaction.

  • Reaction Temperature: Elevated temperatures can cause thermal decomposition. In aqueous solutions, decomposition begins to occur at temperatures above 60°C and is rapid at 80°C.[1][3] Exothermic reactions that are not properly cooled can lead to localized heating and reagent degradation.

  • Presence of Oxidizing Agents: As a reducing agent, this compound will be consumed by any strong oxidizing agents present in the reaction mixture, including dissolved oxygen.[1][4]

Q2: The purity of my this compound is questionable. How can I assess it?

A2: A loss of purity and reactivity in this compound can sometimes be detected by a distinct leek or fish-like odor.[1] For a quantitative assessment, an iodometric titration is a reliable method to determine the concentration of the active reducing agent. A detailed protocol for this analysis is provided in the "Key Experimental Protocols" section below.

Q3: My aqueous reaction solution turned cloudy and a gas was evolved upon adding this compound. What is happening?

A3: This is a classic sign of decomposition in an acidic medium. When this compound is exposed to acidic conditions, it breaks down to release formaldehyde (B43269) and other unstable sulfur compounds, which can further decompose to liberate sulfur dioxide and hydrogen sulfide (B99878) gas, leading to turbidity and gas evolution.[1][3] To prevent this, ensure your reaction medium is buffered to a pH between 6 and 9.[1]

Q4: Can I use this compound in organic solvents?

A4: Yes, it is soluble in some polar organic solvents and can be used in non-aqueous reaction systems. However, it is important to use anhydrous solvents, as the reagent is hygroscopic and water can affect its stability and reactivity.[1] Dimethylformamide (DMF) is a commonly used solvent for reactions involving this compound.[3]

Q5: Are there any known side reactions I should be aware of?

A5: Besides its decomposition, side reactions can occur depending on your specific substrates. For instance, when used as a nucleophile in reactions with certain alkylating agents like xylylene dibromide, alkylation can occur at the oxygen atom in addition to the sulfur atom, leading to the formation of isomeric sulfinate esters alongside the desired sulfones.

Data Presentation

While precise yield data is highly dependent on the specific reaction, the stability of the this compound reagent is a critical factor that is directly influenced by reaction conditions. The following table summarizes its stability under various parameters.

ParameterConditionStability & ObservationsImpact on Yield
pH < 6 (Acidic)Rapid decomposition.[1][3]Severe decrease
6 - 9 (Neutral/Alkaline)Maximum stability.[1]Optimal
> 9 (Strongly Alkaline)Relatively stable.[3]Generally favorable
Temperature < 60°CGenerally stable in aqueous solution.[3]Optimal
(Aqueous Solution)> 60°CDecomposition begins.[3]Moderate decrease
> 80°CRapid decomposition.[1]Severe decrease
Atmosphere Air (Oxygen)Susceptible to oxidation.[4]Potential decrease
Inert (e.g., N₂, Ar)Stable.Optimal
Moisture Humid Air / Wet SolventsHygroscopic; gradual decomposition.[1][3]Potential decrease
Anhydrous ConditionsStable.Optimal

Visual Guides

The following diagrams illustrate a logical troubleshooting workflow for low reaction yields and the chemical decomposition pathway of this compound in acidic conditions.

TroubleshootingWorkflow Start Low Reaction Yield CheckReagent Step 1: Verify Reagent Quality Start->CheckReagent CheckConditions Step 2: Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Review Workup & Isolation Start->CheckWorkup Storage Improper Storage? (Moisture, Air, Light) CheckReagent->Storage Check Storage History Purity Low Purity? (Perform Titration) CheckReagent->Purity Check Appearance & Purity pH Incorrect pH? (pH < 6) CheckConditions->pH Temp Temperature Too High? (> 60°C) CheckConditions->Temp Oxygen Oxygen Present? (Degas Solvents) CheckConditions->Oxygen Solubility Product Loss? (Check Aqueous Layers) CheckWorkup->Solubility Sol_Storage Solution: Store in cool, dry, dark place under inert gas. Storage->Sol_Storage Sol_Purity Solution: Use new, high-purity reagent. Purity->Sol_Purity Sol_pH Solution: Buffer reaction to pH 6-9. pH->Sol_pH Sol_Temp Solution: Maintain temperature below 60°C. Temp->Sol_Temp Sol_Oxygen Solution: Use degassed solvents and inert atmosphere. Oxygen->Sol_Oxygen

Fig 1. Troubleshooting workflow for low yields.

DecompositionPathway Rongalite This compound (HOCH₂SO₂⁻ Na⁺) Decomposition Decomposition Rongalite->Decomposition Protonation Acidic Conditions (H⁺) Protonation->Decomposition Catalyzes Products Products Decomposition->Products Formaldehyde Formaldehyde (CH₂O) Products->Formaldehyde Sulfite Sulfite/Bisulfite Products->Sulfite FurtherDecomp Further Decomposition Sulfite->FurtherDecomp In strong acid/heat Gases Gaseous Byproducts FurtherDecomp->Gases SO2 Sulfur Dioxide (SO₂) Gases->SO2 H2S Hydrogen Sulfide (H₂S) Gases->H2S

Fig 2. Decomposition pathway in acidic solution.

Key Experimental Protocols

Protocol 1: Synthesis of a Dibenzyl Sulfone

This protocol is a representative example of using this compound as a source of the sulfoxylate (B1233899) dianion (SO₂²⁻) for the preparation of sulfones.

Materials:

  • Benzyl (B1604629) chloride

  • This compound dihydrate (Rongalite)

  • Ethanol (B145695)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Begin stirring the solution and add benzyl chloride (2 equivalents) dropwise to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, dibenzyl sulfone, will often precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dibenzyl sulfone.

Protocol 2: Purity Analysis by Iodometric Titration

This protocol allows for the quantitative determination of the purity of a this compound sample.

Principle: this compound reduces a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator to detect the endpoint.

Reagents:

  • 0.1 M Iodine solution (standardized)

  • 0.1 M Sodium thiosulfate solution (standardized)

  • 1% Starch indicator solution

  • Sodium bicarbonate

  • Deionized water

  • Sample of this compound

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water and add ~1 g of sodium bicarbonate to ensure the solution is slightly alkaline, preventing premature decomposition.

  • Using a volumetric pipette, add exactly 50.00 mL of the standardized 0.1 M iodine solution to the flask. The solution should turn a dark brown/red color.

  • Stopper the flask, swirl gently, and allow it to stand in the dark for 5-10 minutes to ensure the reaction with iodine is complete.

  • Titrate the excess, unreacted iodine with the standardized 0.1 M sodium thiosulfate solution. The dark solution will fade to a pale yellow.

  • When the solution is pale yellow, add 2-3 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color completely disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the purity of the this compound sample based on the stoichiometry of the reactions.

References

Technical Support Center: Optimizing Reactions with Rongalite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Rongalite (sodium hydroxymethanesulfinate). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Rongalite and what are its primary applications in research?

Rongalite, with the chemical formula Na⁺HOCH₂SO₂⁻, is a versatile and cost-effective reagent. It is widely used in organic synthesis as a powerful reducing agent and a source of the sulfoxylate (B1233899) anion (SO₂²⁻).[1] Its primary applications in a research setting include the synthesis of sulfones, sultines, sulfonamides, and sulfonyl fluorides.[2] It is also utilized in reductive dehalogenation reactions and can act as a C1 synthon.[2]

Q2: What are the most common byproducts observed when using Rongalite?

Byproduct formation often stems from the inherent instability of the hydroxymethanesulfinate ion in solution, which can decompose into formaldehyde (B43269) and sulfite (B76179).[3] Key byproducts to be aware of include:

  • Isomeric Sulfinate Esters: In reactions with alkylating agents, alkylation can occasionally occur at the oxygen atom instead of the sulfur atom, leading to the formation of isomeric sulfinate esters alongside the desired sulfones.[3]

  • Decomposition Products: Under acidic conditions or at elevated temperatures (above 80 °C), Rongalite decomposes to release formaldehyde, sulfur dioxide, and hydrogen sulfide.[1] These can either be unwanted contaminants or participate in side reactions.

  • Over-alkylation or Side Reactions with Formaldehyde: The formaldehyde generated from decomposition can react with other components in the reaction mixture.

  • Sulfides: In the absence of a base like sodium bicarbonate, reactions can sometimes yield a mixture of sulfides.[1]

Q3: My Rongalite has a faint "fishy" smell. Is it still usable?

A faint "leek-like" smell is normal for Rongalite. However, a "fishy" smell is an indicator of decomposition and loss of purity.[2] Using degraded Rongalite can lead to lower yields and an increase in byproduct formation. For optimal results, it is recommended to use fresh, properly stored Rongalite that has been kept in a dry, cool, and dark place.[1]

Q4: How can I minimize the decomposition of Rongalite in my reaction?

Controlling the stability of Rongalite is crucial for minimizing byproducts. Here are key strategies:

  • pH Control: Rongalite exhibits maximum stability in a pH range of 6-9.[1] Acidic conditions promote rapid decomposition and should be avoided unless the reaction mechanism specifically requires the in-situ generation of the reducing sulfoxylate ion and formaldehyde.[3] The addition of a mild base, such as potassium bicarbonate, can help maintain a favorable pH.[1]

  • Addition of Formaldehyde: The decomposition of the hydroxymethanesulfinate ion is an equilibrium process. Adding at least one equivalent of formaldehyde to the solution can push the equilibrium back towards the stable adduct, creating a shelf-stable solution.[3]

  • Temperature Control: Avoid unnecessarily high temperatures. Rongalite in aqueous solution begins to decompose at 80 °C.[1] Reactions should be conducted at the lowest effective temperature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Rongalite.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Degraded Rongalite: The reagent may have decomposed due to improper storage. 2. Incorrect pH: The reaction medium may be too acidic, causing rapid decomposition of the Rongalite. 3. Sub-optimal Solvent: The chosen solvent may not be suitable for the reaction. 4. Insufficient Reagent: The molar ratio of Rongalite to the substrate may be too low.1. Use fresh Rongalite from a sealed container. A "fishy" odor indicates degradation.[2] 2. Ensure the reaction is performed under neutral to slightly alkaline conditions (pH 6-9) by adding a base like potassium carbonate or sodium bicarbonate.[1] 3. For reactions like sulfone synthesis from alkyl halides, polar aprotic solvents like DMF or DMSO are often effective.[1] 4. An optimal molar ratio of Rongalite to alkyl halide is often found to be 2:1.[2]
Formation of Unexpected Byproducts 1. Isomeric Sulfinate Ester Formation: Alkylation may have occurred on the oxygen atom. 2. Reaction with Decomposition Products: Formaldehyde or sulfite from Rongalite decomposition may be reacting with your substrate or product. 3. Radical Reactions: Rongalite can promote Single Electron Transfer (SET) reactions, leading to radical-mediated side products.[2]1. Modifying the solvent and reaction temperature may influence the selectivity of S-alkylation over O-alkylation. 2. Maintain a stable reaction environment by controlling the pH and temperature. Consider adding an excess of formaldehyde to stabilize the Rongalite solution.[3] 3. If a radical pathway is suspected, the addition of a radical scavenger (if compatible with the desired reaction) can help diagnose the issue. Ensure the reaction is performed under an inert atmosphere if radical side reactions are a concern.
Reaction is Sluggish or Incomplete 1. Poor Solubility: Rongalite or the substrate may not be fully dissolved in the reaction medium. 2. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Choose a solvent in which all reactants are soluble. For sulfone synthesis, DMF is a common choice.[1] 2. While avoiding high temperatures that cause decomposition, a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC.
Difficulty in Product Purification 1. Water-soluble Byproducts: Salts and decomposition products can complicate extraction. 2. Similar Polarity of Product and Byproducts: The desired product and byproducts may have similar retention factors, making chromatographic separation challenging.1. Thoroughly wash the organic layer with brine during workup to remove water-soluble impurities. 2. Optimize the reaction conditions to minimize byproduct formation in the first place. If separation is still difficult, consider derivatization of the product or byproduct to alter its polarity before chromatography. Recrystallization is also a valuable purification technique for crystalline products.[1]

Data on Byproduct Minimization

While comprehensive quantitative data on byproduct formation under varied conditions is dispersed throughout the literature, the following table summarizes key qualitative and semi-quantitative findings to guide reaction optimization.

Parameter Condition Effect on Byproduct Formation Reference
pH Acidic (pH < 6)High: Promotes rapid decomposition into formaldehyde and sulfite.[1][3]
Neutral to Alkaline (pH 6-9)Minimized: Enhances the stability of the hydroxymethanesulfinate ion.[1]
Temperature > 80 °CHigh: Accelerates decomposition, leading to various byproducts including sulfur dioxide and hydrogen sulfide.[1]
Room Temperature to 60 °CMinimized: Generally preferred for controlled reactions.[1]
Stoichiometry Excess FormaldehydeMinimized: Stabilizes Rongalite in solution by shifting the decomposition equilibrium.[3]
Rongalite:Alkyl Halide (2:1)Optimized for Sulfone Synthesis: Found to be the optimal molar ratio in some studies.[2]
Atmosphere AirPotential for Oxidation: While many reactions are not air-sensitive, sensitive substrates or radical reactions may benefit from an inert atmosphere.[4]
Inert (N₂, Ar)Minimized for Sensitive Reactions: Recommended for reactions prone to oxidation or radical side reactions.[3]

Experimental Protocols & Methodologies

General Protocol for the Synthesis of Symmetrical Sulfones from Alkyl Halides

This protocol is a generalized procedure based on established methods for the synthesis of sulfones using Rongalite.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the alkyl halide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or aqueous methanol.

  • Addition of Rongalite: Add Rongalite (2.0 eq) to the solution. For reactions sensitive to pH, a mild base like potassium carbonate or sodium bicarbonate (1.5 - 2.0 eq) can be added.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure sulfone.

Visualizing Reaction Pathways and Workflows

To further aid in understanding the processes involved, the following diagrams created using Graphviz (DOT language) illustrate key pathways.

Reaction_Pathway_to_Sulfone cluster_reaction Reaction Steps Rongalite Rongalite (Na⁺HOCH₂SO₂⁻) Intermediate Hydroxymethyl Sulfone Intermediate Rongalite->Intermediate + R-X Byproduct Isomeric Sulfinate Ester (R-O-SO-R') Rongalite->Byproduct O-alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate AlkylHalide->Byproduct Base Base (e.g., K₂CO₃) Base->Intermediate Sulfinate Alkyl Sulfinate (R-SO₂⁻) Intermediate->Sulfinate - CH₂O (Base Promoted) Sulfone Symmetrical Sulfone (R-SO₂-R) Sulfinate->Sulfone + R-X

Caption: Reaction pathway for the formation of symmetrical sulfones from Rongalite and alkyl halides.

Troubleshooting_Workflow Start Experiment Shows Low Yield or Byproducts CheckReagent Check Rongalite Quality (Smell, Appearance) Start->CheckReagent CheckpH Verify Reaction pH (Target: 6-9) Start->CheckpH CheckTemp Review Reaction Temperature (Avoid >80°C) Start->CheckTemp CheckStoichiometry Confirm Molar Ratios (e.g., Rongalite:RX ≈ 2:1) Start->CheckStoichiometry Optimize Systematically Optimize Conditions (Solvent, Temp, Time) CheckReagent->Optimize If Degraded CheckpH->Optimize If Acidic CheckTemp->Optimize If Too High CheckStoichiometry->Optimize If Sub-optimal Purification Re-evaluate Purification Strategy (Chromatography, Recrystallization) Optimize->Purification

Caption: A logical workflow for troubleshooting common issues in reactions involving Rongalite.

References

Technical Support Center: Optimizing Sodium Hydroxysulfinomethanesulfinate Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sodium hydroxymethanesulfinate (also known as Rongalite) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in organic synthesis?

This compound (NaHOCH₂SO₂) is a versatile and inexpensive reducing agent. It is widely used for the reduction of various functional groups, most notably aromatic nitro compounds to their corresponding anilines and the cleavage of disulfide bonds to thiols.[1] It serves as a convenient source of the sulfoxylate (B1233899) ion (SO₂²⁻) in situ.

Q2: My reduction of an aromatic nitro compound is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

Incomplete reduction of aromatic nitro compounds can be attributed to several factors:

  • Reagent Quality: this compound is hygroscopic and can degrade upon exposure to moisture and air. A noticeable fishy odor can indicate decomposition and reduced reactivity.[1] Always use a fresh, high-quality reagent.

  • pH of the Reaction Medium: The reducing power of this compound is optimal in a slightly basic to neutral pH range (pH 6-9).[1] In acidic conditions, it rapidly decomposes, while in strongly basic conditions, its reduction potential may be diminished. Consider buffering the reaction mixture.

  • Insufficient Stoichiometry: An insufficient amount of the reducing agent is a common reason for incomplete reactions. Typically, a molar excess of this compound is required. The optimal ratio can vary depending on the substrate and other reducible functional groups present.

  • Low Reaction Temperature: While many reductions proceed at room temperature, some less reactive substrates may require gentle heating to achieve a reasonable reaction rate. However, be aware that temperatures above 80°C can lead to significant decomposition of the reagent.[1]

  • Poor Solubility: If your nitroarene has poor solubility in the reaction medium, this can hinder the reaction rate. Consider using a co-solvent to improve solubility.

Q3: I am observing the formation of unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?

Side product formation often arises from the decomposition of this compound or reactions with other functional groups.

  • Decomposition Products: At elevated temperatures or in acidic pH, this compound can decompose to formaldehyde, sodium sulfite, sodium sulfide, sulfur dioxide, and hydrogen sulfide.[1] These species can potentially react with your starting material or product. To mitigate this, maintain the optimal pH range and avoid excessive heating.

  • Over-reduction: While generally chemoselective, in some cases, other reducible functional groups like aldehydes or ketones might be susceptible to reduction, especially with prolonged reaction times or a large excess of the reducing agent.

  • Formation of Azoxy or Azo Compounds: In the reduction of nitroarenes, incomplete reduction can sometimes lead to the formation of azoxy or azo compounds as intermediates or side products. Ensuring sufficient reducing agent and optimal reaction conditions can help drive the reaction to the desired aniline (B41778).

Q4: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are crucial for maintaining the reagent's activity and ensuring laboratory safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, protected from moisture.[1] It is a strongly hygroscopic substance.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with acids, as this can liberate toxic gases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Degraded this compound.1. Use a fresh bottle of the reagent. A fishy odor indicates degradation.[1]
2. Incorrect pH of the reaction medium.2. Adjust the pH to be within the optimal range of 6-9.[1] Use a suitable buffer if necessary.
3. Insufficient amount of reducing agent.3. Increase the molar equivalents of this compound. Start with a 2-3 fold excess and optimize from there.
4. Low reaction temperature.4. Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor for reagent decomposition.
5. Poor solubility of the substrate.5. Use a co-solvent system (e.g., water/DMF, water/ethanol) to improve solubility.
Formation of Multiple Products/Side Reactions 1. Decomposition of this compound.1. Maintain optimal pH (6-9) and avoid temperatures above 80 °C.[1]
2. Presence of other reducible functional groups.2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Reduce the amount of reducing agent if necessary.
3. Incomplete reduction of nitro group leading to intermediates.3. Ensure a sufficient excess of this compound and allow for adequate reaction time.
Difficulty in Product Isolation/Workup 1. Emulsion formation during extraction.1. Add a saturated solution of brine to break up the emulsion.
2. Presence of sulfur-containing byproducts.2. Consider a workup procedure that includes a wash with a dilute solution of sodium hypochlorite (B82951) (bleach) to oxidize sulfur species, followed by a wash with sodium bisulfite to remove excess bleach. Always perform a small-scale test first to ensure product stability.

Experimental Protocols

General Protocol for the Reduction of Aromatic Nitro Compounds

This protocol provides a general procedure for the reduction of an aromatic nitro compound to the corresponding aniline using this compound.

Materials:

  • Aromatic nitro compound

  • This compound (Rongalite)

  • Solvent (e.g., Water, Ethanol/Water, DMF/Water)

  • Sodium bicarbonate (or other suitable base for pH adjustment)

  • Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic nitro compound (1.0 eq) in the chosen solvent system.

  • Add this compound (2.0-4.0 eq).

  • If necessary, adjust the pH of the mixture to 7-9 by adding a solution of sodium bicarbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

General Protocol for the Reduction of Disulfides

This protocol provides a general procedure for the cleavage of a disulfide bond to the corresponding thiols.

Materials:

  • Disulfide-containing compound

  • This compound (Rongalite)

  • Solvent (e.g., Water, Ethanol/Water, DMF)

  • Base (e.g., Potassium carbonate or Sodium hydroxide)

  • Acid for neutralization (e.g., dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the disulfide (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Add this compound (2.0-4.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solvent to yield the crude thiol product.

  • Purify as necessary.

Data Presentation

Table 1: Typical Reaction Conditions for the Reduction of Aromatic Nitro Compounds
SubstrateStoichiometry (Rongalite:Substrate)SolventTemperature (°C)Time (h)Yield (%)
4-Nitroanisole3:1Water/Ethanol (1:1)602>95
2-Nitrotoluene3:1Water/DMF (2:1)50392
4-Nitrobenzoic acid4:1Water (pH adjusted to 8)70488
2-Chloro-4-nitroaniline3:1Water/Ethanol (1:1)RT590
Table 2: Typical Reaction Conditions for the Reduction of Disulfides
SubstrateStoichiometry (Rongalite:Substrate)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
Dibenzyl disulfide2:1K₂CO₃ (2)DMFRT1>98
Di-tert-butyl disulfide3:1NaOH (2)Water/Ethanol (1:1)40385
GSSG (Oxidized Glutathione)2:1NaHCO₃ (to pH 7.5)WaterRT0.5>99
Cystine2.5:1K₂CO₃ (2.5)WaterRT1.595

Visualizations

Troubleshooting_Workflow cluster_start cluster_checks cluster_adjustments cluster_outcome Start Incomplete Reduction or Low Yield Reagent_Quality Check Reagent Quality (Freshness, Odor) Start->Reagent_Quality Is reagent fresh? Reagent_Quality->Start No, replace reagent pH_Check Verify Reaction pH (Optimal: 6-9) Reagent_Quality->pH_Check Yes pH_Check->Start No, adjust pH Stoichiometry_Check Confirm Stoichiometry (Sufficient Excess) pH_Check->Stoichiometry_Check Yes Stoichiometry_Check->Start Increase_Temp Increase Temperature (Gently, <80°C) Stoichiometry_Check->Increase_Temp Yes Improve_Solubility Improve Solubility (Add Co-solvent) Increase_Temp->Improve_Solubility Still low conversion Success Reaction Optimized (High Yield) Increase_Temp->Success Reaction proceeds Improve_Solubility->Success Reaction proceeds

A troubleshooting workflow for incomplete reductions.

Rongalite_Decomposition_Pathway cluster_products cluster_consequences Rongalite This compound (NaHOCH₂SO₂) Acid Acidic pH (<6) Heat High Temperature (>80°C) Air Oxygen (Air) Formaldehyde Formaldehyde Acid->Formaldehyde Sulfite Sodium Sulfite Acid->Sulfite Sulfide Sodium Sulfide Heat->Sulfide Gases SO₂ / H₂S Heat->Gases Air->Sulfite Oxidation Side_Products Formation of Side Products Formaldehyde->Side_Products Reduced_Yield Reduced Yield of Desired Product Sulfite->Reduced_Yield Sulfide->Side_Products Gases->Reduced_Yield

Decomposition pathway of this compound.

References

stability issues of Sodium hydroxymethanesulfinate solutions and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium hydroxymethanesulfinate solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.

Issue Possible Cause Recommended Action
Solution develops a strong garlic-like odor. Decomposition of this compound.[1][2]The solution is no longer viable and should be discarded following appropriate safety protocols. To prevent this, ensure proper storage conditions and consider using a freshly prepared solution.
Solution turns cloudy or forms a precipitate. Decomposition leading to the formation of insoluble byproducts like free sulfur.[2]Discard the solution. For future preparations, use deionized water, ensure all glassware is clean, and consider filtration after dissolution. Storing under an inert gas can also help.[3]
Loss of reducing activity in the solution. Degradation of the active hydroxymethanesulfinate ion.[3][4]Prepare a fresh solution. To maintain potency, store the solution at a controlled room temperature, protected from light, and in a well-closed container.[3] For extended stability, add an excess of formaldehyde (B43269) and maintain an alkaline pH.[4][5]
Rapid decomposition of the solution upon preparation. The solution is acidic.[1][6]Ensure the pH of the solution is alkaline (pH > 8).[7] Use a buffer if necessary. This compound is known to decompose rapidly in acidic conditions.[6][8]
Discoloration of the solution (e.g., yellowing). Oxidation or reaction with contaminants.Use high-purity water and reagents. Store the solution protected from light and consider purging with an inert gas to minimize oxidation.[3]

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound solutions?

The stability of this compound solutions is primarily influenced by pH, temperature, exposure to atmospheric oxygen, and the presence of excess formaldehyde.[3][6][9][10] The hydroxymethanesulfinate ion is inherently unstable in aqueous solutions and can decompose into formaldehyde and sulfite.[4][5]

2. How does pH impact the stability of the solution?

This compound solutions are relatively stable in alkaline environments (pH > 8) but decompose rapidly in acidic conditions.[6][7][8] Acidic environments promote the release of unstable sulfoxylate (B1233899) ions and formaldehyde.[4][5]

3. What is the effect of temperature on solution stability?

Aqueous solutions of this compound begin to decompose at temperatures above 60°C.[9] Dilute solutions tend to decompose more rapidly than concentrated ones at elevated temperatures.[9] For optimal stability, it is recommended to store solutions at a controlled room temperature (15–30°C).[3]

4. How can I prepare a this compound solution with long-term stability?

To prepare a solution that is stable for an extended period, you can add at least one equivalent of formaldehyde to the solution.[4][5] This shifts the equilibrium to favor the formation of the more stable bis-(hydroxymethyl)sulfone.[3][6] Such solutions are reported to be shelf-stable indefinitely.[4][5] Additionally, maintaining an alkaline pH will further enhance stability.[6] A patented stabilizing agent includes a buffer, chelating agent, separating agent, bactericide, and antioxidant.[11]

5. What are the typical decomposition products of this compound?

Decomposition can yield formaldehyde, sulfite, and sulfur dioxide (especially in acidic conditions).[3][5][6][12] In some cases, particularly with heating or in the presence of acid, toxic gases like hydrogen sulfide (B99878) may be released.[7][9]

6. Is the solid form of this compound stable?

The anhydrous solid form is very stable.[9] However, it can gradually decompose in the presence of humid air.[9] The dihydrate is the common commercial form and should be stored in a cool, dry place in a well-closed container.[1][3]

7. What are the signs of a degraded this compound solution?

Signs of degradation include the development of a strong garlic-like odor, cloudiness or precipitation, discoloration, and a decrease in reducing activity.[1][2]

Quantitative Stability Data

The following table summarizes key quantitative parameters related to the stability of this compound.

Parameter Condition Value/Observation Reference
pH for Stability Aqueous Solution> 8[7]
Temperature Threshold Aqueous SolutionBegins to decompose > 60°C[9]
Temperature Threshold Solid FormBegins to decompose at 80°C[7]
Pharmaceutical Use Concentration InjectionsUp to 0.1% w/v[1][3]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for research applications.

Materials:

  • This compound dihydrate

  • Formaldehyde solution (e.g., 37% w/w)

  • Sodium carbonate

  • Deionized water, boiled and cooled to remove dissolved gases

  • Volumetric flasks and other standard laboratory glassware

  • pH meter or pH indicator strips

Procedure:

  • Under a fume hood, weigh the desired amount of this compound dihydrate and dissolve it in a volume of the boiled and cooled deionized water.

  • For each mole of this compound, add at least one molar equivalent of formaldehyde to the solution.

  • Add a small amount of sodium carbonate to adjust the pH of the solution to be alkaline (pH > 8). Monitor the pH using a pH meter or indicator strips.

  • Stir the solution until all components are fully dissolved.

  • Filter the solution if any particulates are present.

  • Store the final solution in a tightly sealed, light-resistant container at controlled room temperature.

Stability Testing Protocol Outline

This protocol outlines a general approach for assessing the stability of a prepared this compound solution.

  • Initial Analysis: Immediately after preparation, determine the initial concentration of this compound. This can be done indirectly by analyzing a decomposition product like formaldehyde via HPLC-DAD or by polarography.[12][13]

  • Storage Conditions: Aliquot the solution into several sealed containers and store them under different conditions (e.g., room temperature, elevated temperature, exposure to light, protected from light).

  • Time Points: At regular intervals (e.g., 1, 7, 14, 30 days), remove an aliquot from each storage condition for analysis.

  • Analysis: Analyze the aliquots for the concentration of this compound or its degradation products, pH, and physical appearance (color, clarity, odor).

  • Data Evaluation: Compare the results over time to the initial analysis to determine the rate of degradation under each storage condition.

Visualizations

Decomposition Pathway of this compound SHS This compound (HOCH2SO2Na) Solution Aqueous Solution SHS->Solution Decomposition Decomposition Solution->Decomposition Formaldehyde Formaldehyde (CH2O) Decomposition->Formaldehyde Sulfite Sulfite (SO3^2-) Decomposition->Sulfite SO2 Sulfur Dioxide (SO2) Decomposition->SO2 in presence of H2S Hydrogen Sulfide (H2S) Decomposition->H2S with Acid Acidic Conditions (H+) Acid->SO2 Heat Heat (>60°C) Heat->H2S

Caption: Decomposition pathway of this compound in aqueous solution.

Stabilization of this compound Solution cluster_equilibrium Decomposition Equilibrium cluster_stabilization Stabilization Strategy SHS Hydroxymethanesulfinate Ion DecompositionProducts Formaldehyde + Sulfite SHS->DecompositionProducts Unstable BHS bis-(hydroxymethyl)sulfone SHS->BHS AddFormaldehyde Add Excess Formaldehyde AddFormaldehyde->BHS Shifts Equilibrium StableSolution Shelf-Stable Solution BHS->StableSolution

Caption: Stabilization of this compound solution with excess formaldehyde.

Troubleshooting Logic for Unstable Solutions Start Unstable Solution Observed (e.g., odor, precipitate) CheckpH Check pH Start->CheckpH Acidic pH is Acidic CheckpH->Acidic < 7 Alkaline pH is Alkaline CheckpH->Alkaline >= 7 CheckTemp Check Storage Temperature HighTemp Temp > 60°C CheckTemp->HighTemp High RoomTemp Temp is OK CheckTemp->RoomTemp OK CheckReagents Review Preparation Procedure & Reagents PrepError Error in Preparation (e.g., no excess CH2O) CheckReagents->PrepError Solution1 Adjust pH to > 8 with a buffer Acidic->Solution1 Alkaline->CheckTemp Solution2 Store at controlled room temperature HighTemp->Solution2 RoomTemp->CheckReagents Solution3 Prepare fresh solution following stabilization protocol PrepError->Solution3

Caption: Troubleshooting workflow for unstable this compound solutions.

References

Technical Support Center: Managing Formaldehyde Release from Rongalite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the release of formaldehyde (B43269) from Rongalite (sodium formaldehyde sulfoxylate) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Rongalite and why does it release formaldehyde?

A1: Rongalite, or sodium formaldehyde sulfoxylate (B1233899), is a salt with the chemical formula Na⁺HOCH₂SO₂⁻. It is commonly used as a reducing agent in various chemical syntheses.[1][2] The hydroxymethanesulfinate ion in Rongalite is unstable in solution and can decompose, releasing formaldehyde and sulfite.[1][3] This decomposition can be initiated by factors such as temperature and pH.

Q2: Under what conditions does Rongalite release the most formaldehyde?

A2: Formaldehyde release from Rongalite is significantly influenced by temperature and pH. Decomposition is accelerated under the following conditions:

  • High Temperatures: Aqueous solutions of Rongalite begin to decompose above 60°C, with the rate increasing at higher temperatures.[2] At 80°C, decomposition starts, and at 110°C, the formaldehyde molecule splits off, releasing a reducing species.[4]

  • Acidic Conditions: Rongalite is unstable in acidic environments (pH < 3) and will decompose, releasing toxic gases.[4][5] It exhibits maximum stability in a pH range of 6-9.[2]

  • Moisture: As a hygroscopic substance, Rongalite can absorb moisture, which may lead to exothermic decomposition.[5]

Q3: How can I minimize unintentional formaldehyde release during my experiment?

A3: To minimize formaldehyde release, it is crucial to control the experimental conditions:

  • Temperature Control: Maintain the reaction temperature below 60°C whenever possible. If elevated temperatures are necessary, be prepared to manage formaldehyde release.

  • pH Management: Maintain a neutral to slightly alkaline pH (7-9) to enhance the stability of Rongalite.[2]

  • Inert Atmosphere: Storing and handling Rongalite under an inert atmosphere can help prevent decomposition due to moisture and air.

  • Use Fresh Rongalite: The purity of Rongalite can affect its reactivity. A "faint leek" smell is normal, but a fishy odor may indicate a loss of purity.[6]

Q4: What are the primary safety concerns when working with Rongalite?

A4: The main safety concerns are:

  • Inhalation of Formaldehyde: Formaldehyde is a known human carcinogen and respiratory irritant.[7]

  • Toxic Gas Liberation: Contact with acids liberates toxic gases, including sulfur dioxide and hydrogen sulfide.[8][9]

  • Skin and Eye Irritation: Rongalite is an irritant and can cause skin and eye irritation upon contact.[10]

  • Fire Hazard: When heated to decomposition, it emits toxic fumes of sulfur dioxide and sodium oxide.[11]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

Q5: How can I detect and quantify the amount of formaldehyde released?

A5: Several analytical methods can be used to detect and quantify formaldehyde:

  • High-Performance Liquid Chromatography (HPLC): This is a common and sensitive method, often involving pre- or post-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a product that can be detected by UV-Vis.[8][14]

  • Spectrophotometry: This method involves reacting formaldehyde with a chromogenic reagent to produce a colored compound, which is then measured. Common reagents include acetylacetone, chromotropic acid, and pararosaniline.[9][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of formaldehyde detected. 1. Reaction temperature is too high. 2. Reaction medium is too acidic. 3. Rongalite has degraded due to improper storage.1. Lower the reaction temperature to below 60°C if the protocol allows. 2. Adjust the pH of the reaction mixture to be within the 7-9 range. 3. Use fresh, properly stored Rongalite.
Inconsistent results between experimental runs. 1. Variation in the rate of formaldehyde release. 2. Inconsistent quenching of the reaction.1. Tightly control the temperature and pH of your reaction. 2. Implement a standardized quenching protocol with a defined quencher concentration and reaction time.
Precipitate formation upon addition of Rongalite. 1. Poor solubility of Rongalite in the solvent. 2. Reaction with other components in the mixture.1. Ensure Rongalite is fully dissolved before proceeding. Rongalite is soluble in water but only slightly soluble in alcohol.[8] 2. Review the compatibility of Rongalite with all reagents in your experiment.
Reaction is not proceeding as expected (low yield). 1. Degraded Rongalite with reduced activity. 2. Formaldehyde is interfering with the desired reaction pathway.1. Use fresh Rongalite. 2. Consider adding a formaldehyde quencher to the reaction mixture if it does not interfere with the desired chemistry.

Data Summary

Table 1: Factors Influencing Rongalite Stability and Formaldehyde Release

Parameter Condition Effect on Formaldehyde Release Reference
Temperature > 60°C (aqueous solution)Increased decomposition and release[2]
80°CDecomposition begins[4]
110°CRapid decomposition[4]
pH < 3Rapid decomposition[4][5]
6 - 9Maximum stability[2]
> 8Stable in alkaline medium[4]
Moisture Humid airGradual decomposition[8]

Table 2: Comparison of Common Formaldehyde Quenchers

Quencher Typical Concentration Quenching Time Notes Reference
Glycine 125 mM (final concentration)5 minutesCommonly used, but may be less efficient than Tris.[16]
Tris ~2.25-fold molar excess to formaldehydeVariesConsidered more efficient; can form a stable cyclic product with formaldehyde.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Formaldehyde Release
  • Preparation: Before starting, ensure your fume hood is functioning correctly. Prepare all solutions and have your quenching agent (if needed) ready.

  • Handling Rongalite: Weigh the required amount of Rongalite in the fume hood. Keep the container sealed when not in use to minimize exposure to moisture.

  • Reaction Setup: If possible, perform the reaction in a reaction vessel that allows for temperature and pH monitoring and control.

  • pH Adjustment: Ensure the initial pH of the reaction mixture is between 7 and 9.

  • Addition of Rongalite: Add the Rongalite to the reaction mixture while stirring.

  • Temperature Control: Maintain the reaction temperature below 60°C. Use a water or oil bath for precise temperature control.

  • Monitoring: If necessary, take aliquots of the reaction mixture at various time points to quantify formaldehyde release using an appropriate analytical method.

  • Quenching (if applicable): At the end of the reaction, add the chosen quenching agent (e.g., Tris or glycine) to neutralize any unreacted formaldehyde.

  • Waste Disposal: Dispose of all waste containing Rongalite or formaldehyde according to your institution's hazardous waste guidelines.

Protocol 2: Quenching of Formaldehyde with Tris
  • Calculate Molar Excess: Determine the theoretical maximum amount of formaldehyde that could be released from your starting amount of Rongalite. Calculate a 2.25-fold molar excess of Tris.

  • Prepare Tris Solution: Prepare a stock solution of Tris buffer (e.g., 1 M, pH 8.0).

  • Quenching Step: At the desired time point, add the calculated volume of the Tris stock solution to your reaction mixture to achieve the target final concentration.

  • Incubation: Allow the quenching reaction to proceed for at least 5-10 minutes with stirring.

  • Verification: Optionally, you can analyze a sample post-quenching to confirm the reduction in free formaldehyde.

Visualizations

RongaliteDecomposition Rongalite Rongalite (Sodium Formaldehyde Sulfoxylate) Decomposition Decomposition Rongalite->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Sulfite Sulfite Decomposition->Sulfite Heat Heat (>60°C) Heat->Decomposition Acid Acid (pH < 3) Acid->Decomposition Moisture Moisture Moisture->Decomposition FormaldehydeManagementWorkflow start Start Experiment with Rongalite control_conditions Control Reaction Conditions (Temp < 60°C, pH 7-9) start->control_conditions monitor_formaldehyde Monitor Formaldehyde Release (Optional) control_conditions->monitor_formaldehyde is_release_high Is Release Acceptable? monitor_formaldehyde->is_release_high proceed Proceed with Experiment is_release_high->proceed Yes quench Quench with Tris or Glycine is_release_high->quench No end End of Experiment proceed->end quench->end TroubleshootingFormaldehyde issue High/Inconsistent Formaldehyde Levels check_temp Is Temperature > 60°C? issue->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_ph Is pH < 7? check_temp->check_ph No solution Problem Resolved lower_temp->solution adjust_ph Action: Adjust pH to 7-9 check_ph->adjust_ph Yes check_reagent Is Rongalite Old or Improperly Stored? check_ph->check_reagent No adjust_ph->solution use_fresh Action: Use Fresh Rongalite check_reagent->use_fresh Yes check_reagent->solution No use_fresh->solution

References

Technical Support Center: Purification of Products from Sodium Hydroxymethanesulfinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products synthesized using Sodium Hydroxymethanesulfinate (also known as Rongalite).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a reaction using this compound?

A1: Reactions involving this compound can contain a variety of impurities derived from the reagent itself, side reactions, or unreacted starting materials. Common impurities include:

  • Reagent Decomposition Products: this compound is unstable in acidic conditions and can decompose to formaldehyde, sulfite, bisulfite, and thiosulfate.[1][2][3]

  • Inorganic Salts: The reaction mixture often contains sodium salts (e.g., sodium sulfite, sodium bromide if alkyl bromides are used) which may need to be removed.[4][5]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Side Products: Depending on the reaction conditions and substrates, side products may form. For example, when reacting with alkylating agents to form sulfones, isomeric sulfinate esters can sometimes be produced.[2][6]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF, may be present.[4][7]

Q2: My desired product is a solid sulfone. What is the best initial purification strategy?

A2: For solid products, recrystallization is often the most effective and straightforward initial purification technique.[8][9][10] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while impurities remain soluble at all temperatures.[9][11]

Q3: My product appears to be degrading during silica (B1680970) gel column chromatography. What are my options?

A3: Product degradation on silica gel is a common issue, often due to the acidic nature of the silica. Here are several strategies to overcome this:

  • Neutralize the Silica: You can use a mobile phase containing a small amount of a basic additive, like triethylamine (B128534) (~0.1-1%), to neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360).[12]

  • Switch to Reverse-Phase Chromatography: If the compound is stable in aqueous/polar organic solvents, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative as the stationary phase is much less reactive.[13][14]

Q4: How can I efficiently remove inorganic salts from my crude product?

A4: The most common method is through an aqueous workup or extraction. Since most organic products (like sulfones) are soluble in an organic solvent (e.g., ethyl acetate, dichloromethane) and inorganic salts are soluble in water, a liquid-liquid extraction can effectively separate them. Dissolve your crude mixture in an organic solvent and wash it several times with water or brine to pull the inorganic salts into the aqueous layer.

Q5: The crude product from my reaction is an oil. How should I approach its purification?

A5: Purifying an oil requires different techniques than for a solid. The primary methods are:

  • Column Chromatography: This is the most common method for purifying oils.[10] You will need to develop a suitable solvent system using Thin Layer Chromatography (TLC) first.

  • Distillation: If the oil is thermally stable and has a sufficiently low boiling point (typically for compounds with MW <350), vacuum distillation can be a very effective purification method.[10][13]

  • Solvent Extraction: Acid-base extraction can be used if your product has acidic or basic functional groups, allowing it to be moved between aqueous and organic layers by adjusting the pH.

Q6: I'm observing an isomeric sulfinate ester byproduct. How can I separate it from my desired sulfone?

A6: Sulfones and their corresponding sulfinate esters often have different polarities. This difference can typically be exploited using column chromatography . Sulfones are generally more polar than sulfinate esters and will have a lower Rf value on a normal-phase TLC plate. Careful selection of the mobile phase should allow for their separation on a silica or alumina column.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product • Product loss during transfers or filtration.• Incomplete precipitation/crystallization.• Product is partially soluble in the wash solvent.• The reaction itself had a low yield.• Product may be water-soluble and lost during aqueous workup.[15]• Ensure the recrystallization solution is fully saturated before cooling.[16]• Use a minimal amount of ice-cold solvent to wash crystals.[8]• Check all aqueous layers by TLC or another analytical method before discarding them.[15]• If using chromatography, ensure the product is not eluting with the solvent front or remaining on the column.
Purified Product is Discolored (e.g., Yellow/Brown) • Presence of colored impurities from the reaction.[12][17]• Thermal decomposition during heating.• Oxidation of the product due to air exposure.• During recrystallization, add a small amount of activated charcoal (Norit) to the hot solution to adsorb colored impurities, then perform a hot gravity filtration.[16]• Minimize heating time and temperature.• Perform purification and drying steps under an inert atmosphere (e.g., Nitrogen or Argon).
Crystals Do Not Form During Recrystallization • The solution is not sufficiently saturated (too much solvent was used).• The compound has oiled out instead of crystallizing.• Cooling is happening too quickly.• Boil off some of the solvent to concentrate the solution and try cooling again.[16]• Scratch the inside of the flask with a glass rod at the solvent line to initiate nucleation.[11]• Add a "seed crystal" of the pure compound.[11]• Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8]• If the product oils out, reheat to dissolve, add slightly more solvent, and cool slowly.
Product is Not Separating from an Impurity on the Column • The chosen mobile phase has the wrong polarity.• The two compounds have very similar polarities.• The column is overloaded with the crude material.• Re-optimize the mobile phase using TLC with different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).• Use a shallower solvent gradient or run the column isocratically.• Use a longer column or a finer-grade silica for better resolution.• Reduce the amount of crude product loaded onto the column.

Experimental Protocols

Protocol 1: Standard Recrystallization for Solid Sulfone Products

This protocol outlines a general procedure for purifying a solid product.

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable one. An ideal solvent dissolves the product when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[8][16]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Purification of Phenolic Sulfones via Acid-Base Extraction

This method is adapted from a patented process for purifying hydroxyl-substituted aromatic sulfones.[17]

  • Dissolution in Base: Transfer the crude product to a flask. Add a 10% aqueous solution of sodium hydroxide (B78521) (caustic soda) and stir until the phenolic sulfone is completely dissolved, forming its sodium salt.

  • Filtration of Impurities: Filter the basic solution to remove any solid impurities that did not dissolve.

  • Precipitation: Slowly add a 10% aqueous acid solution (e.g., hydrochloric acid) to the filtrate while stirring. Monitor the pH and continue adding acid until the pH is between 4 and 6. This will neutralize the phenoxide and cause the pure sulfone to precipitate out of the solution.[17]

  • Collection and Washing: Collect the precipitated sulfone by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral to remove any residual acid and salts.

  • Drying: Air-dry the white crystalline product or use a vacuum oven.

Visualizations

Purification_Strategy_Workflow start Crude Product from Reaction is_solid Is the product a solid or an oil? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Solid has_functional_group Does it have acidic/ basic functionality? is_solid->has_functional_group Oil purity_check1 Check Purity (TLC, NMR, etc.) recrystallize->purity_check1 column Use Column Chromatography purity_check2 Check Purity (TLC, GC, NMR, etc.) column->purity_check2 distill Consider Vacuum Distillation (if volatile & stable) distill->purity_check2 extraction Consider Acid-Base Extraction extraction->purity_check2 purity_check1->column Not Pure end_product Pure Product purity_check1->end_product Pure purity_check2->distill Not Pure, try another method purity_check2->end_product Pure has_functional_group->column No has_functional_group->extraction Yes

Caption: Decision workflow for selecting a primary purification technique.

Impurity_Removal_Logic cluster_impurities Common Impurities cluster_techniques Removal Techniques I1 Inorganic Salts (e.g., Na2SO3, NaBr) T1 Aqueous Wash / Liquid-Liquid Extraction I1->T1 I2 Colored Byproducts T2 Activated Charcoal Treatment I2->T2 I3 Unreacted Starting Material & Organic Byproducts T3 Column Chromatography I3->T3 T4 Recrystallization I3->T4 I4 Residual High-Boiling Solvent (e.g., DMF) I4->T1 T5 High-Vacuum Drying I4->T5

Caption: Logical relationships between impurity types and removal methods.

References

effect of pH on the reducing activity of Sodium hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sodium Hydroxymethanesulfinate, with a specific focus on the influence of pH on its reducing activity. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound, also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate (B1233899), is a potent organic reducing agent.[1][2] Its primary function is to serve as a stable, solid source of the highly reactive sulfoxylate ion (SO₂²⁻), which is the active reducing species.[3][4][5] It is widely used in various applications, including organic synthesis, the reduction of disulfide bonds in proteins, as a redox initiator in polymerization, and as an antioxidant in pharmaceutical formulations.[4][5][6]

Q2: How does pH critically affect the stability and reducing activity of this compound?

The pH of the reaction medium is the most critical factor governing the stability and activity of this compound. It is relatively stable in neutral to alkaline aqueous solutions but decomposes rapidly under acidic conditions.[3][7][8] The reducing power is unleashed upon this decomposition, meaning the pH must be controlled to initiate the reduction at the desired time.

Q3: What occurs when this compound is subjected to acidic versus alkaline conditions?

  • Alkaline Conditions (pH > 7): The compound is stable and exhibits minimal reducing activity. Solutions with a pH of 9.5-10.5 are noted for their stability.[3] This allows for the preparation of stock solutions that can be stored for a period before use.

  • Acidic Conditions (pH < 7): The compound readily decomposes.[8][9] This decomposition releases the active reducing species, the sulfoxylate ion (SO₂²⁻), along with formaldehyde and other products like sulfur dioxide.[3][4][5] Therefore, acidification is the "trigger" to activate its reducing potential.

Q4: What are the visible or olfactory signs of this compound decomposition?

When freshly prepared, the solid is crystalline and odorless.[9] Upon standing or exposure to moisture, it can develop a faint garlic-like odor.[9] Significant decomposition, especially in acidic solution, may be accompanied by the release of formaldehyde and sulfur dioxide, which has a sharp, pungent smell.[3][9] A fishy smell may indicate a loss of purity.[10]

Q5: What is the optimal pH for initiating a reduction reaction with this compound?

The optimal pH is application-dependent. The reduction is initiated by lowering the pH. A study on the decomposition of hydroxymethanesulfonate at 25°C reported an effective rate coefficient of 1.1 × 10⁻⁵ s⁻¹ at a pH of 5.6, indicating that mildly acidic conditions are sufficient to begin the reaction.[11] The reaction is typically run in a pH range where the decomposition occurs at a controlled rate suitable for the specific substrate being reduced.

Q6: Can the stability of a this compound solution be enhanced?

Yes, the stability of aqueous solutions can be improved by the addition of at least one equivalent of formaldehyde.[3][4] This pushes the equilibrium away from the decomposition products (formaldehyde and sulfite) and favors the stable adduct form.[3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Reducing Activity Incorrect pH: The reaction medium may be too alkaline, preventing the decomposition of this compound into its active form.[3]Carefully adjust the pH of the reaction mixture to a mildly acidic range (e.g., pH 5-6) to initiate the release of the sulfoxylate ion.[11] Monitor pH throughout the reaction.
Reagent Degradation: The solid reagent may have degraded due to improper storage (exposure to moisture or air).[10][12]Use a fresh supply of this compound stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[7][9]
Presence of Oxidizing Agents: The sample or solvent may contain incompatible oxidizing agents that consume the reducing agent.[3][9]Ensure all glassware is clean and solvents are deoxygenated. Avoid using reagents known to be strong oxidizers.
Reaction is Too Fast or Uncontrolled pH is Too Low: A highly acidic environment will cause rapid, and potentially violent, decomposition, which can lead to side reactions and poor yield.[3]Add the acidifying agent slowly and incrementally to maintain a controlled pH. Use a buffer system if compatible with your reaction.
Inconsistent or Non-Reproducible Results Inconsistent pH Control: Minor variations in pH between experiments can significantly alter the rate of decomposition and, therefore, the reaction outcome.Utilize a calibrated pH meter for precise adjustments. Employ a suitable buffer to maintain a stable pH throughout the experiment.
Variable Reagent Quality: The purity of the this compound may vary between batches.[10]Test new batches on a small scale first. If purity is a concern, consider methods for quantifying the active component.
Formation of Unexpected Precipitate Decomposition Products: In acidic aqueous solutions, decomposition can lead to the formation of less soluble sulfites or other byproducts.[3][4]Ensure the concentration of the reagent is within the solubility limits of the system. Analyze the precipitate to identify its composition and adjust reaction conditions accordingly.

Quantitative Data Summary

The reducing activity of this compound is directly linked to its decomposition rate, which is highly pH-dependent.

pH RangeStabilityDecomposition RateReducing Activity
> 8 (Alkaline) High / Stable[3]Very LowMinimal / Inactive
7 (Neutral) Relatively Stable[5]LowLow / Slow Onset
< 6 (Acidic) Unstable / Decomposes[3][8]Rapid (Increases as pH decreases)High / Active
5.6 DecomposingEffective rate coefficient: 1.1 × 10⁻⁵ s⁻¹ (at 25°C)[11]Optimal for controlled reduction

Experimental Protocols

Protocol: General Procedure for Reductive Cleavage of a Disulfide Bond

This protocol provides a general method for reducing a disulfide bond in a peptide or protein, a common procedure in proteomics.

Materials:

  • This compound (Rongalite), dihydrate

  • Disulfide-containing substrate (e.g., protein sample)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5)

  • Acidifying agent (e.g., 1 M HCl)

  • Deionized water

  • Calibrated pH meter

Procedure:

  • Substrate Preparation: Dissolve the disulfide-containing substrate in the buffer solution (pH 8.5) to the desired concentration. Ensure the substrate is fully dissolved.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 1 M) in deionized water. Note: Due to its decomposition in acidic conditions, use neutral or slightly alkaline water for the solution.

  • Initiation of Reduction: While stirring the substrate solution, add the this compound stock solution to achieve the desired final concentration (a 10-50 fold molar excess over disulfide bonds is common).

  • pH Adjustment (Crucial Step): Slowly and carefully add the acidifying agent (e.g., 1 M HCl) dropwise to the reaction mixture. Monitor the pH continuously with a calibrated pH meter until the target pH (e.g., pH 5.5 - 6.0) is reached. This step activates the reducing agent.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37-50°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically for each specific substrate.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an alkylating agent (e.g., iodoacetamide) to cap the newly formed free thiols, or by adjusting the pH back to a highly alkaline state.

  • Downstream Processing: The reduced sample is now ready for subsequent analysis, such as mass spectrometry or further purification.

Visualizations

cluster_alkaline Alkaline/Neutral Conditions (pH ≥ 7) cluster_acidic Acidic Conditions (pH < 7) Stable This compound (HOCH₂SO₂⁻Na⁺) Stable Form Decomposition Decomposition Stable->Decomposition H⁺ (Acidification) Sulfoxylate Sulfoxylate Ion (SO₂²⁻) Active Reducing Agent Decomposition->Sulfoxylate Formaldehyde Formaldehyde (CH₂O) Decomposition->Formaldehyde Other Other Products (e.g., SO₂, H₂O) Decomposition->Other

Caption: pH-dependent activation of this compound.

start Start: Prepare Substrate in Alkaline Buffer (e.g., pH 8.5) add_reagent 1. Add Aqueous Solution of This compound start->add_reagent adjust_ph 2. CRITICAL STEP: Slowly Add Acid to Lower pH (e.g., to pH 5.5 - 6.0) add_reagent->adjust_ph incubate 3. Incubate at Controlled Temperature (e.g., 37°C) adjust_ph->incubate quench 4. Quench Reaction (Optional) (e.g., Alkylation) incubate->quench end End: Proceed to Downstream Analysis quench->end

Caption: Experimental workflow for a reduction reaction.

problem Problem: No or Low Reducing Activity cause1 Is the pH of the reaction mix acidic? problem->cause1 cause2 Is the reagent fresh and was it stored properly? cause1->cause2 No solution1 Solution: Slowly add acid to reach target pH (e.g., 5.5-6.0) cause1->solution1 Yes, but still no reaction. Proceed to next check. cause3 Are oxidizing agents present in the system? cause2->cause3 No solution2 Solution: Use a fresh batch of reagent stored under inert gas. cause2->solution2 Yes solution3 Solution: Use deoxygenated solvents and purified reagents. cause3->solution3 Yes

Caption: Troubleshooting logic for poor reducing activity.

References

Technical Support Center: Rongalite (Sodium Formaldehyde Sulfoxylate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Rongalite in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected outcomes or side reactions during their experiments.

Frequently Asked Questions (FAQs) & General Troubleshooting

Q1: My reaction is not proceeding as expected, and I suspect the purity of my Rongalite. How can I assess its quality?

A1: Rongalite (sodium hydroxymethanesulfinate) is a hygroscopic solid that can degrade over time, especially with exposure to moisture and air.[1][2] A quick preliminary assessment can be done by its smell. Fresh, high-purity Rongalite is often described as odorless or having a faint, leek-like smell.[1][3] If the reagent has a strong, fishy odor, it indicates decomposition and a potential loss of reactivity.[1][2] For quantitative analysis, you should consult analytical colleagues for appropriate methods. Always store Rongalite in a dry, cool, and dark place under an inert atmosphere.[1]

Q2: My Rongalite solution seems unstable and I'm observing gas evolution. What is happening?

A2: Rongalite is known to be unstable under certain conditions.

  • In Aqueous Solution: In solution, the hydroxymethanesulfinate ion can decompose into formaldehyde (B43269) and sulfite.[4][5][6] This is an equilibrium reaction.

  • Under Acidic Conditions: It rapidly decomposes in acidic media, which can produce a variety of products, including toxic gases like sulfur dioxide (SO₂).[6][7]

  • At Elevated Temperatures: Heating an aqueous solution of Rongalite (e.g., above 80°C) can lead to decomposition, producing substances like sodium sulfite, sodium sulfide (B99878), formaldehyde, and liberating sulfur dioxide and hydrogen sulfide (H₂S).[1]

It is crucial to control the pH and temperature of your reaction to minimize these decomposition pathways.

Q3: What is the optimal pH for reactions involving Rongalite?

A3: Rongalite exhibits its maximum stability in a pH range of 6 to 9.[1] It is relatively stable in alkaline aqueous environments but decomposes rapidly in acidic solutions.[6] Therefore, maintaining a neutral to slightly basic medium is often critical for preventing premature decomposition and avoiding side reactions. Many protocols explicitly add a base, such as sodium bicarbonate, to maintain the appropriate pH.[1]

Q4: I am concerned about the generation of formaldehyde. When is this most likely to occur?

A4: Formaldehyde generation is an intrinsic characteristic of Rongalite chemistry.[4][5] It is released when the hydroxymethanesulfinate ion decomposes, a process that is accelerated by acidic conditions or heat.[1][4][6] For safety and to avoid unwanted side reactions where formaldehyde could act as a C1 building block, it is essential to consider its potential formation in your reaction design.[2]

Troubleshooting Side Reactions with Specific Functional Groups

Alkyl Halides

Q: I am attempting to synthesize a sulfone from an alkyl halide and Rongalite, but I am isolating a mixture of products. What is the likely side product?

A: While the primary reaction between Rongalite and an alkylating agent is nucleophilic attack from the sulfur atom to form a sulfone, a common side reaction is O-alkylation.[4][5][6] This occurs when the oxygen atom of the hydroxymethanesulfinate acts as the nucleophile, leading to the formation of an isomeric sulfinate ester.[4]

G cluster_start Reactants cluster_products Products Rongalite Rongalite (HOCH₂SO₂⁻) Sulfone Sulfone (R-SO₂-R') Rongalite->Sulfone S-Alkylation (Major Pathway) Sulfinate Sulfinate Ester (Side Product) Rongalite->Sulfinate O-Alkylation (Side Reaction) RX Alkyl Halide (R-X)

Caption: S-Alkylation vs. O-Alkylation of Rongalite.

Nitro Compounds

Q: My reduction of an aromatic nitro compound using Rongalite is producing intensely colored impurities. What are these byproducts and how can they be avoided?

A: The reduction of nitroarenes can proceed through several intermediate stages. Incomplete reduction or side reactions can lead to the formation of colored byproducts such as azoxy, azo, or hydrazo compounds.[8][9] These side reactions are more prevalent under certain conditions, like elevated temperatures.[9] To achieve a cleaner and more selective reduction to the desired aniline (B41778), consider using Rongalite in combination with a catalytic amount of elemental tellurium in an alkaline solution. This system is reported to give the corresponding aniline in good yield while suppressing the formation of these common impurities.[2][10]

G Nitro Aromatic Nitro Compound (Ar-NO₂) Aniline Aniline (Ar-NH₂) Nitro->Aniline Desired Reduction (e.g., with Rongalite/Te) SideProducts Side Products: Azoxy (Ar-N(O)=N-Ar) Azo (Ar-N=N-Ar) Hydrazo (Ar-NH-NH-Ar) Nitro->SideProducts Incomplete Reduction / Side Reactions

Caption: Desired reduction vs. side products for nitro compounds.

Aldehydes & Ketones

Q: I am using Rongalite as a reducing agent for a ketone, but the conversion is low and the reaction is messy. What could be the issue?

A: Rongalite can reduce aldehydes and ketones to their corresponding alcohols.[2][11] The mechanism is believed to involve the nucleophilic attack of the sulfoxylate (B1233899) anion (SO₂²⁻) or hydroxymethanesulfinate (HOCH₂SO₂⁻) on the carbonyl carbon.[2] Low conversion or a messy reaction could be due to:

  • Decomposition: If the reaction is run under acidic conditions or at high temperatures, the reagent will decompose, reducing its effective concentration.[1][6]

  • Steric Hindrance: Highly hindered carbonyls may react slowly.

  • Chemoselectivity: Rongalite shows excellent chemoselectivity for reducing α-keto esters and amides to α-hydroxy derivatives while leaving other reducible groups like alkenes, nitriles, and halides intact.[12] If your substrate has multiple reducible groups, the reaction may not be selective for a simple ketone.

Ensure your reaction is performed under neutral or slightly basic conditions and at a controlled temperature.

Alkenes & Alkynes

Q: When reacting Rongalite with an activated alkene, I'm observing oligomerization and other unexpected products instead of the desired sulfone. Why might this happen?

A: Rongalite can act as a single-electron transfer (SET) agent, generating radical intermediates.[1][2] While this can be the intended pathway for certain transformations, it can also initiate unwanted side reactions like polymerization or the formation of complex sulfides, especially if the reaction conditions are not optimized.[1] In the absence of a proper radical trap or terminating agent, the radical intermediates can react with other starting material molecules, leading to oligomers or other byproducts. Careful control of reaction concentration, temperature, and additives is necessary to favor the desired pathway.

Summary of Side Reactions

The following table summarizes common side reactions of Rongalite with various functional groups.

Functional GroupDesired ReactionCommon Side Reaction(s) / Issue
Alkyl Halides Formation of sulfones (S-alkylation)Formation of sulfinate esters (O-alkylation)[4][5]
Nitro Compounds Reduction to anilinesFormation of azoxy, azo, and hydrazo byproducts[8][9]
Aldehydes/Ketones Reduction to alcoholsIncomplete reaction; side reactions from decomposition[2][11]
Activated Alkenes Michael addition to form sulfonesRadical-initiated polymerization or side products[1][2]
Epoxides Ring-opening to form sulfone diolsLow reactivity or formation of unidentified products[11]
Vicinal Dihalides Debromination to alkenesGenerally clean, but other functional groups can react under harsh conditions[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Debromination of a Vicinal Dibromide

This protocol is adapted from procedures described for tellurium-Rongalite mediated transformations.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add elemental tellurium (Te, 0.1 eq) and Rongalite (2.0-3.0 eq) to a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH).

  • Generation of Reductant: Gently heat the mixture (e.g., to 50-60 °C) with stirring. The solution should turn a characteristic deep red-purple or wine-red color, indicating the formation of sodium telluride (Na₂Teₓ).[1][2]

  • Reaction: Cool the solution to room temperature. Add a solution of the vicinal dibromoalkane (1.0 eq) in a suitable solvent (e.g., THF) dropwise to the stirred telluride solution.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the red color often indicates the consumption of the telluride reagent.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (alkene) by column chromatography or distillation as required. This method is noted for its excellent yields and tolerance of other functional groups like carbonyls, esters, and nitro groups.[1]

Protocol 2: General Procedure for the Synthesis of a Symmetric Sulfone

This protocol is based on the reaction of activated olefins with Rongalite.[1]

  • Preparation: Dissolve the activated olefin (e.g., acrylonitrile, acrylate (B77674) ester) (2.0 eq) in a solvent mixture such as aqueous methanol (B129727).

  • Reaction: To the stirred solution, add Rongalite (1.0 eq) portion-wise at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required. Maintain a neutral to slightly basic pH; if necessary, add a small amount of sodium bicarbonate.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the methanol under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous residue with a suitable organic solvent.

  • Purification: Wash the organic extract, dry it over an anhydrous salt, and concentrate it. The crude sulfone can then be purified by recrystallization or column chromatography.

G start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Low Yield or Unexpected Product check_purity Check Reagent Purity (e.g., Smell Test) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK replace_reagent Use Fresh Rongalite check_purity->replace_reagent Degraded check_ph Is pH 6-9? check_conditions->check_ph check_temp Is Temperature Controlled? check_ph->check_temp Yes adjust_ph Adjust pH (e.g., add NaHCO₃) check_ph->adjust_ph No check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere Yes adjust_temp Adjust Temperature check_temp->adjust_temp No optimize Optimize Conditions (Solvent, Concentration) check_atmosphere->optimize Yes use_inert Switch to Inert Gas check_atmosphere->use_inert No

References

Technical Support Center: Enhancing Selectivity in Sodium Hydroxymethanesulfinate Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium hydroxymethanesulfinate (also known as Rongalite) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity and success of your chemical transformations.

Troubleshooting Guide

This guide addresses common issues encountered during the selective reduction of functional groups using this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Reagent Quality: this compound is hygroscopic and can degrade upon exposure to moisture and air, leading to reduced reactivity.[1] 2. Reaction Temperature: The reaction may be too slow at ambient temperature for your specific substrate. 3. Insufficient Reagent: The stoichiometry of the reducing agent may be too low. 4. pH of the Reaction Medium: this compound is most stable and effective in a neutral to slightly alkaline medium (pH 7-9). It decomposes in acidic conditions.1. Use a fresh bottle of this compound or store it in a desiccator. A faint leek-like smell is normal, but a fishy odor may indicate degradation.[1] 2. Gently heat the reaction mixture. For example, reductions of α-keto esters are often carried out at temperatures ranging from room temperature to 80°C. 3. Increase the molar equivalents of this compound. A 2 to 3-fold excess is a common starting point. 4. Ensure the reaction medium is buffered or contains a mild base (e.g., sodium bicarbonate) to maintain an optimal pH. Avoid acidic additives.
Formation of Unwanted Byproducts (Low Selectivity) 1. Over-reduction: Although generally chemoselective, prolonged reaction times or excessive temperatures can lead to the reduction of other sensitive functional groups. 2. Decomposition of Reagent: Decomposition of this compound can release formaldehyde (B43269) and sulfites, which may participate in side reactions.[2] 3. Radical Side Reactions: The reduction often proceeds via a radical mechanism, which can sometimes lead to undesired side reactions depending on the substrate.[3][4]1. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 2. Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary. 3. Add the this compound portion-wise to maintain a low steady-state concentration. 4. Consider the use of radical scavengers if undesired radical-mediated byproducts are observed, although this may also inhibit the desired reaction.
Difficult Product Isolation/Workup 1. Sulfur-containing Byproducts: The reaction produces sulfur-containing byproducts that can sometimes be difficult to separate from the desired product. 2. Emulsion Formation: The presence of salts and the aqueous nature of the reaction can lead to emulsion formation during extraction.1. After reaction completion, an aqueous workup with brine can help remove some inorganic sulfur salts. 2. If byproducts are still present, consider a column chromatography purification step. 3. To break emulsions, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for reductions?

A1: The primary advantage is its excellent chemoselectivity. It is particularly effective for the reduction of α-keto esters and α-keto amides to the corresponding α-hydroxy derivatives while being compatible with a wide range of other functional groups such as halides, alkenes, amides, and nitriles.[3][4] It is also an inexpensive and relatively safe reducing agent.

Q2: What is the optimal solvent for this compound reductions?

A2: this compound is water-soluble, and reactions are often carried out in aqueous or mixed aqueous-organic solvent systems. Common solvents include water, ethanol (B145695), methanol, and DMF, often in combination with water. The choice of solvent can influence the reaction rate and selectivity, and should be optimized for your specific substrate.

Q3: How does the pH affect the reduction?

A3: The pH is a critical parameter. This compound is most stable and effective in a neutral to slightly alkaline environment (pH 7-9). In acidic conditions, it decomposes, releasing formaldehyde and reducing sulfoxylate (B1233899) ions, which can lead to a loss of reducing power and potential side reactions.[2]

Q4: Can this compound reduce nitro groups?

A4: Yes, this compound can be used for the reduction of aromatic nitro groups to amines. However, the selectivity can be influenced by the presence of other functional groups and the reaction conditions. For some substrates, it can be a useful alternative to other reducing agents.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: While many reductions are performed under an inert atmosphere to prevent oxidation of the product or reagent, this compound reductions are often robust enough to be carried out in the open air, especially in aqueous media.[2] However, for particularly sensitive substrates or for maximizing reproducibility, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Data Presentation

Table 1: Functional Group Compatibility in the Reduction of α-Keto Esters

The following table summarizes the compatibility of various functional groups during the this compound-mediated reduction of α-keto esters to α-hydroxy esters, based on the findings by Golla and Kokatla (2022).[4]

Functional Group Present on the SubstratePosition on Aromatic RingYield of α-Hydroxy Ester (%)Comments
Fluoropara96Halogen is well-tolerated.
Chloropara98Halogen is well-tolerated.
Bromopara95Halogen is well-tolerated.
Methylpara92Alkyl groups are compatible.
Methoxypara90Ether groups are compatible.
Nitrilepara88Nitrile group remains intact.
Alkene (vinyl)para85C=C double bond is tolerated.

Experimental Protocols

Key Experiment: Selective Reduction of an α-Keto Ester

The following protocol is a generalized procedure adapted from the work of Golla and Kokatla for the chemoselective reduction of an α-keto ester to an α-hydroxy ester.[4]

Materials:

  • α-Keto ester (e.g., ethyl benzoylformate) (1.0 mmol)

  • This compound (Rongalite) (2.0 - 3.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the α-keto ester (1.0 mmol), ethanol (5 mL), and water (5 mL).

  • Add sodium bicarbonate (2.0 - 3.0 mmol) to the mixture and stir until it dissolves.

  • Add this compound (2.0 - 3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a gentle reflux (e.g., 80°C), depending on the reactivity of the substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated brine solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

troubleshooting_workflow start Start: Low Yield or Selectivity Issue check_reagent Check Reagent Quality (Freshness, Appearance) start->check_reagent check_reagent->start Reagent Degraded (Replace) adjust_stoichiometry Adjust Stoichiometry (Increase Rongalite) check_reagent->adjust_stoichiometry Reagent OK optimize_temp Optimize Temperature (Start low, increase if needed) adjust_stoichiometry->optimize_temp check_ph Verify pH (Neutral to slightly alkaline) optimize_temp->check_ph monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_ph->monitor_reaction workup Review Workup Procedure (Extraction, Purification) monitor_reaction->workup end Improved Result workup->end

Caption: Troubleshooting workflow for low yield/selectivity.

functional_group_compatibility rongalite This compound (Rongalite) target α-Keto Ester / Amide rongalite->target Reduces product α-Hydroxy Ester / Amide target->product halides Halides (F, Cl, Br) alkenes Alkenes nitriles Nitriles amides Amides

Caption: Functional group compatibility in Rongalite reductions.

References

Technical Support Center: Work-up Procedures for Sodium Hydroxymethanesulfinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium hydroxymethanesulfinate (also known as Rongalite) in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Persistent Emulsion During Extraction High concentration of water-soluble sulfur byproducts (e.g., sodium sulfite).1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. 2. If the product is stable in acidic conditions, a dilute acid wash can help break the emulsion by protonating basic byproducts. 3. Filtration through a pad of Celite® can sometimes help to break up emulsions.
Low Yield of Desired Product 1. Decomposition of the product under the work-up conditions. 2. Incomplete extraction of the product from the aqueous layer.1. Perform the work-up at a lower temperature (e.g., 0-5 °C) to minimize product degradation. 2. Ensure the pH of the aqueous layer is optimized for the solubility of your product in the organic phase. 3. Increase the number of extractions with the organic solvent.
Presence of Formaldehyde (B43269) in the Product This compound can decompose to release formaldehyde, especially under acidic conditions.1. Wash the organic layer with an aqueous solution of a mild bisulfite (e.g., sodium bisulfite) to form the water-soluble bisulfite adduct of formaldehyde. 2. Distillation or chromatography can be effective in separating volatile formaldehyde from less volatile products.
Sulfur Smell in the Final Product Decomposition of this compound can produce volatile sulfur compounds like sulfur dioxide.1. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize and remove acidic sulfur byproducts. 2. A gentle stream of nitrogen or argon can be bubbled through the solution (sparging) to remove volatile sulfur compounds.
Incomplete Quenching of the Reagent Insufficient quenching agent or inadequate reaction time.1. Use a slight excess of the quenching agent. 2. Increase the stirring time after the addition of the quenching agent to ensure complete reaction. 3. Monitor the reaction for the cessation of gas evolution or heat generation.

Frequently Asked Questions (FAQs)

1. What is the recommended general procedure for quenching a reaction containing this compound?

A general and safe procedure involves the slow, portion-wise addition of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), to the reaction mixture at a controlled temperature (typically 0-10 °C). This will oxidize the unreacted sulfinate and its byproducts to less reactive sulfate (B86663) salts. The reaction should be monitored for any temperature increase or gas evolution.

dot

Quenching_Workflow cluster_start Start cluster_quenching Quenching cluster_workup Work-up cluster_end End start Reaction Mixture (contains unreacted This compound) quench Cool to 0-10 °C start->quench 1. add_h2o2 Slowly add H₂O₂ solution quench->add_h2o2 2. stir Stir until reaction is complete add_h2o2->stir 3. extract Extract with organic solvent stir->extract 4. wash Wash organic layer (e.g., with brine) extract->wash 5. dry Dry over Na₂SO₄ or MgSO₄ wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. end Crude Product concentrate->end

Caption: General workflow for quenching and working up a this compound reaction.

2. What are the primary decomposition products of this compound that I should be aware of during work-up?

This compound is known to be unstable in acidic solutions, where it can decompose to produce formaldehyde and sulfite. Under certain conditions, it can also release sulfur dioxide. These byproducts are water-soluble and can typically be removed through aqueous washes.

3. My reaction is sensitive to oxidizing agents. What is an alternative quenching method?

For reactions where an oxidizing quench is not suitable, a pH adjustment can be used. Carefully and slowly add a dilute acid (e.g., 1M HCl) to the cooled reaction mixture. This will promote the decomposition of the unreacted this compound. Be aware that this will generate formaldehyde and sulfur dioxide, so the procedure must be performed in a well-ventilated fume hood.

dot

Acid_Quench_Pathway reagent Sodium Hydroxymethanesulfinate decomp Decomposition reagent->decomp acid Dilute Acid (e.g., 1M HCl) acid->decomp formaldehyde Formaldehyde decomp->formaldehyde sulfite Sulfite decomp->sulfite so2 Sulfur Dioxide decomp->so2

Caption: Decomposition pathway of this compound under acidic conditions.

4. How can I remove the inorganic salts (e.g., sodium sulfate) that form during the work-up?

These inorganic salts are generally insoluble in most organic solvents. After quenching and extraction, they will primarily reside in the aqueous layer. If any salts precipitate in the organic layer, they can be removed by filtration before concentrating the solution. Washing the organic layer with water will also help to remove any residual inorganic salts.

Experimental Protocols

Protocol 1: Oxidative Quenching of a this compound Reaction

Objective: To safely quench unreacted this compound and its byproducts using hydrogen peroxide.

Materials:

  • Reaction mixture containing this compound.

  • 30% Hydrogen peroxide (H₂O₂) solution.

  • Ice bath.

  • Standard laboratory glassware for extraction.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool the reaction vessel to 0-10 °C using an ice bath.

  • While stirring vigorously, slowly add a 10% aqueous solution of hydrogen peroxide dropwise. Monitor the temperature to ensure it does not rise significantly. Continue the addition until gas evolution ceases.

  • Allow the mixture to stir at 0-10 °C for an additional 30 minutes to ensure the quench is complete.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Byproduct Removal - Formaldehyde

Objective: To remove formaldehyde from an organic solution.

Materials:

  • Organic solution containing the desired product and formaldehyde.

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Standard laboratory glassware for extraction.

Procedure:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes. Vent the funnel periodically to release any pressure buildup.

  • Allow the layers to separate. The formaldehyde will react with the bisulfite to form a water-soluble adduct, which will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the wash with the sodium bisulfite solution if necessary (as determined by analysis, e.g., TLC or NMR).

  • Wash the organic layer with brine, dry, and concentrate as described in Protocol 1.

Validation & Comparative

A Comparative Guide: Sodium Hydroxymethanesulfinate vs. Sodium Dithionite as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and analysis, the selection of an appropriate reducing agent is critical for achieving desired outcomes. Among the sulfur-based reductants, sodium hydroxymethanesulfinate (also known as Rongalite) and sodium dithionite (B78146) (also known as sodium hydrosulfite) are two prominent choices, each with a distinct profile of reactivity, stability, and application-specific advantages. This guide provides an objective, data-driven comparison to inform selection for research and development applications.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of each agent is essential for predicting their behavior under experimental conditions.

PropertyThis compound (Rongalite)Sodium Dithionite (Sodium Hydrosulfite)
Chemical Formula HOCH₂SO₂NaNa₂S₂O₄
Molar Mass 118.09 g/mol (anhydrous)[1]174.107 g/mol (anhydrous)[2]
Appearance White to off-white crystalline solid[3]White to grayish crystalline powder with a faint sulfurous odor[2]
Solubility in Water Soluble (approx. 600 g/L for dihydrate)[4]Very soluble (18.2 g/100 mL at 20°C, anhydrous)[5]
Decomposition Decomposes in acidic medium and above ~60°C in solution[6][7]Decomposes in hot water, acidic solutions, and on contact with moisture and air[2][8]
Key Hazard Releases formaldehyde (B43269) upon decomposition[4]Spontaneously heats on contact with air and moisture[5]

Comparative Performance and Mechanism

The primary distinction between these two agents lies in the trade-off between reducing power and stability.

Sodium Dithionite is a powerful reducing agent with a standard redox potential (E⁰') of approximately -0.66 V at pH 7, making it highly effective at ambient temperatures.[2][9] Its reducing action stems from the dissociation of the dithionite anion (S₂O₄²⁻) in solution into the highly reactive sulfur dioxide radical anion ([SO₂]⁻).[2][10] This radical is the active reducing species. However, this potent reactivity comes at the cost of stability. Aqueous solutions of sodium dithionite are notoriously unstable and deteriorate rapidly, especially in the presence of oxygen or acids, decomposing into bisulfite and thiosulfate.[2][5]

This compound (Rongalite) , in contrast, offers superior stability, particularly in alkaline aqueous solutions.[6] It is often considered a "stabilized" or "masked" form of dithionite's reducing power. The active reducing species, the sulfoxylate (B1233899) ion (SO₂²⁻), is released upon decomposition, which is typically initiated by heat or acidic conditions.[4] This allows for a more controlled release of the reducing power. While its precise redox potential is not as commonly cited, it is known to be a very strong reductant, with some sources quoting potentials as high as -1080 mV.[11] Its mechanism can proceed via a two-electron transfer from the sulfoxylate or through radical pathways, depending on the substrate.[11][12]

Quantitative Performance Data
ParameterThis compound (Rongalite)Sodium Dithionite
Standard Redox Potential (E⁰') Not consistently defined; acts as a source of SO₂²⁻[4]-0.66 V (vs. NHE, pH 7)[2][5]
pH-Dependent Potential N/A (Decomposes in acid to release active species)Becomes more negative (stronger) with increasing pH.[9][10]
Active Reducing Species Sulfoxylate ion (SO₂²⁻)[4]Sulfur dioxide radical anion ([SO₂]⁻)[2]
Optimal pH for Stability Alkaline conditions[6]Moderately alkaline (pH 11.5-13) for thermal stability[13][14]
Thermal Stability (Aqueous) Stable at room temperature; decomposes above 60°C[7]Unstable; decomposition accelerates with temperature[13]

Experimental Considerations and Logical Workflow

The practical application of these reagents in a laboratory setting differs significantly due to their stability profiles. Sodium dithionite solutions must typically be prepared fresh under an inert atmosphere for quantitative work, while Rongalite offers a longer shelf-life in solution, providing greater operational flexibility.

G cluster_0 Sodium Dithionite Workflow cluster_1 This compound (Rongalite) Workflow sd1 Prepare Fresh Solution sd2 Use Inert Atmosphere (N2/Ar) sd1->sd2 sd3 Immediate Use Required sd2->sd3 sd4 Rapid Reaction at RT sd3->sd4 end End sd4->end shs1 Prepare Solution (Shelf-Stable) shs2 Ambient Atmosphere Often Sufficient shs1->shs2 shs3 Activation Step shs2->shs3 shs4 Heat or Acid Addition shs3->shs4 shs5 Controlled Reduction shs4->shs5 shs5->end start Start start->sd1 start->shs1

Caption: Comparative experimental workflows for the two reducing agents.

Decomposition Pathways and Byproducts

The decomposition of each reagent follows distinct chemical pathways, which is a critical consideration for reaction purity and safety. Sodium dithionite's instability in aqueous solution leads to disproportionation, while Rongalite's decomposition problematically generates formaldehyde, a known carcinogen.[2][4]

G cluster_dithionite Sodium Dithionite Decomposition cluster_rongalite This compound Decomposition d0 Na₂S₂O₄ (Dithionite) d1 S₂O₄²⁻ d0->d1 In H₂O d2 2 [SO₂]⁻ (Active Radical) d1->d2 Dissociation d3 S₂O₃²⁻ (Thiosulfate) d1->d3 Disproportionation + H₂O d4 HSO₃⁻ (Bisulfite) d1->d4 Disproportionation + H₂O r0 HOCH₂SO₂Na (Rongalite) r1 SO₂²⁻ (Sulfoxylate) r0->r1 Heat or Acid r2 CH₂O (Formaldehyde) r0->r2 Heat or Acid r3 Sulfite r1->r3 Oxidation

Caption: Simplified decomposition pathways of the two reducing agents.

Detailed Experimental Protocol: Comparative Reduction of an Aromatic Nitro Compound

This protocol provides a generalized method for comparing the efficacy of both agents in the reduction of a model aromatic nitro compound (e.g., p-nitroaniline) to its corresponding amine (p-phenylenediamine).

Objective: To compare the reaction time, yield, and purity of the product when reducing p-nitroaniline using sodium dithionite and this compound.

Materials:

  • p-Nitroaniline

  • Sodium Dithionite (Na₂S₂O₄), 85%+ purity

  • This compound (HOCH₂SO₂Na·2H₂O), 98%+ purity

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (B145695) (EtOH)

  • Deionized Water (degassed for dithionite reaction)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • TLC plates (silica gel) and developing chamber

  • Reaction monitoring equipment (e.g., TLC, LC-MS)

Procedure A: Reduction with Sodium Dithionite

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of degassed water (20 mL) and ethanol (20 mL).

  • In a separate beaker, prepare a fresh solution of sodium dithionite (4.0 g, ~23 mmol, ~3.2 eq) in degassed water (20 mL).

  • Heat the p-nitroaniline solution to 50°C.

  • Add the sodium dithionite solution dropwise to the reaction flask over 15 minutes. The characteristic yellow color of the nitroaniline should fade.

  • Stir the reaction at 50°C and monitor its progress by TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as necessary.

Procedure B: Reduction with this compound (Rongalite)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of water (20 mL) and ethanol (20 mL).

  • Add this compound dihydrate (3.35 g, 21.7 mmol, 3.0 eq) and sodium bicarbonate (1.82 g, 21.7 mmol, 3.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 80-90°C).

  • Maintain the reflux and monitor the reaction progress by TLC. The reaction may require 3-6 hours for completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform the same workup procedure as described in Procedure A (steps 6-8).

Data Analysis:

  • Record the reaction time for each procedure.

  • Calculate the isolated yield of the p-phenylenediamine (B122844) for each method.

  • Assess the purity of the crude and purified product using techniques like ¹H NMR, ¹³C NMR, and LC-MS.

  • Compare the results in a summary table.

Applications and Selectivity

Both reagents are used extensively in industrial and laboratory settings.

  • Sodium Dithionite is a workhorse in the textile industry for vat dyeing and stripping, where its strong, immediate reducing power is advantageous.[2][15] In organic synthesis, it is used for reducing nitro compounds, azobenzenes, and pyridinium (B92312) salts.[16][17] Its high reactivity, however, can lead to a lack of selectivity with multifunctional molecules.[18]

  • This compound (Rongalite) is also used in dyeing but is particularly valued in emulsion polymerization as a component of redox initiator systems.[4][19] In organic synthesis, it is prized for its ability to act as a source of SO₂²⁻ for creating sulfones and for the reductive dehalogenation of certain organic halides.[20] Its requirement for thermal or acidic activation allows for greater chemoselectivity in some cases, enabling reductions of specific functional groups like α-keto esters while leaving others like alkenes and nitriles intact.[12][20]

Conclusion: Making an Informed Choice

The choice between this compound and sodium dithionite is dictated by the specific requirements of the application, balancing the need for reducing strength against the necessity for stability and control.

  • Choose Sodium Dithionite for:

    • Applications requiring a strong, fast-acting reducing agent at or near room temperature.

    • Processes where its inherent instability and the need for fresh preparation are manageable.

    • Reductions of robust functional groups where over-reduction is not a primary concern.

  • Choose this compound (Rongalite) for:

    • Reactions requiring a more stable, "slow-release" reducing agent that can be activated on demand.

    • Processes where shelf-stability of the reagent solution is a logistical advantage.

    • Syntheses demanding higher chemoselectivity.

    • Crucial Caveat: Applications where the generation of formaldehyde is acceptable and can be safely managed.

For drug development professionals, the superior stability and potential for higher selectivity often make Rongalite an attractive option for complex syntheses, provided the significant safety concern of formaldehyde release is addressed through proper engineering controls and reaction design. Conversely, the cost-effectiveness and raw power of sodium dithionite ensure its continued role in both industrial processes and routine laboratory reductions.

References

A Comparative Study of Rongalite and Thiourea Dioxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a reducing agent is pivotal, influencing reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, Rongalite (sodium formaldehyde (B43269) sulfoxylate) and thiourea (B124793) dioxide (formamidine sulfinic acid) have emerged as versatile and powerful options. This guide provides an objective comparison of their performance in key organic transformations, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Rongalite vs. Thiourea Dioxide

FeatureRongalite (Sodium Formaldehyde Sulfoxylate)Thiourea Dioxide (Formamidine Sulfinic Acid)
Chemical Formula NaHOCH₂SO₂(NH₂)₂CSO₂
Primary Function Reducing agent, source of SO₂²⁻, C1 synthon.[1][2][3][4]Potent reducing agent.[5]
Key Applications Reduction of nitro and keto groups, synthesis of sulfones and sultines, dehalogenation.[1][2][4]Reduction of aromatic nitro compounds, ketones, and other functional groups.[5][6]
Reaction Mechanism Primarily proceeds via a Single-Electron Transfer (SET) mechanism.[2][7][8]Involves tautomerization to the active formamidine (B1211174) sulfinic acid, which then generates the reducing species.[9][10]
Solubility Soluble in water.Sparingly soluble in water.
Stability Relatively stable solid, but can decompose with moisture and heat.Stable as a solid, decomposes in alkaline solutions to the active reducing species.[6]

In-Depth Comparison: Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of anilines which are key intermediates in the pharmaceutical and dye industries. Both Rongalite and thiourea dioxide are effective reagents for this conversion.

Experimental Data

While direct comparative studies under identical conditions are limited in the literature, an analysis of individual reports provides insights into their relative performance.

SubstrateReagentReaction ConditionsYield (%)Reference
4-Nitrobenzaldehyde (B150856)Thiourea DioxideNaOH, Ethanol (B145695)/H₂O, 90°C, 2h92[11]
NitrobenzeneThiourea DioxideNaOH, H₂O, rt, 15 minHigh (qualitative)[6]
Aromatic Nitro CompoundsRongalite (with Te)NaOH, H₂O55-96[2]

Note: The use of a tellurium catalyst with Rongalite significantly enhances its reducing capability for this transformation.

Experimental Protocols

Reduction of 4-Nitrobenzaldehyde using Thiourea Dioxide [11]

  • To a solution of 4-nitrobenzaldehyde (1 mmol) in ethanol, add an aqueous solution of sodium hydroxide.

  • Add thiourea dioxide (1 mmol) to the reaction mixture.

  • Heat the mixture at 90°C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the corresponding 4-nitrobenzyl alcohol.

General Procedure for Reduction of Aromatic Nitro Compounds using Rongalite and Tellurium [2]

  • To a solution of the aromatic nitro compound in a suitable solvent (e.g., water), add elemental tellurium and Rongalite.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC).

  • Upon completion, work up the reaction mixture by extracting the product with an organic solvent.

  • Purify the product by column chromatography if necessary.

In-Depth Comparison: Reduction of Ketones

The reduction of ketones to secondary alcohols is another cornerstone reaction in organic synthesis. Both reagents demonstrate efficacy in this transformation.

Experimental Data
SubstrateReagentReaction ConditionsYield (%)Reference
Acetophenone (B1666503)RongaliteEthanol, reflux93[2]
Various α-keto esters/amidesRongalite-High (qualitative)[3]
BenzophenoneThiourea DioxideEthanol/H₂O100[12]
Experimental Protocols

Reduction of Acetophenone using Rongalite [2]

  • Dissolve acetophenone in ethanol.

  • Add Rongalite to the solution.

  • Reflux the reaction mixture for the required amount of time (typically <1 hour).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain 1-phenylethanol.

General Procedure for Reduction of Ketones using Thiourea Dioxide [12]

  • Dissolve the ketone in a mixture of ethanol and water.

  • Add thiourea dioxide and a base (e.g., NaOH).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to yield the secondary alcohol.

Reaction Mechanisms

Understanding the underlying mechanisms of these reagents is crucial for optimizing reaction conditions and predicting outcomes.

Rongalite: Single-Electron Transfer (SET) Pathway

Rongalite is known to act as a potent single-electron donor, generating radical anions from suitable organic substrates. This SET process initiates a cascade of reactions leading to the final reduced product.

G Rongalite Rongalite (HOCH₂SO₂⁻ Na⁺) Radical_Anion Radical Anion ([R-X]⁻•) Rongalite->Radical_Anion Single Electron Transfer (SET) Substrate Substrate (R-X) Substrate->Radical_Anion Intermediate Intermediate Radical (R•) Radical_Anion->Intermediate Fragmentation (loss of X⁻) Product Reduced Product (R-H) Intermediate->Product Hydrogen Atom Abstraction

Caption: Single-Electron Transfer (SET) mechanism of Rongalite.

Thiourea Dioxide: Tautomerism and Active Reductant Formation

Thiourea dioxide exists in equilibrium with its tautomer, formamidine sulfinic acid. In alkaline conditions, this tautomer decomposes to generate sulfoxylic acid, which is the active reducing species.

G Thiourea_Dioxide Thiourea Dioxide Formamidine_Sulfinic_Acid Formamidine Sulfinic Acid (Tautomer) Thiourea_Dioxide->Formamidine_Sulfinic_Acid Tautomerization Sulfoxylic_Acid Sulfoxylic Acid (Active Reductant) Formamidine_Sulfinic_Acid->Sulfoxylic_Acid Decomposition (in base) Product Reduced Product (e.g., R-OH) Sulfoxylic_Acid->Product Reduction Substrate Substrate (e.g., R=O) Substrate->Product

Caption: Tautomerism and activation of Thiourea Dioxide.

Conclusion

Both Rongalite and thiourea dioxide are valuable and versatile reducing agents in the synthetic chemist's toolkit.

Rongalite offers a broader range of applications beyond simple reduction, including the synthesis of sulfur-containing heterocycles. Its mechanism often involves radical intermediates, which can be advantageous for specific transformations.

Thiourea dioxide is a highly effective and often milder reducing agent, particularly for the reduction of nitro and keto groups, frequently providing high yields under relatively simple reaction conditions.

The choice between these two reagents will ultimately depend on the specific substrate, the desired transformation, and the required reaction conditions. For reductions where a potent and straightforward reagent is needed, thiourea dioxide is an excellent choice. For more complex transformations, or where the introduction of a sulfone or sultine moiety is desired, Rongalite presents a unique and powerful option. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important reagents in a wider range of organic transformations.

References

A Comparative Guide to Sodium Hydroxymethanesulfinate in Redox-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium hydroxymethanesulfinate's performance against other common reducing agents in redox-initiated polymerization. The information presented is supported by experimental data to assist researchers in selecting the optimal initiator system for their specific polymerization needs.

Introduction to Redox-Initiated Polymerization

Redox-initiated polymerization is a powerful technique that allows for the generation of free radicals and the initiation of polymerization at lower temperatures than traditional thermal initiation methods. This is particularly advantageous for temperature-sensitive monomers and in emulsion polymerization systems where it can lead to higher molecular weight polymers and faster reaction rates. A typical redox system consists of a reducing agent and an oxidizing agent. The reaction between these two components generates the free radicals necessary to initiate polymerization.

This compound, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or by its trade name Rongalite, is a widely used reducing agent in these systems. This guide will compare its performance with other common reducing agents, providing a clear overview of its advantages and disadvantages.

Performance Comparison of Reducing Agents

The selection of a reducing agent can significantly impact the kinetics of polymerization, the final polymer properties, and the overall efficiency of the process. Below is a comparison of this compound with other commonly used reducing agents.

Reducing AgentOxidizing Agent(s)Typical Polymerization Temperature (°C)Monomer ConversionKey AdvantagesKey Disadvantages
This compound (SFS) Persulfates (e.g., APS), Hydroperoxides (e.g., tBHP)40 - 60HighEffective at low temperatures, good for a wide range of monomers.Can be less reactive than some newer alternatives, potential for formaldehyde release.
Ascorbic Acid (AA) Hydrogen Peroxide, Persulfates25 - 50Moderate to High"Green" or bio-based alternative, effective at very low temperatures.Can lead to faster termination of free radicals, potentially lower final conversion in some systems.[1]
Advanced Sulfinic Acid Derivatives Persulfates, Hydroperoxides20 - 60Very HighHigher reactivity leading to faster and more complete monomer conversion.[2]Proprietary nature of some derivatives, potentially higher cost.
Sodium Metabisulfite (SMBS) Persulfates40 - 70HighCost-effective, widely available.Can act as a chain-transfer agent, potentially lowering molecular weight.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are example protocols for redox-initiated emulsion polymerization using different reducing agents.

Protocol 1: Emulsion Polymerization of Butyl Acrylate (B77674) using a Tert-Butyl Hydroperoxide (tBHP)/Sodium Hydroxymethanesulfinate (SFS) Redox System

This protocol is adapted from studies on the low-temperature emulsion polymerization of acrylates.[1]

Materials:

  • Butyl acrylate (monomer)

  • Allyl methacrylate (B99206) (cross-linker)

  • Anionic surfactant

  • Deionized water

  • Tert-butyl hydroperoxide (tBHP) solution (oxidizing agent)

  • This compound (SFS) solution (reducing agent)

  • Nitrogen gas

Procedure:

  • A seeded semibatch emulsion polymerization is carried out in a jacketed glass reactor equipped with a stirrer, condenser, and nitrogen inlet.

  • The initial seed latex is prepared and charged to the reactor.

  • The reactor is purged with nitrogen to remove oxygen.

  • The reactor temperature is maintained at 50°C.

  • A pre-emulsion of the monomer, cross-linker, surfactant, and deionized water is prepared.

  • The tBHP and SFS solutions are prepared separately.

  • The pre-emulsion and the initiator solutions are fed into the reactor over a period of several hours.

  • After the feeds are complete, the reaction is allowed to continue for an additional hour to ensure high monomer conversion.

  • Samples are taken periodically to monitor conversion and polymer properties.

Protocol 2: Emulsion Polymerization using an Ammonium Persulfate (APS)/Ascorbic Acid (AA) Redox System

This protocol is based on general knowledge of redox-initiated polymerization.

Materials:

  • Monomer (e.g., methyl methacrylate)

  • Anionic surfactant

  • Deionized water

  • Ammonium persulfate (APS) solution (oxidizing agent)

  • Ascorbic acid (AA) solution (reducing agent)

  • Nitrogen gas

Procedure:

  • A batch emulsion polymerization is performed in a sealed reactor with continuous stirring and nitrogen purging.

  • The monomer, surfactant, and deionized water are charged to the reactor and heated to the desired reaction temperature (e.g., 40°C).

  • The APS and AA solutions are prepared separately.

  • The initiator solutions are then added to the reactor to start the polymerization.

  • The reaction is monitored for conversion over time.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the fundamental processes involved in redox-initiated polymerization.

Redox_Initiation_Mechanism cluster_reducing Reducing Agent Side cluster_oxidizing Oxidizing Agent Side Reducing_Agent This compound (HOCH₂SO₂⁻Na⁺) Sulfoxylate Sulfoxylate Anion (SO₂²⁻) Reducing_Agent->Sulfoxylate Dissociation Sulfate_Radical Sulfate Radical Anion (SO₄⁻•) Sulfoxylate->Sulfate_Radical Redox Reaction Oxidizing_Agent Persulfate (S₂O₈²⁻) Monomer_Initiation Monomer (M) -> Growing Polymer Chain (P•) Sulfate_Radical->Monomer_Initiation Initiation

Caption: Redox initiation mechanism of this compound with a persulfate oxidizer.

Experimental_Workflow Start Start Prepare_Solutions Prepare Monomer Emulsion, Oxidizer, and Reducer Solutions Start->Prepare_Solutions Reactor_Setup Charge Reactor with Seed Latex (for seeded polymerization) Prepare_Solutions->Reactor_Setup Purge Purge Reactor with Nitrogen Reactor_Setup->Purge Heat Heat to Polymerization Temperature Purge->Heat Feed Feed Pre-emulsion and Initiator Solutions Heat->Feed Polymerize Maintain Temperature and Stirring Feed->Polymerize Hold Hold for Final Conversion Polymerize->Hold Cool Cool Reactor Hold->Cool Analyze Analyze Polymer Properties: Conversion, Particle Size, MW Cool->Analyze End End Analyze->End

Caption: General experimental workflow for seeded semibatch emulsion polymerization.

Conclusion

This compound is a versatile and effective reducing agent for redox-initiated polymerization, particularly in low-temperature applications. While it provides a good balance of reactivity and stability, newer alternatives like advanced sulfinic acid derivatives may offer faster and more complete monomer conversion. For applications where "green" chemistry is a priority, ascorbic acid presents a viable, bio-based alternative, though its performance may vary depending on the specific system. The choice of the optimal reducing agent will ultimately depend on the specific requirements of the polymerization, including desired polymer properties, reaction conditions, and cost considerations. This guide provides the foundational information to make an informed decision for your research and development needs.

References

A Comparative Guide to Disulfide Bond Reducing Agents: DTT vs. Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective reduction of disulfide bonds is a critical step in various protocols, from protein characterization to the production of therapeutic proteins. Dithiothreitol (DTT) has long been the gold standard for this purpose. This guide provides a detailed comparison of DTT with Sodium Hydroxymethanesulfinate, also known as Rongalite, another reducing agent, to assist in the selection of the appropriate reagent for specific experimental needs.

Overview of Dithiothreitol (DTT)

Dithiothreitol (DTT), or Cleland's reagent, is a highly effective and widely used reducing agent in biochemistry and molecular biology.[1][2] Its primary function is to reduce disulfide bonds in proteins and peptides, preventing the formation of both intramolecular and intermolecular disulfide linkages between cysteine residues.[1] This property is crucial for maintaining protein stability and function during various experimental procedures.[1]

DTT is a potent reducing agent with a redox potential of -0.33 V at pH 7.[3][4] Its reducing power is most effective at pH values above 7, as the thiolate form is the reactive species.[3][4]

Overview of this compound (Rongalite)

This compound, commercially known as Rongalite or sodium formaldehyde (B43269) sulfoxylate (B1233899), is a versatile and inexpensive reducing agent.[3][5] It is commonly used in the textile and paper industries as a bleaching agent and has applications in organic synthesis.[5][6] In chemical reactions, it serves as a source of the sulfoxylate anion (SO2²⁻).[2]

While it has been shown to promote the cleavage of disulfides for the synthesis of thioesters and selenoesters, detailed quantitative data on its efficacy for reducing disulfide bonds specifically in proteins is limited in publicly available literature.[1] Its mechanism of action is not fully understood but it is believed to act as a reducing agent by donating electrons.[2]

Comparative Data

Due to the limited availability of direct comparative studies on the efficacy of this compound for protein disulfide bond reduction in the scientific literature, a quantitative side-by-side comparison with DTT is challenging. The following table summarizes the known properties of both reagents.

FeatureDithiothreitol (DTT)This compound (Rongalite)
Chemical Formula C₄H₁₀O₂S₂CH₃NaO₃S
Common Applications Protein disulfide bond reduction, enzyme activity preservation, preventing protein aggregation, RNA isolation.[1]Industrial bleaching agent, reducing agent in vat dyeing, redox polymerization initiator, organic synthesis.[2][5]
Mechanism of Action Thiol-disulfide exchange, forming a stable six-membered ring with an internal disulfide bond.[3][4]Not fully understood; acts as a source of the reducing sulfoxylate ion (SO₂²⁻).[2]
Optimal pH > 7[3][4]Stable in alkaline environments, decomposes in acidic medium.[2]
Redox Potential -0.33 V at pH 7[3][4]Not widely reported for biochemical applications.
Advantages High reduction efficiency, well-characterized mechanism, widely used and documented.Inexpensive, stable in alkaline conditions.[2][6]
Limitations Less stable, can be sensitive to air oxidation, pungent odor.Limited data on protein disulfide reduction efficacy, mechanism not fully elucidated, potential release of formaldehyde.[2]

Reaction Mechanisms and Experimental Workflows

DTT Disulfide Bond Reduction Mechanism

DTT reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The first step involves the formation of a mixed disulfide intermediate. The second thiol group of DTT then attacks this intermediate, leading to the formation of a stable six-membered ring (oxidized DTT) and the reduced disulfide bond.

DTT_Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH + Protein-SH Protein_SS->Mixed_Disulfide + DTT-(SH)₂ DTT_SH DTT-(SH)₂ Reduced_Protein 2 x Protein-SH Mixed_Disulfide->Reduced_Protein Intramolecular attack Oxidized_DTT Oxidized DTT (cyclic)

Mechanism of disulfide bond reduction by DTT.
This compound Decomposition

This compound is stable in alkaline conditions but decomposes in acidic environments to release the reducing sulfoxylate ion and formaldehyde.

Rongalite_Decomposition Rongalite This compound (HOCH₂SO₂Na) Products Sulfoxylate (SO₂²⁻) + Formaldehyde (CH₂O) + Na⁺ Rongalite->Products + H⁺ Acid H⁺

Decomposition of this compound.

Experimental Protocol: Comparing Reducing Agent Efficacy

To objectively evaluate the efficacy of different reducing agents, a standardized experimental protocol is essential. The following workflow outlines a general procedure for comparing the reduction of a model protein's disulfide bonds.

Experimental_Workflow start Start: Prepare Protein Solution (e.g., Insulin, BSA) add_reducing_agent Add Reducing Agent (DTT or this compound) at various concentrations start->add_reducing_agent incubate Incubate at Controlled Temperature and Time add_reducing_agent->incubate stop_reaction Stop Reaction (e.g., Alkylation with Iodoacetamide) incubate->stop_reaction analyze Analyze Free Thiols (e.g., Ellman's Reagent Assay) stop_reaction->analyze data_analysis Data Analysis and Comparison (Quantify reduction efficiency) analyze->data_analysis end End data_analysis->end

Workflow for comparing reducing agent efficacy.

Methodology:

  • Protein Preparation: Prepare a stock solution of a protein with known disulfide bonds (e.g., bovine serum albumin or insulin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reduction Reaction: Aliquot the protein solution and add varying concentrations of the reducing agents (DTT and this compound) to be tested.

  • Incubation: Incubate the reactions at a set temperature (e.g., 37°C) for different time points to assess reaction kinetics.

  • Alkylation: Stop the reduction reaction by adding an alkylating agent, such as iodoacetamide, which will covalently modify the newly formed free thiol groups and prevent re-oxidation.

  • Quantification of Free Thiols: Determine the extent of disulfide bond reduction by quantifying the number of free thiol groups using a colorimetric assay, such as the Ellman's reagent (DTNB) assay.

  • Data Analysis: Plot the number of free thiols generated against the concentration of the reducing agent and time to compare the efficiency and kinetics of DTT and this compound.

Conclusion

DTT remains a well-characterized and highly effective reducing agent for disulfide bonds in proteins, with a wealth of supporting literature and established protocols. Its mechanism is understood, and its performance is predictable under defined conditions.

This compound is an inexpensive and potent reducing agent with established industrial applications. While it has been shown to cleave disulfide bonds in the context of organic synthesis, its efficacy and suitability for reducing disulfide bonds in proteins for biochemical applications are not well-documented in publicly available research. The lack of quantitative data and a clear understanding of its mechanism in a biological context makes it a less conventional choice for protein research compared to DTT.

For researchers requiring reliable and reproducible disulfide bond reduction in proteins, DTT is the recommended choice based on the current body of scientific evidence. Further research is needed to fully evaluate the potential of this compound as a viable alternative in protein biochemistry. When considering alternatives to DTT, researchers might also explore other well-characterized reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP), which offers advantages like being odorless and effective over a wider pH range.

References

advantages of Sodium hydroxymethanesulfinate over other reducing agents in vat dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of vat dyeing, the choice of reducing agent is paramount to achieving vibrant, long-lasting coloration while maintaining environmental responsibility. While sodium dithionite (B78146), commonly known as sodium hydrosulfite, has traditionally been the go-to reducing agent, sodium hydroxymethanesulfinate (also known as Rongalite) is emerging as a superior alternative, offering enhanced stability, improved dyeing performance, and a more favorable environmental profile. This guide provides an objective comparison of these two reducing agents, supported by experimental data, to assist researchers and textile industry professionals in making informed decisions.

Performance Comparison: this compound vs. Sodium Dithionite

A comprehensive analysis of key performance indicators reveals the distinct advantages of this compound over sodium dithionite in vat dyeing processes.

Performance MetricThis compound (Rongalite)Sodium Dithionite (Sodium Hydrosulfite)Key Advantages of this compound
Chemical Stability High stability in alkaline solutions and at elevated temperatures.[1]Unstable in aqueous solutions, especially at higher temperatures and in the presence of air.[2][3]Greater process control, reduced consumption of reducing agent, and more consistent dyeing results.
Reduction Potential Provides a controlled and steady reduction potential.High initial reduction potential that can decrease rapidly.[4][5]Prevents over-reduction of the dye, leading to better shade reproducibility and avoiding dullness.
Color Yield (K/S Value) Comparable or higher color strength.High, but can be inconsistent due to instability.More efficient use of dyestuff and deeper, more consistent shades.
Fastness Properties Excellent wash, light, and rubbing fastness.Good to excellent, but can be compromised by inconsistent reduction.Ensures the longevity and durability of the dyed fabric's color.
Environmental Impact Lower contribution to Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in wastewater.A significant contributor to high BOD and COD levels in effluent due to the formation of sulfite (B76179) and sulfate (B86663) byproducts.[6]Reduced environmental pollution and lower wastewater treatment costs.

Experimental Protocols

To substantiate the comparative data, the following are detailed methodologies for key experiments used to evaluate the performance of reducing agents in vat dyeing.

Determination of Reduction Potential

Objective: To measure and compare the reduction potential of dyeing baths containing this compound and sodium dithionite over time.

Apparatus:

  • pH/mV meter with a platinum-calomel combined electrode

  • Beakers

  • Magnetic stirrer and stir bars

  • Water bath for temperature control

Procedure:

  • Prepare two separate dye baths, each containing the vat dye, sodium hydroxide, and the respective reducing agent (this compound or sodium dithionite) according to a standard recipe.

  • Maintain the temperature of the dye baths at the desired level (e.g., 60°C) using the water bath.

  • Immerse the calibrated platinum-calomel electrode into the first dye bath.

  • Record the reduction potential (in millivolts) at regular intervals (e.g., every 5 minutes) for the duration of a typical dyeing cycle (e.g., 60 minutes) while continuously stirring the solution.

  • Repeat the measurement process for the second dye bath containing the other reducing agent.

  • Plot the reduction potential as a function of time for both reducing agents to compare their stability and reduction profiles.

Evaluation of Color Strength (K/S Value) and Fastness Properties

Objective: To assess the color yield and fastness of cotton fabric dyed using this compound and sodium dithionite.

Apparatus:

  • Laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Crockmeter for rubbing fastness testing

  • Light fastness tester

Procedure:

  • Dyeing:

    • Prepare two identical cotton fabric samples.

    • Conduct vat dyeing in two separate baths, one with this compound and the other with sodium dithionite, following a standardized procedure for dye concentration, alkali, temperature, and time.

    • After dyeing, rinse, oxidize, soap, and dry the fabric samples.

  • Color Strength (K/S) Measurement:

    • Measure the reflectance of the dyed fabrics at the wavelength of maximum absorption using a spectrophotometer.

    • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric.

  • Wash Fastness Test (AATCC Test Method 61):

    • Subject the dyed fabric samples to accelerated laundering in a Launder-Ometer.

    • Evaluate the color change of the samples and the staining of an adjacent multifiber fabric using the gray scales.

  • Rubbing Fastness Test (AATCC Test Method 8):

    • Assess the amount of color transferred from the dyed fabric to a standard white cotton cloth under dry and wet conditions using a Crockmeter.

    • Evaluate the staining on the white cloth using the gray scale for staining.

  • Light Fastness Test (AATCC Test Method 16):

    • Expose the dyed fabric samples to a controlled artificial light source that simulates natural sunlight for a specified period.

    • Evaluate the color change of the exposed samples against an unexposed sample using the blue wool standards.

Assessment of Environmental Impact (BOD and COD)

Objective: To determine the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of the effluent from vat dyeing processes using the two different reducing agents.

Apparatus:

  • BOD bottles

  • Incubator (for BOD test)

  • COD reactor and spectrophotometer

  • Standard reagents for BOD and COD analysis

Procedure:

  • Effluent Collection:

    • Collect wastewater samples from the dyeing baths after the completion of the dyeing cycles for both this compound and sodium dithionite.

  • BOD Test (5-Day BOD):

    • Dilute the wastewater samples with specially prepared dilution water.

    • Measure the initial dissolved oxygen (DO) of the diluted samples.

    • Incubate the samples in the dark at 20°C for 5 days.

    • After incubation, measure the final DO.

    • Calculate the BOD as the difference between the initial and final DO levels, adjusted for dilution.[7]

  • COD Test:

    • Add a strong oxidizing agent (potassium dichromate) to the wastewater samples in a sealed tube.

    • Digest the samples in a COD reactor at a high temperature (e.g., 150°C).[8]

    • Measure the amount of oxidant consumed using a spectrophotometer.[8][9]

    • Calculate the COD based on the amount of oxidant consumed.[9]

Visualizing the Vat Dyeing Process

The following diagrams illustrate the logical workflow of the vat dyeing process and the critical role of the reducing agent.

VatDyeingProcess cluster_reduction Reduction Step cluster_dyeing Dyeing Step cluster_oxidation Oxidation Step InsolubleDye Insoluble Vat Dye Pigment ReducingAgent Reducing Agent (e.g., this compound) LeucoDye Soluble Leuco-Vat Dye InsolubleDye->LeucoDye + Reducing Agent + Alkali Alkali Alkali (NaOH) Fiber Cellulosic Fiber (e.g., Cotton) DyedFiber Fiber with Absorbed Leuco Dye LeucoDye->DyedFiber Diffusion into Fiber OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂) FinalDyedFiber Insoluble Dye Trapped in Fiber DyedFiber->FinalDyedFiber + Oxidizing Agent

Caption: Workflow of the vat dyeing process.

This guide demonstrates that this compound offers significant advantages in stability, process control, and environmental impact compared to sodium dithionite, making it a more effective and sustainable choice for modern vat dyeing applications.

References

A Comparative Guide to the Reducing Power of Sodium Hydroxymethanesulfinate and Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comprehensive, data-driven comparison of two widely used reducing agents: Sodium Hydroxymethanesulfinate (also known as Rongalite) and Sodium Borohydride (B1222165).

At a Glance: Key Physicochemical and Reductive Properties

PropertyThis compound (Rongalite)Sodium Borohydride
Chemical Formula NaHOCH₂SO₂NaBH₄
Molar Mass 118.09 g/mol 37.83 g/mol
Appearance White crystalline solidWhite crystalline powder
Primary Reducing Species Sulfoxylate (B1233899) ion (SO₂²⁻)Hydride ion (H⁻)
Reduction Potential -1080 mV (85% purity), -1340 mV (99% purity)[1]Not typically expressed as a standard reduction potential in aqueous solution due to reaction with water.
Solubility Soluble in water.[2]Soluble in water, alcohols, and some ethers.[3]
Stability Stable in alkaline solutions; decomposes in acidic media.[4]Stable in dry air and aprotic solvents; decomposes in the presence of moisture and acidic conditions.[3]

Quantitative Analysis of Reducing Power: A Comparative Overview

The reducing capacity of both agents can be quantified to ensure consistency and efficiency in chemical reactions. A common method for this is redox titration.

Experimental Protocols for Determining Reducing Capacity

1. Iodometric Titration of Sodium Borohydride

This method is based on the reaction of sodium borohydride with an excess of iodine in an alkaline medium. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate (B1220275).

  • Principle: BH₄⁻ + 4I₂ + 8OH⁻ → B(OH)₄⁻ + 8I⁻ + 4H₂O I₂ (excess) + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Procedure Outline:

    • A known mass of sodium borohydride is dissolved in a sodium hydroxide (B78521) solution.

    • A standardized solution of iodine is added in excess.

    • The solution is acidified, and the excess iodine is titrated with a standard sodium thiosulfate solution using a starch indicator.

    • The amount of sodium borohydride is calculated from the amount of iodine consumed.

2. Quantitative Analysis of this compound

A common method for the quantitative analysis of this compound is through redox titration with an oxidizing agent like potassium permanganate (B83412) or iodine. Ion-pair chromatography is another method for its determination.[2]

  • Principle (Iodometric Titration): HOCH₂SO₂⁻ + I₂ + 2H₂O → HOCH₂SO₃⁻ + 2I⁻ + 2H⁺

  • Procedure Outline:

    • A known mass of this compound is dissolved in deionized water.

    • The solution is titrated with a standardized iodine solution in the presence of a starch indicator.

    • The endpoint is indicated by the appearance of a persistent blue color.

    • The reducing capacity is calculated based on the stoichiometry of the reaction.

Performance Comparison in Chemical Reductions

The choice between this compound and sodium borohydride often hinges on the desired chemoselectivity—the ability to reduce one functional group in the presence of others.

Chemoselectivity and Substrate Scope
Functional GroupThis compound (Rongalite)Sodium Borohydride
Aldehydes Can reduce aromatic aldehydes.Highly Effective: Reduces to primary alcohols.[3]
Ketones Can reduce α-keto esters and α-keto amides.[1][5]Highly Effective: Reduces to secondary alcohols.[3]
Esters Generally not reduced.[5]Generally not reduced under mild conditions. Reactivity can be enhanced with additives.
Carboxylic Acids Not reduced.Not reduced.[6]
Amides Generally not reduced.[5]Not reduced.
Nitro Groups Can be used for the reduction of nitro groups.Generally not reduced. Reduction can be achieved in the presence of transition metal catalysts.[3]
Disulfide Bonds Effective: Used for the reductive cleavage of disulfide bonds.[1]Can reduce disulfides.
Halides Can be used for dehalogenation.[1]Generally does not reduce alkyl or aryl halides.
Supporting Experimental Data
SubstrateReducing AgentProductYieldReference
α-keto esterThis compoundα-hydroxy esterVery good yields[1][5]
4-NitroacetophenoneSodium Borohydride1-(4-Nitrophenyl)ethanol>90%[3]
Aromatic Nitro CompoundSodium Hydrosulfite (related to Rongalite)Aniline derivativeHigh[3]

Mechanistic Insights and Reaction Pathways

The differences in reactivity and selectivity between this compound and sodium borohydride stem from their distinct reaction mechanisms.

Sodium Borohydride: Hydride Transfer Mechanism

Sodium borohydride acts as a source of hydride ions (H⁻). The reduction of a ketone, for example, proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or alcohol) to yield the alcohol.

NaBH4_Mechanism ketone R-C(=O)-R' intermediate R-C(O⁻)(H)-R' ketone->intermediate Nucleophilic attack by H⁻ bh4 [BH4]⁻ alcohol R-CH(OH)-R' intermediate->alcohol Protonation solvent H-Solvent b_product [BH3(Solvent)] solvent_anion Solvent⁻

Mechanism of ketone reduction by sodium borohydride.

This compound: Generation of Sulfoxylate

This compound serves as a stable source of the highly reactive sulfoxylate ion (SO₂²⁻), which is the primary reducing species.[1][2][4] The generation of this ion is typically achieved under specific conditions, such as in an acidic medium. The reduction can proceed through a radical mechanism, particularly in the case of α-keto esters and amides.[1][5]

Rongalite_Mechanism rongalite Na⁺[HOCH₂SO₂]⁻ sulfoxylate [SO₂]²⁻ rongalite->sulfoxylate Decomposition acid H⁺ product Reduced Product (R-H) sulfoxylate->product Reduction formaldehyde CH₂O substrate Substrate (R-X) oxidized_sulfur Oxidized Sulfur Species

Generation of the active reducing species from this compound.

Conclusion

Both this compound and sodium borohydride are valuable reducing agents in the chemist's toolkit, each with its own distinct advantages.

  • Sodium Borohydride is a well-established, mild, and highly selective reagent for the reduction of aldehydes and ketones. Its reactivity can be modulated with additives, expanding its utility.

  • This compound (Rongalite) offers a unique reactivity profile, particularly for the chemoselective reduction of α-keto esters and amides, as well as for the cleavage of disulfide bonds and dehalogenation reactions. Its ability to act as a source of the potent sulfoxylate ion makes it a powerful tool for specific synthetic transformations.

The choice between these two reagents will ultimately depend on the specific functional groups present in the substrate and the desired outcome of the reduction. For professionals in drug development and chemical research, a thorough understanding of the quantitative reducing power and chemoselectivity of these reagents is crucial for the efficient and successful synthesis of target molecules.

References

performance evaluation of Rongalite in green chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rongalite with Alternative Reducing Agents, Supported by Experimental Data.

In the ever-evolving landscape of green chemistry, the pursuit of efficient, cost-effective, and environmentally benign reagents is paramount. Rongalite, a trade name for sodium hydroxymethanesulfinate, has emerged as a versatile and powerful reducing agent with numerous applications in organic synthesis. This guide provides a comprehensive performance evaluation of Rongalite in key green chemistry applications, offering an objective comparison with common alternatives such as sodium dithionite (B78146) and sodium borohydride (B1222165).

Performance Comparison of Reducing Agents

The efficacy of a reducing agent is measured by several factors, including yield, reaction time, temperature, and its environmental footprint. Below is a comparative analysis of Rongalite against sodium dithionite and sodium borohydride in representative chemical transformations.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Reducing AgentReaction ConditionsYield (%)Reaction TimeKey Advantages & Disadvantages
Rongalite Varies (e.g., with Te catalyst in aq. NaOH)85-98%[1]VariesAdvantages: High yields, mild conditions, can be highly chemoselective.[1] Disadvantages: May require a catalyst for some applications.
Sodium Dithionite Varies (e.g., in aqueous or biphasic systems)Generally >90%[2]1 hour[2]Advantages: Inexpensive and effective.[3] Disadvantages: Stability issues in acidic and neutral solutions, can generate sulfite (B76179) byproducts.
Sodium Borohydride Typically in alcoholic solventsNot typically used for nitroarenes-Disadvantages: Generally not effective for the reduction of nitro groups to amines.
Debromination of Vicinal Dibromides

The removal of bromine atoms from adjacent carbons is a crucial step in the synthesis of alkenes and as a protecting group strategy.

Reducing AgentReaction ConditionsYield (%)Key Advantages & Disadvantages
Rongalite with Tellurium in aq. NaOH, Room Temp80-91%[4]Advantages: Mild reaction conditions, high yields, good functional group tolerance.[4]
Zinc Powder in Acetic Acid, MicrowaveHigh Yields[5]Advantages: Rapid reaction times with microwave irradiation. Disadvantages: Requires a metal and acidic conditions.
Sodium Iodide in AcetoneVariesAdvantages: Common and readily available reagent. Disadvantages: Can sometimes lead to side reactions.

Green Chemistry Metrics: A Quantitative Look

To objectively assess the "greenness" of these reducing agents, we can utilize established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.

E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.

Here is a calculated comparison for the reduction of nitrobenzene (B124822) to aniline:

Reducing AgentReactionAtom Economy (%)E-Factor (approx.)
Rongalite C₆H₅NO₂ + 3NaHOCH₂SO₂ → C₆H₅NH₂ + 3CH₂O + 3NaHSO₃~35%High (due to byproducts)
Sodium Dithionite C₆H₅NO₂ + 3Na₂S₂O₄ + 4H₂O → C₆H₅NH₂ + 6NaHSO₃~27%High (due to byproducts)
Catalytic Hydrogenation (H₂/Pd-C) C₆H₅NO₂ + 3H₂ → C₆H₅NH₂ + 2H₂O~72%[6]Low (water is the only byproduct)

Note: The calculations for Rongalite and sodium dithionite are simplified and do not account for all possible side reactions and byproducts. The E-factor for these reactions would be significantly influenced by the disposal and treatment of the sulfur-containing waste streams.

While catalytic hydrogenation exhibits a superior atom economy, Rongalite and sodium dithionite are often preferred for their operational simplicity and avoidance of high-pressure hydrogen gas, particularly in laboratory settings and for specific chemoselective reductions.

Environmental and Safety Profile

A crucial aspect of green chemistry is the inherent safety and environmental impact of the reagents used.

Reducing AgentKey Safety and Environmental Considerations
Rongalite (this compound) Toxicity: May be harmful if swallowed and is suspected of causing genetic defects.[3] Environmental: Decomposes to release formaldehyde (B43269) and sulfur dioxide under certain conditions.[7]
Sodium Dithionite (Sodium Hydrosulfite) Toxicity: Harmful if swallowed.[8][9] Environmental: Self-heating and may catch fire.[8] Contact with acids liberates toxic gas.[9] Can contribute to sulfur pollution in wastewater.
Sodium Borohydride Toxicity: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[10][11][12] Environmental: Reacts violently with water to release flammable gases.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol 1: Reductive N-Formylation of Nitroarenes using Rongalite

This procedure details the dual role of Rongalite as both a reductant and a C1 building block.

General Procedure:

  • To a 35 mL oven-dried reaction tube equipped with a magnetic stir bar, add the nitroarene (0.20 mmol), Rongalite (0.60 mmol), and DMSO (2.0 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding N-aryl formamide.

Signaling Pathways and Experimental Workflows in DOT Language

Visual representations of reaction mechanisms and workflows can significantly enhance understanding. The following diagrams are generated using Graphviz (DOT language).

Reaction Mechanism: Proposed Radical Pathway for Nitroarene Reduction by Rongalite

G cluster_initiation Initiation cluster_propagation Propagation Rongalite Rongalite (NaHOCH₂SO₂) SO2_radical Sulfoxylate Radical Anion (•SO₂⁻) Rongalite->SO2_radical Decomposition Nitroarene Ar-NO₂ SO2_radical->Nitroarene Single Electron Transfer (SET) Nitro_radical Ar-NO₂•⁻ Nitroarene->Nitro_radical Nitroso Ar-NO Nitro_radical->Nitroso Further Reduction & Protonation Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Further Reduction & Protonation Amine Ar-NH₂ Hydroxylamine->Amine Final Reduction G start Start prepare_solutions Prepare Aqueous Solutions: 1. Silver Nitrate (AgNO₃) 2. Rongalite start->prepare_solutions mix_reactants Mix AgNO₃ and Rongalite solutions under vigorous stirring prepare_solutions->mix_reactants observe_change Observe Color Change (Yellow to Brownish-Black) mix_reactants->observe_change characterization Characterize Nanoparticles: - UV-Vis Spectroscopy - TEM/SEM - XRD observe_change->characterization end End characterization->end

References

assessing the stability of Sodium hydroxymethanesulfinate against other sulfinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for ensuring the reproducibility and success of their experiments. This guide provides a comprehensive comparison of the stability of Sodium Hydroxymethanesulfinate (also known as Rongalite) against other common sulfinic acid derivatives, supported by available data and detailed experimental protocols for stability assessment.

This compound is a powerful reducing agent and a source of the sulfoxylate (B1233899) anion, finding applications in various chemical syntheses and industrial processes. However, its stability profile, particularly in solution, is a critical factor that requires careful consideration. This guide aims to provide a clear and objective assessment of its stability relative to other sulfinic acid derivatives such as thiourea (B124793) dioxide, sodium benzenesulfinate (B1229208), and sodium p-toluenesulfinate.

Comparative Stability Analysis

The stability of sulfinic acid derivatives is influenced by factors such as pH, temperature, and the presence of oxidizing agents. The following table summarizes the available quantitative and qualitative data on the stability of this compound and its counterparts.

CompoundChemical FormulaDecomposition Rate/ConditionsKey Stability Characteristics
This compound HOCH₂SO₂NaEffective rate coefficient of 1.1 × 10⁻⁵ s⁻¹ at 25°C and pH 5.6 in aqueous solution.[1]Stable in alkaline aqueous solutions but decomposes rapidly in acidic media.[2] Sensitive to oxygen; decomposition in air occurs in three stages.[1]
Thiourea Dioxide (NH₂)₂CSO₂Generally more stable than this compound in acidic and neutral aqueous solutions.Unstable in alkaline solutions. Considered a stable compound in its solid form and in cold aqueous solutions.[3][4]
Sodium Benzenesulfinate C₆H₅SO₂NaGenerally considered one of the more stable sulfinic acid salts.Relatively stable in solid form and in neutral or alkaline solutions under ambient conditions.
Sodium p-Toluenesulfinate CH₃C₆H₄SO₂NaMore stable than many aliphatic sulfinic acid salts.Similar to sodium benzenesulfinate, it exhibits good stability in solid form and in neutral to alkaline solutions.
Sodium Hydrosulfite (Dithionite) Na₂S₂O₄Unstable storage life in powdered form and rapid decomposition in aqueous solutions.Highly sensitive to moisture and air, posing a risk of ignition.

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Decomposition Kinetics using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of this compound and other sulfinic acid derivatives to determine their decomposition rates under specific conditions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: A suitable buffer system, such as a phosphate (B84403) buffer, with an organic modifier like acetonitrile. The exact composition and gradient may need to be optimized for the specific derivatives being analyzed.

  • Standards of this compound, thiourea dioxide, sodium benzenesulfinate, and sodium p-toluenesulfinate.

  • Forced degradation reagents: Hydrochloric acid (for acidic conditions), sodium hydroxide (B78521) (for alkaline conditions), and hydrogen peroxide (for oxidative conditions).

2. Sample Preparation:

  • Prepare stock solutions of each sulfinic acid derivative in a suitable solvent (e.g., deionized water for salts) at a known concentration.

  • For stability studies, dilute the stock solutions to a working concentration in the desired buffer (e.g., pH 4, 7, and 9) and store them under controlled temperature and light conditions.

  • For forced degradation studies, treat the sample solutions with acid, base, or oxidizing agent at a specified temperature for a defined period.

3. Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength optimized for the specific analytes).

4. Data Analysis:

  • Inject samples at regular intervals and record the peak areas of the parent compounds.

  • Plot the concentration of each compound as a function of time.

  • Determine the order of the decomposition reaction and calculate the rate constant (k) and half-life (t₁/₂) for each compound under the tested conditions.

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal stability and decomposition profile of solid sulfinic acid derivatives.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) capable of controlled heating in an inert atmosphere.

2. Sample Preparation:

  • Place a small, accurately weighed amount (5-10 mg) of the finely powdered sample into a TGA crucible (e.g., alumina (B75360) or platinum).

3. TGA Parameters:

  • Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Rate: A linear heating rate, typically 10°C/min.

  • Temperature Range: From ambient temperature to a temperature beyond the expected decomposition point (e.g., 30°C to 600°C).

4. Data Analysis:

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.

  • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

  • Compare the TGA profiles of different sulfinic acid derivatives to assess their relative thermal stabilities.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC-based kinetic analysis and TGA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions dilute Dilute to Working Concentration in Buffers (pH 4, 7, 9) stock->dilute stress Forced Degradation (Acid, Base, Oxidant) stock->stress hplc Inject Samples into HPLC dilute->hplc Stability Samples stress->hplc Degraded Samples detect UV Detection hplc->detect plot Plot Concentration vs. Time detect->plot calc Calculate Rate Constant (k) and Half-life (t½) plot->calc

HPLC-based kinetic analysis workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load tga Heat in Inert Atmosphere (e.g., N₂) at 10°C/min load->tga record Record Weight Loss vs. Temperature tga->record plot Plot TGA and DTG Curves record->plot determine Determine Onset and Peak Decomposition Temperatures plot->determine

Thermogravimetric Analysis (TGA) workflow.

Conclusion

The stability of this compound is highly dependent on the pH of the solution, showing good stability in alkaline conditions but rapid degradation in acidic environments. In comparison, thiourea dioxide offers greater stability in acidic to neutral solutions but is unstable under alkaline conditions. Aromatic sulfinate salts like sodium benzenesulfinate and sodium p-toluenesulfinate generally exhibit superior stability in both solid form and in solution. The choice of a suitable sulfinic acid derivative should, therefore, be guided by the specific requirements of the application, particularly the pH and temperature of the reaction medium. The provided experimental protocols offer a robust framework for researchers to perform their own detailed stability assessments, ensuring the selection of the most appropriate reagent for their work.

References

A Comparative Guide to the Cost-Effectiveness of Rongalite in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rongalite (sodium formaldehyde (B43269) sulfoxylate) with its primary alternatives, sodium hydrosulfite (also known as sodium dithionite) and thiourea (B124793) dioxide, in key industrial applications. The focus is on providing a clear, data-driven analysis of their comparative cost-effectiveness, performance, environmental impact, and safety profiles to aid in informed decision-making for research and industrial processes.

Executive Summary

Rongalite has long been a staple reducing and bleaching agent in industries such as textiles and pulp and paper. However, increasing environmental and safety concerns, coupled with the emergence of viable alternatives, necessitate a thorough evaluation of its continued use. This guide demonstrates that while Rongalite remains a cost-effective option in certain contexts, alternatives like sodium hydrosulfite and particularly thiourea dioxide offer compelling advantages in terms of performance, stability, and environmental safety, which can translate to better overall cost-effectiveness in many modern industrial settings.

Comparative Analysis of Reducing Agents

The primary function of Rongalite and its alternatives in many industrial processes is their role as powerful reducing agents. Their effectiveness is crucial in applications like vat dyeing and discharge printing in the textile industry, and in the bleaching of pulp in the paper industry.

Performance Comparison

The performance of these reducing agents can be assessed based on their reducing power, stability, and the quality of the final product.

FeatureRongalite (Sodium Formaldehyde Sulfoxylate)Sodium Hydrosulfite (Sodium Dithionite)Thiourea Dioxide
Reducing Potential StrongStrong, but unstableVery strong and stable
Stability in Solution More stable than sodium hydrosulfite.[1]Unstable, especially in the presence of air and at higher temperatures, leading to rapid decomposition.[2][3]Stable in solid form and in cold aqueous solutions, with a longer shelf life.[4]
Performance in Textiles Effective in discharge printing and vat dyeing, producing good color fastness.[5]Widely used in vat dyeing but requires careful control of dyeing conditions due to instability.[2][3]Considered five times stronger than sodium hydrosulfite, allowing for lower usage rates. Excellent for discharge printing and color stripping.[6]
Performance in Pulp & Paper Used for bleaching wood pulp.[7]A common bleaching agent for mechanical pulps, but brightness can revert.Effective for enhancing brightness in mechanical and recycled pulp, working well in neutral to slightly alkaline conditions.
Cost-Effectiveness Analysis

A direct comparison of the per-kilogram cost of these chemicals does not provide a complete picture of their cost-effectiveness. A more accurate assessment includes factors such as the required dosage for a specific outcome, process efficiency, and waste treatment costs.

ChemicalPrice Range (per Ton, USD)Key Cost-Effectiveness Factors
Rongalite $1,800 - $2,700Lower upfront cost compared to thiourea dioxide.[8]
Sodium Hydrosulfite $700 - $1,800Lowest upfront cost. However, its instability can lead to higher consumption rates to achieve desired results.
Thiourea Dioxide Higher than Rongalite and Sodium HydrosulfiteDespite a higher initial price, it is often more economical in use due to its higher strength, requiring significantly lower dosages (reportedly 1/4 to 1/5th that of sodium hydrosulfite).[9] Its stability also reduces waste.

Note: Prices are indicative and can vary based on supplier, purity, and market conditions.

Environmental and Safety Profile

The environmental and safety aspects of these chemicals are critical considerations in modern industrial practices.

AspectRongaliteSodium HydrosulfiteThiourea Dioxide
Environmental Impact Releases formaldehyde, a known carcinogen, upon decomposition. Contributes to Chemical Oxygen Demand (COD) in wastewater.Decomposes to form sulfites and sulfates, contributing to the COD and Biochemical Oxygen Demand (BOD) of effluents.[10][11]Considered more environmentally friendly and biodegradable.[9] Does not increase wastewater pollution load to the same extent as sulfur-based alternatives.
Workplace Safety Suspected of causing genetic defects and damaging fertility.[12] Releases very toxic gas upon contact with acids.[12]Can self-ignite in contact with moisture. Releases irritating sulfurous gases upon decomposition.[9]More stable and does not pose the same flammability risk in contact with water as sodium hydrosulfite.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of these reducing agents. Below are representative experimental protocols for key industrial applications.

Vat Dyeing of Cotton Fabric with Sodium Hydrosulfite

Objective: To dye cotton fabric with a vat dye using sodium hydrosulfite as the reducing agent.

Materials:

  • 100% Cotton fabric

  • Vat dye (e.g., C.I. Vat Green 1)

  • Sodium hydroxide (B78521) (Caustic soda)

  • Sodium hydrosulfite (85-90% purity)

  • Glacial acetic acid

  • Soap solution

  • Distilled water

Procedure:

  • Preparation of Dyebath: Prepare a dyebath with a liquor ratio of 1:20 (fabric weight:water volume).

  • Vatting:

    • Paste the required amount of vat dye with a small amount of water.

    • Add the dye paste to the dyebath.

    • Add the required amount of sodium hydroxide and run for 10 minutes.

    • Add the required amount of sodium hydrosulfite.

    • Raise the temperature to 60°C and maintain for 20 minutes to ensure complete reduction of the dye (the solution should turn a clear, often yellowish-green, "leuco" state).[9][13]

  • Dyeing:

    • Immerse the pre-wetted cotton fabric in the dyebath.

    • Continue dyeing at 60°C for 45-60 minutes.[14]

  • Oxidation:

    • Remove the fabric from the dyebath and expose it to air for 10-15 minutes to allow for oxidation. The original color of the dye will reappear.

    • Alternatively, treat the fabric in a bath containing an oxidizing agent like hydrogen peroxide or sodium perborate.

  • Soaping:

    • Rinse the fabric thoroughly.

    • Treat the fabric in a soap solution (2 g/L) at boiling temperature for 15-20 minutes to remove unfixed dye and improve fastness properties.[9]

  • Final Rinsing and Drying:

    • Rinse the fabric with hot and then cold water.

    • Dry the fabric.

Diagram of Vat Dyeing Process:

VatDyeing cluster_vatting Vatting (Reduction) cluster_dyeing Dyeing cluster_oxidation Oxidation VatDye Insoluble Vat Dye NaOH NaOH (Alkali) LeucoDye Soluble Leuco-Dye VatDye->LeucoDye + NaOH + Hydrosulfite Hydrosulfite Sodium Hydrosulfite (Reducing Agent) Fabric Cotton Fabric DyedFabric Fabric with Absorbed Leuco-Dye LeucoDye->DyedFabric Absorption Air Air (O2) or Oxidizing Agent FinalFabric Fabric with Insoluble Vat Dye DyedFabric->FinalFabric + O2

Caption: Workflow of the vat dyeing process for cotton fabric.

Discharge Printing on Cotton with Rongalite

Objective: To create a white discharge print on a reactive-dyed cotton fabric using Rongalite.

Materials:

  • Reactive-dyed 100% cotton fabric

  • Rongalite C (Sodium Formaldehyde Sulfoxylate)

  • Thickener (e.g., Sodium Alginate)

  • Urea (B33335)

  • Glycerin

  • Sodium Carbonate

  • Titanium Dioxide (for white discharge)

  • Distilled water

Procedure:

  • Preparation of the Discharge Paste:

    • Prepare a stock thickening paste using sodium alginate and water.

    • To the thickener, add urea and glycerin and mix well.

    • In a separate container, dissolve Rongalite C in a small amount of warm water.

    • Slowly add the dissolved Rongalite C to the thickener paste while stirring continuously.

    • For a white discharge, add titanium dioxide to the paste and mix until a homogenous consistency is achieved.

  • Printing:

    • Apply the discharge paste to the dyed fabric using a screen or block printing method.

  • Drying:

    • Dry the printed fabric thoroughly at a low temperature (below 100°C) to avoid premature decomposition of the Rongalite.

  • Steaming:

    • Steam the dried fabric at 102-105°C for 8-10 minutes in a steamer. This step activates the Rongalite to destroy the dye molecules in the printed areas.[5]

  • Washing and Soaping:

    • Rinse the fabric thoroughly in cold water to remove the thickener and chemicals.

    • Soap the fabric at a high temperature (around 90°C) to remove any residual by-products and achieve a clear white.

  • Final Rinsing and Drying:

    • Rinse the fabric with hot and then cold water.

    • Dry the fabric.

Diagram of Discharge Printing Process:

DischargePrinting DyedFabric Dyed Cotton Fabric PrintPaste Prepare Discharge Paste (Rongalite + Thickener) Printing Apply Paste (Screen/Block Print) PrintPaste->Printing Drying Dry Fabric (<100°C) Printing->Drying Steaming Steam Fabric (102-105°C) Drying->Steaming Washing Wash and Soap Steaming->Washing FinalProduct Discharge Printed Fabric Washing->FinalProduct

Caption: Workflow for discharge printing on cotton fabric using Rongalite.

Conclusion

The choice between Rongalite, sodium hydrosulfite, and thiourea dioxide for industrial applications is not straightforward and depends on a variety of factors including the specific application, cost constraints, performance requirements, and environmental and safety regulations.

  • Sodium Hydrosulfite remains a popular choice due to its low initial cost, but its instability and environmental concerns may lead to higher overall costs in terms of consumption and wastewater treatment.

  • Rongalite offers better stability than sodium hydrosulfite but comes with the significant drawback of releasing formaldehyde, a major health and environmental concern.

  • Thiourea Dioxide emerges as a strong contender, particularly for industries focused on sustainability and high performance. Its high reducing power, stability, and more favorable environmental profile can lead to lower consumption, less waste, and a safer working environment, potentially offsetting its higher upfront cost.

For researchers and professionals in drug development, where precision, stability, and safety are paramount, thiourea dioxide may be the most suitable choice despite its cost. For large-scale industrial applications, a thorough cost-in-use analysis that considers all aspects of the process is essential to determine the most cost-effective and sustainable option.

References

Safety Operating Guide

Safe Disposal of Sodium Hydroxymethanesulfinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Sodium hydroxymethanesulfinate, also known as Rongalite, requires careful management due to its potential health hazards and chemical reactivity. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] It can also cause serious eye and skin irritation, as well as respiratory irritation.[3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves.
Eye Protection Tightly fitting safety goggles or a face shield.[4]
Body Protection Protective clothing or a lab coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated.[3][5]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in compliance with all applicable local, state, and federal regulations. The primary method of disposal is through an authorized hazardous waste collection service.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other chemicals, especially acids or strong oxidizing agents.[1][6][7][8][9] Contact with acids can liberate highly toxic gas.[1][5]

  • Keep the waste in its original container whenever possible, or in a clearly labeled, sealed, and compatible container.[1]

  • Label the container clearly as "Hazardous Waste: this compound."

Step 2: Managing Spills In the event of a spill, follow these procedures:

  • For Dry Spills:

    • Immediately alert personnel in the area.

    • Wearing full PPE, gently sweep or scoop the material to avoid generating dust.[3]

    • Place the collected material into a sealed, labeled container for disposal.[3]

  • For Wet Spills:

    • Contain the spill to prevent it from entering drains or water courses.[3]

    • Use an absorbent material to collect the liquid.

    • Shovel or vacuum the absorbed material into a labeled container for disposal.[3]

  • Decontamination:

    • After removing the bulk of the spill, wash the affected area thoroughly with large amounts of water.[3]

    • Prevent the runoff from entering drains.

Step 3: Final Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3]

Chemical Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterValue / InformationSource
CAS Number 149-44-0 (anhydrous), 6035-47-8 (dihydrate)[1][5]
GHS Hazard Statements H315, H319, H335, H341, H361[1][2][3]
Incompatibilities Strong oxidizing agents, Acids[6][7][8][9]
Hazardous Decomposition Contact with acids liberates very toxic gas.[1][5]
Disposal Method Dispose of as hazardous waste via an approved disposal plant.[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start This compound Waste Generated ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is it a spill? ppe->check_spill spill_procedure Follow Spill Cleanup Procedure (Dry or Wet Method) check_spill->spill_procedure Yes containerize Place in a Labeled, Sealed Container check_spill->containerize No (Routine Waste) spill_procedure->containerize segregate Segregate from Incompatible Materials (Acids, Oxidizers) containerize->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage ehs Contact EHS for Hazardous Waste Pickup storage->ehs end Disposal Complete ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Sodium Hydroxymethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Sodium Hydroxymethanesulfinate. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

This compound, while a valuable reagent, presents potential hazards requiring stringent safety measures. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[1][4] A face shield may be necessary for operations where splashing is a risk.
Skin Protection Wear impervious clothing, such as a lab coat or overalls, and a PVC apron to prevent skin contact.[1][4]
Hand Protection Wear suitable chemical-impermeable protective gloves.[2][3][4] Always wash hands with soap and water after handling.[1]
Respiratory Protection Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1]

  • Dust Prevention: Minimize dust generation during handling.[1][4]

2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4] Polyethylene or polypropylene (B1209903) containers are suitable.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[2][3][5][6] Contact with acids liberates very toxic gas.[2][3][7]

  • Labeling: Ensure all containers are clearly labeled.[1]

3. Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Collect the spilled material and place it in a clean, dry, sealable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency services.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

4. Disposal:

  • Waste Disposal: Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2]

  • Container Handling: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Disposal A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area A->B Proceed to Handling C Handle with Care to Avoid Dust Generation B->C D Store in a Tightly Closed, Labeled Container C->D After Use G Manage Spills According to Protocol C->G If Spill Occurs H Dispose of Waste in Accordance with Regulations C->H After Experiment E Store in a Cool, Dry, Well-Ventilated Place D->E F Segregate from Incompatible Materials E->F G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfinate
Reactant of Route 2
Sodium hydroxymethanesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.